molecular formula C7H16O3S B2561997 m-PEG3-SH CAS No. 31521-83-2

m-PEG3-SH

Numéro de catalogue: B2561997
Numéro CAS: 31521-83-2
Poids moléculaire: 180.26
Clé InChI: DMFFSDWRRLCKKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M-PEG3-SH is a useful research compound. Its molecular formula is C7H16O3S and its molecular weight is 180.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFFSDWRRLCKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-SH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to m-PEG3-SH

This compound, with the chemical name 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol, is a discrete polyethylene glycol (dPEG®) derivative that features a terminal methoxy group and a reactive thiol (sulfhydryl) group.[1][2][3] This heterobifunctional linker is increasingly utilized in bioconjugation, nanotechnology, and drug delivery, primarily owing to the advantageous properties conferred by its short, monodisperse PEG chain.[3] The PEG3 linker enhances aqueous solubility and biocompatibility of conjugated molecules while the terminal thiol group provides a reactive handle for selective conjugation to various substrates.[3]

The thiol group of this compound enables covalent attachment to maleimides, gold surfaces, and other thiol-reactive entities, forming stable thioether bonds.[3] This reactivity makes it a valuable tool for researchers developing antibody-drug conjugates (ADCs), modifying nanoparticles for improved in vivo stability, and constructing complex biomolecular architectures.[3]

Core Application in PROTACs

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] this compound is often incorporated as part of this linker to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a short ethylene glycol chain with a methoxy cap at one end and a thiol group at the other.

Chemical Structure:

Quantitative Data Summary
PropertyValueSource
Chemical Name 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol[1][2][3]
Synonyms m-PEG3-thiol, M-PEG3-Thiol, Thiol-PEG3-methyl[1][2][3]
CAS Number 31521-83-2[1][2][3]
Molecular Formula C7H16O3S[3]
Molecular Weight 180.27 g/mol [1][3]
Appearance Colorless to light yellow liquid
Purity ≥95%[3]
Solubility Soluble in water, DMSO, DMF, chloroform, methylene chloride
SMILES COCCOCCOCCS[1]
InChI InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, it can be synthesized from triethylene glycol monomethyl ether. A common synthetic route involves the tosylation of the terminal hydroxyl group followed by displacement with a thiol-containing nucleophile. For instance, Toluene-4-sulfonic acid 2-[2-(2-methoxyethoxy)-ethoxy]-ethyl ester can be reacted with a thiol source to yield this compound.[2]

General Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of this compound to a maleimide-functionalized protein or peptide.

Materials:

  • This compound

  • Maleimide-functionalized protein/peptide

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in the protein/peptide)

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the protein/peptide: Dissolve the maleimide-functionalized protein or peptide in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for this conjugation), treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Prepare this compound: Dissolve this compound in the conjugation buffer immediately before use to minimize oxidation to the disulfide.

  • Conjugation Reaction: Add a 10-50 fold molar excess of this compound to the maleimide-functionalized protein/peptide solution. The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching: Quench any unreacted maleimide groups by adding a free thiol-containing compound like cysteine or N-acetylcysteine.

  • Purification: Purify the conjugate to remove excess this compound and other reagents using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

General Protocol for Surface Modification of Gold Nanoparticles

This protocol outlines the modification of gold nanoparticles (AuNPs) with this compound to improve their stability and biocompatibility.

Materials:

  • Aqueous solution of gold nanoparticles

  • This compound

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare this compound solution: Prepare a fresh solution of this compound in phosphate buffer.

  • Incubation: Add the this compound solution to the AuNP suspension. The final concentration of this compound will depend on the size and concentration of the AuNPs and the desired surface coverage.

  • Reaction: Incubate the mixture at room temperature for several hours (e.g., 4-12 hours) with gentle stirring to allow for the formation of a self-assembled monolayer of this compound on the gold surface via the gold-thiol bond.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess this compound.

  • Resuspension: Resuspend the AuNP pellet in fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

  • Characterization: Characterize the this compound-coated AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC, which utilizes a linker such as one derived from this compound to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_1 Ubiquitination Cascade PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase PolyUbTarget Polyubiquitinated Target Protein E3Ligase->TargetProtein Catalyzes Ub Transfer E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->E3Ligase Delivers Ub Ub Ubiquitin Ub->E1 Activated by Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized & Degraded by Proteasome->PROTAC Releases for reuse DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases Thiol_Maleimide_Workflow start Start prep_protein Prepare Maleimide-Functionalized Protein/Peptide in Buffer (pH 6.5-7.5) start->prep_protein conjugation Mix Protein and this compound (10-50x molar excess of PEG) Incubate at RT (2h) or 4°C (overnight) prep_protein->conjugation prep_peg Prepare Fresh this compound Solution prep_peg->conjugation quench Quench Reaction (e.g., with free cysteine) conjugation->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purify->characterize end End characterize->end

References

An In-depth Technical Guide to m-PEG3-SH: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-SH, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its chemical properties, outlines its primary applications, and provides detailed experimental protocols for its use. Furthermore, it illustrates the mechanism of action for PROTACs utilizing this linker through a detailed signaling pathway diagram.

Core Properties of this compound

This compound, also known as 2-(2-(2-methoxyethoxy)ethoxy)ethanethiol, is a small polyethylene glycol (PEG) derivative containing a terminal methoxy group and a reactive thiol (sulfhydryl) group. These features bestow upon it a unique combination of hydrophilicity, biocompatibility, and specific reactivity, making it an invaluable tool in biomedical research.

PropertyValueReferences
CAS Number 31521-82-2[1][2][3][4]
Molecular Weight 180.27 g/mol [1][3][4][5]
Molecular Formula C7H16O3S[1][3][4]
Appearance Colorless liquid or solid[4]
Synonyms m-PEG3-Thiol, 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol[1][2]

Applications in Bioconjugation and PROTAC Development

The principal applications of this compound stem from the high reactivity of its terminal thiol group towards specific functional groups, most notably maleimides. This specific reactivity allows for the precise and stable covalent linkage of molecules.

1. Bioconjugation:

The thiol group of this compound reacts readily with maleimide-functionalized molecules, such as proteins, peptides, antibodies, and fluorescent dyes, through a Michael addition reaction.[6] This forms a stable thioether bond, enabling the PEGylation of biomolecules.[7] PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.[8]

2. PROTAC Linker:

This compound serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][9] The PEG linker in a PROTAC influences its solubility, cell permeability, and the spatial orientation of the two binding ligands, which are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Bioconjugation

This protocol describes the general steps for conjugating this compound to a maleimide-activated molecule (e.g., a protein or fluorescent dye).

Materials:

  • This compound

  • Maleimide-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Avoid buffers containing thiols.[6][11]

  • Quenching Reagent: N-ethylmaleimide or cysteine

  • Purification system (e.g., size-exclusion chromatography, dialysis)[7]

Procedure:

  • Dissolve Reactants: Dissolve the maleimide-activated molecule in the reaction buffer to a known concentration. Separately, prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.[12] A 10- to 20-fold molar excess of the thiol-containing reagent over the maleimide-containing molecule is often used to ensure efficient conjugation.[7]

  • Reaction: Add the this compound solution to the solution of the maleimide-activated molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal reaction time should be determined empirically.

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as N-ethylmaleimide or cysteine.

  • Purification: Remove excess, unreacted this compound and other small molecules from the conjugated product using an appropriate purification method like size-exclusion chromatography or dialysis.[7]

  • Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Conceptual Workflow for PROTAC Synthesis using this compound

This protocol outlines the conceptual steps for synthesizing a PROTAC using this compound as a linker. This typically involves a multi-step synthesis where the linker is sequentially coupled to the target protein-binding ligand and the E3 ligase-binding ligand.

Materials:

  • This compound

  • Target protein-binding ligand with a suitable reactive handle (e.g., an alkyl halide)

  • E3 ligase-binding ligand with a suitable reactive handle (e.g., a carboxylic acid for amide bond formation)

  • Appropriate solvents (e.g., DMF, DMSO) and reagents for chemical synthesis (e.g., coupling agents like HATU, bases like DIPEA)

Procedure:

  • Functionalization of this compound: The thiol group of this compound is typically reacted first. For instance, it can undergo a nucleophilic substitution reaction with a target protein-binding ligand containing a leaving group like a halide. This reaction is often carried out in the presence of a mild base.

  • Purification of the Intermediate: The resulting intermediate (Target Protein Ligand-Linker) is purified to remove unreacted starting materials.

  • Activation of the Second Reactive Handle (if necessary): The other end of the PEG linker may need to be functionalized for the next reaction. However, in the case of this compound, the methoxy group is generally inert. Therefore, the E3 ligase ligand would typically be pre-functionalized.

  • Coupling to the E3 Ligase Ligand: The purified intermediate is then coupled to the E3 ligase-binding ligand. The specific reaction will depend on the functional groups present on both molecules. For example, if the E3 ligase ligand has a carboxylic acid, an amide bond can be formed with an amine-functionalized linker (note: this compound would need to be modified to have a terminal amine for this specific example). A more direct approach would be to have a linker with two distinct reactive ends from the start.

  • Final Purification: The final PROTAC molecule is purified using chromatographic techniques such as HPLC to ensure high purity.

  • Structural Verification: The structure of the synthesized PROTAC is confirmed by analytical methods like NMR and mass spectrometry.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for evaluating its efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligands + this compound Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification CellCulture Cell Culture Treatment Purification->CellCulture WesternBlot Western Blot for Target Degradation CellCulture->WesternBlot CellViability Cell Viability Assay (e.g., MTT) CellCulture->CellViability TernaryComplex Ternary Complex Formation Assay (e.g., TR-FRET) CellCulture->TernaryComplex AnimalModel Animal Model Dosing TernaryComplex->AnimalModel PK Pharmacokinetics (PK) Analysis AnimalModel->PK PD Pharmacodynamics (PD) (Target degradation in tissue) AnimalModel->PD Efficacy Efficacy Studies AnimalModel->Efficacy

Caption: Experimental workflow for PROTAC evaluation.

References

An In-depth Technical Guide to the Solubility and Stability of m-PEG3-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-SH, or (2-(2-(2-methoxyethoxy)ethoxy)ethanethiol), is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its defined molecular weight and hydrophilic nature, conferred by the three ethylene glycol units, are critical for modulating the physicochemical properties of conjugated molecules. The terminal thiol (-SH) group provides a reactive handle for covalent attachment to various substrates, including maleimides and noble metal surfaces. A thorough understanding of the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from product datasheets, studies on analogous short-chain PEG-thiol compounds, and established principles of thiol chemistry to provide a reliable resource. Detailed experimental protocols for determining these properties are also presented to enable researchers to generate precise data for their specific applications.

Core Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₆O₃S[1][2]
Molecular Weight 180.27 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Density ~1.017 g/cm³[1][2]
CAS Number 31521-83-2[1][2]

Solubility Profile

The amphiphilic nature of this compound, possessing a hydrophilic PEG chain and a more hydrophobic thiol-terminated tail, governs its solubility in various solvents. The ethylene glycol units enhance aqueous solubility through hydrogen bonding with water molecules.

Quantitative Solubility Data (Based on Analogous Compounds)

Direct quantitative solubility data for this compound is not widely published. However, data from structurally similar short-chain PEG derivatives provide valuable insights. For instance, a comparable Biotin PEG Thiol derivative exhibits a solubility of 10 mg/mL in water, chloroform, and DMSO[3]. Another analog, m-PEG3-Amine, is reported to be soluble in water, DMSO, DCM, and DMF[4]. The hydroxylated counterpart, m-PEG3-OH, shows high solubility in DMSO (≥ 100 mg/mL)[5]. Based on these analogs, the expected solubility of this compound is summarized below.

SolventExpected SolubilityNotes
Water & Aqueous Buffers SolubleThe hydrophilic PEG chain imparts good water solubility.
Dimethyl Sulfoxide (DMSO) Highly SolubleExpected to be ≥ 50 mg/mL, similar to related PEG compounds.
Dimethylformamide (DMF) SolubleA common solvent for PEG derivatives.
Dichloromethane (DCM) SolubleThe organic character of the molecule allows for solubility.
Ethanol, Methanol SolubleMiscible in all proportions is expected.
Chloroform SolubleIndicated by data from similar PEG-thiol compounds.[3]
Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific solvent system, the following protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)

Stability Profile

The stability of this compound is primarily influenced by the reactivity of the terminal thiol group, which is susceptible to oxidation.

Key Stability Considerations
  • Oxidation: The thiol group can be readily oxidized, especially in the presence of oxygen, metal ions, or at alkaline pH, to form a disulfide-bridged dimer. This is the primary degradation pathway. This reaction is reversible with the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Temperature: Elevated temperatures can accelerate the rate of oxidation and other potential degradation pathways.

  • pH: The thiol group is more susceptible to oxidation at higher pH values due to the increased concentration of the more reactive thiolate anion (-S⁻).

  • Light: While not as critical as for some other functional groups, prolonged exposure to high-energy light may promote radical-mediated degradation.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage of the neat material.[1] Solutions in solvent can be stored at -80°C for up to one year.[1]Minimizes the rate of oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces exposure to oxygen, a key driver of thiol oxidation.
Moisture Keep in a tightly sealed container in a desiccated environment.Moisture can facilitate certain degradation reactions.
Solvent Preparation For solutions, use deoxygenated solvents.Removes dissolved oxygen from the solvent to prevent oxidation.
Handling Prepare solutions fresh before use. Avoid repeated freeze-thaw cycles.Minimizes the introduction of atmospheric oxygen and prevents degradation from temperature fluctuations.
Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Objective: To determine the degradation kinetics of this compound under specific stress conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubators

  • HPLC system with a suitable detector

  • Reducing agent (e.g., TCEP) for control experiments

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution into the different pH buffers to a known initial concentration.

  • Incubation: Aliquot the solutions into sealed vials and place them in incubators at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), remove a vial from each condition.

  • Quenching (Optional): If necessary, the degradation can be stopped by freezing the sample or adding a quenching agent.

  • Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound. The appearance of a new peak corresponding to the disulfide dimer can also be monitored.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and the half-life of the compound under each condition.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Solubility Assessment

G start Start: Excess this compound in Solvent equilibrate Equilibrate (24-48h) with shaking start->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end End: Solubility Value calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Thiol-Disulfide Equilibrium

G Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Oxidation (+ O2, metal ions, high pH) Disulfide->Thiol Reduction (+ DTT, TCEP)

Caption: Reversible oxidation of this compound to its disulfide dimer.

Conclusion

This compound is a valuable chemical tool with favorable solubility in a range of aqueous and organic solvents, a property critical for its widespread use in bioconjugation and drug development. The primary stability concern is the oxidation of the terminal thiol group, which can be effectively mitigated by proper storage and handling, including low temperatures, an inert atmosphere, and the use of deoxygenated solvents. For applications requiring precise knowledge of solubility and stability under specific experimental conditions, the protocols outlined in this guide provide a robust framework for empirical determination. By understanding and controlling these core properties, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to m-PEG3-SH: A Versatile PEG Linker for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the selection of an appropriate chemical linker is a critical determinant of success. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to improve the physicochemical properties of biomolecules. This technical guide provides a comprehensive overview of m-PEG3-SH, a short-chain methoxy-terminated PEG linker with a terminal thiol group. We will delve into its core features, provide quantitative data, and present detailed experimental protocols for its application in key areas of drug development, including its role in the revolutionary Proteolysis Targeting Chimera (PROTAC) technology.

Core Features of this compound

This compound, also known as 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, is a discrete PEG linker (dPEG®) characterized by a defined molecular weight and a specific number of ethylene glycol units. This homogeneity distinguishes it from traditional polydisperse PEG polymers, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate.

The key features of this compound include:

  • A methoxy-capped terminus: This inert cap prevents unwanted side reactions and reduces the potential for aggregation.

  • A three-unit ethylene glycol spacer: This hydrophilic chain enhances the aqueous solubility of the molecule to which it is attached.[1] The flexibility of the PEG chain is also crucial for optimizing the spatial orientation of conjugated molecules, particularly in the formation of ternary complexes in PROTACs.[][3]

  • A terminal thiol (-SH) group: This reactive functional group allows for specific and efficient conjugation to a variety of electrophilic partners, most notably maleimides and haloacetyls, forming stable thioether bonds.[4][5]

Quantitative Data Summary

The precise physicochemical properties of this compound are essential for the rational design of bioconjugates. The following table summarizes the key quantitative data for this linker.

PropertyValueReference
Chemical Name 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol[6]
Synonyms m-PEG3-Thiol, M-PEG3-Thiol[6]
CAS Number 31521-83-2[6]
Molecular Formula C7H16O3S[6]
Molecular Weight 180.27 g/mol [6]
Purity Typically ≥95%N/A
Appearance Colorless to light yellow liquid[7]
Density 1.017 g/cm³[8]
Spacer Arm Length ~14.1 ÅN/A
Solubility Soluble in water, DMSO, DMF, and most organic solvents.[9]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[6]

Experimental Protocols

The terminal thiol group of this compound is a versatile handle for a variety of bioconjugation reactions. Below are detailed protocols for its use in two common applications: conjugation to a maleimide-functionalized protein and its incorporation into a PROTAC molecule.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the steps for conjugating this compound to a protein that has been functionalized with a maleimide group. This is a common strategy for introducing a PEG spacer to a biomolecule.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis tubing for purification.

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Prepare a 10-20 fold molar excess stock solution of this compound in anhydrous DMF or DMSO. For example, for a 1 mL reaction with the protein at 1 mg/mL (assuming a molecular weight of 50 kDa, which is 20 nmol), you would prepare a stock solution of this compound to add 200-400 nmol.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[10]

  • Quenching the Reaction: To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess this compound and quenching reagent from the conjugated protein using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: The extent of PEGylation can be determined using various analytical techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC.[11][12]

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general strategy for synthesizing a PROTAC where this compound serves as the linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This example assumes the POI ligand has a reactive leaving group (e.g., a halogen) and the E3 ligase ligand has a maleimide handle.

Materials:

  • POI ligand with a suitable electrophilic site (e.g., an alkyl halide)

  • E3 ligase ligand functionalized with a maleimide group

  • This compound

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessels and stirring equipment

  • Preparative HPLC for purification

Procedure:

  • Synthesis of the POI-Linker Intermediate:

    • Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by LC-MS.

    • The thiol group of this compound will displace the leaving group on the POI ligand to form a stable thioether bond.

    • Purify the POI-linker intermediate by flash chromatography or preparative HPLC.

  • Final PROTAC Synthesis:

    • Dissolve the purified POI-linker intermediate (1 equivalent) and the maleimide-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • The reaction between the thiol group of the intermediate and the maleimide on the E3 ligase ligand will proceed readily at room temperature.[13]

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC->POI Binds to POI PROTAC->E3_Ligase Recruits E3 Ligase PROTAC->E3_Ligase Ub Ubiquitin Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids

Caption: PROTAC-mediated protein degradation pathway.[14][15][16]

Experimental Workflow for Thiol-Maleimide Conjugation

Thiol_Maleimide_Workflow start Start protein_prep Prepare Maleimide- Activated Protein (1-5 mg/mL in PBS pH 7.0-7.5) start->protein_prep peg_prep Prepare this compound Stock Solution (10-20x molar excess in DMF/DMSO) start->peg_prep conjugation Conjugation Reaction (2-4h at RT or O/N at 4°C under inert atmosphere) protein_prep->conjugation peg_prep->conjugation quenching Quench Reaction (Add β-mercaptoethanol or L-cysteine) conjugation->quenching purification Purification (Size Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec, HPLC) purification->characterization end End characterization->end

Caption: Workflow for conjugating this compound to a maleimide-activated protein.[9][13][17]

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and the broader life sciences. Its well-defined structure, hydrophilicity, and reactive thiol group make it an ideal choice for a range of bioconjugation applications. As demonstrated in this guide, its utility in constructing PROTACs highlights its importance in the development of next-generation therapeutics. By providing detailed protocols and clear visualizations, this guide aims to empower scientists to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of novel and more effective therapies.

References

An In-Depth Technical Guide to m-PEG3-SH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol (m-PEG3-SH), a versatile heterobifunctional linker used extensively in bioconjugation. With its discrete PEG length, terminal thiol group, and methoxy cap, this compound offers a unique combination of hydrophilicity, reactivity, and stability, making it a valuable tool in the development of advanced therapeutics and research reagents.

Core Concepts: Introduction to this compound

This compound, also known as M-PEG3-Thiol or 2-(2-(2-Methoxyethoxy)Ethoxy)Ethanethiol, is a chemical compound featuring a short, three-unit polyethylene glycol (PEG) chain.[1] One terminus is capped with a methoxy group (-OCH3), rendering it chemically inert, while the other terminus possesses a reactive thiol (-SH) group.[2] This thiol group is the key to its utility in bioconjugation, as it can readily and selectively react with specific functional groups on biomolecules, most notably maleimides.[2][3]

The PEG component of the molecule imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the conjugated biomolecule.[4] This property is particularly advantageous in the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where maintaining the stability and solubility of the final product is crucial.[1][5][6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and for predicting the characteristics of the resulting bioconjugate.

PropertyValueReference(s)
Synonyms M-PEG3-Thiol, 2-(2-(2-Methoxyethoxy)Ethoxy)Ethanethiol[1]
Molecular Formula C7H16O3S[7][8]
Molecular Weight 180.27 g/mol [1][7]
Appearance Colorless to light yellow liquid[7]
Density 1.017 g/cm³[1][8]
Purity Typically ≥95% or ≥98%[2][9]
Solubility Soluble in water, DMSO, DCM, DMF[10][11]
Storage (Pure Form) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Key Applications in Bioconjugation

The selective reactivity of the thiol group makes this compound a valuable linker in several bioconjugation applications.

Thiol-Maleimide Ligation for Protein and Peptide Modification

The most prominent application of this compound is its reaction with maleimide-functionalized molecules. This reaction, a Michael addition, forms a stable thioether bond, covalently linking the PEG moiety to the target molecule.[3] This is a highly specific reaction that proceeds efficiently at physiological pH (6.5-7.5), making it ideal for modifying sensitive biomolecules like proteins and peptides.[10] By introducing a hydrophilic PEG linker, this modification can improve the pharmacokinetic properties of therapeutic proteins.[12]

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound is widely used as a linker in the synthesis of PROTACs.[1][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The PEG linker in a PROTAC serves to connect the target-binding ligand and the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.[6]

Functionalization of Nanoparticles and Surfaces

The thiol group of this compound can also be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), and other materials.[13][14] This surface modification, often referred to as PEGylation, can enhance the stability of nanoparticles in biological fluids, reduce non-specific protein adsorption, and improve their biocompatibility.[14][15]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

General Protocol for Thiol-Maleimide Conjugation

This protocol describes the general steps for conjugating this compound to a maleimide-activated protein.

Materials:

  • Protein with a maleimide group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5. Ensure the buffer is degassed to minimize thiol oxidation.[16]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds on the protein.

  • Quenching reagent: A solution of a thiol-containing compound like L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, treat the protein with TCEP to reduce any disulfide bonds, then remove the excess TCEP by dialysis or desalting column.

  • This compound Solution Preparation: Prepare a stock solution of this compound in the conjugation buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[3] The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction: (Optional) Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein conjugate from excess this compound and other reaction components using size-exclusion chromatography or extensive dialysis.[3]

Reaction Conditions Summary:

ParameterRecommended ValueReference(s)
pH 6.5 - 7.5[10]
Temperature 4°C to Room Temperature (20-25°C)[3]
Molar Ratio (PEG:Protein) 10:1 to 20:1[3]
Reaction Time 2-4 hours at RT, or overnight at 4°C[3]
Buffer PBS, Tris, HEPES (thiol-free)[16]
Characterization of the Bioconjugate

After purification, it is crucial to characterize the resulting conjugate to determine the degree of PEGylation and confirm its integrity.

Common Analytical Techniques:

TechniquePurposeReference(s)
SDS-PAGE To visualize the increase in molecular weight of the PEGylated protein.[17]
Size-Exclusion Chromatography (SEC) To separate the conjugate from unreacted protein and PEG, and to assess aggregation.[18]
Mass Spectrometry (MS) To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.[19]
Reverse-Phase HPLC (RP-HPLC) To separate and quantify the unreacted protein, PEG, and the conjugate.[18]
NMR Spectroscopy To provide detailed structural information and quantify the degree of PEGylation.[12]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Thiol-Maleimide Conjugation Reaction

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product mPEG3SH This compound CH₃O-(CH₂CH₂O)₃-SH Conjugate Thioether Conjugate Biomolecule-S-(CH₂CH₂O)₃-OCH₃ mPEG3SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide-activated Biomolecule Biomolecule-Maleimide Maleimide->Conjugate

Caption: The reaction mechanism of this compound with a maleimide-activated biomolecule.

General Experimental Workflow for Protein PEGylation

PEGylation_Workflow A 1. Prepare Maleimide-Activated Protein Solution C 3. Mix Reactants (10-20x molar excess of PEG) A->C B 2. Prepare this compound Stock Solution B->C D 4. Incubate (2-4h at RT or overnight at 4°C) C->D E 5. (Optional) Quench Reaction with excess thiol D->E F 6. Purify Conjugate (e.g., SEC, Dialysis) E->F G 7. Characterize Conjugate (SDS-PAGE, MS, HPLC) F->G

Caption: A typical experimental workflow for the PEGylation of a protein with this compound.

Role of this compound in PROTAC Assembly

PROTAC_Assembly cluster_components PROTAC Components TargetLigand Target Protein Ligand mPEG3SH This compound Linker TargetLigand->mPEG3SH Conjugation Step 1 E3Ligand E3 Ligase Ligand E3Ligand->mPEG3SH Conjugation Step 2 PROTAC Functional PROTAC mPEG3SH->PROTAC

Caption: The role of the this compound linker in connecting the two active ligands of a PROTAC.

Conclusion

This compound is a highly valuable and versatile tool in the field of bioconjugation. Its well-defined structure, hydrophilic nature, and specific thiol reactivity allow for the precise and efficient modification of biomolecules. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of novel therapeutics and research applications.

References

An In-depth Technical Guide to m-PEG3-SH Applications in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to m-PEG3-SH

Methoxy-poly(ethylene glycol)-thiol, specifically with three ethylene glycol units (this compound), is a heterobifunctional linker molecule playing a pivotal role in modern nanotechnology and bioconjugation.[1][2][3][4][5] Its structure consists of a methoxy-capped polyethylene glycol (PEG) chain, which provides hydrophilicity and biocompatibility, and a terminal thiol (-SH) group.[4][5] This thiol group is highly reactive towards noble metal surfaces, such as gold and silver, and maleimide groups, enabling the stable anchoring of the PEG chain to nanoparticles or other molecules.[5][6]

The primary function of this compound and other thiol-PEG linkers in nanotechnology is to form a protective, hydrophilic layer on the surface of nanoparticles.[4][7] This process, known as PEGylation, is critical for:

  • Reducing Non-Specific Protein Adsorption: The PEG layer creates a steric barrier that prevents the binding of proteins and other biomolecules, which is crucial for in vivo applications to avoid rapid clearance by the immune system.[7][8][9]

  • Improving Colloidal Stability: PEGylation prevents the aggregation of nanoparticles in biological media and high ionic strength buffers.[10]

  • Enhancing Biocompatibility: By masking the nanoparticle surface, PEGylation can significantly reduce the cytotoxicity of the core materials.[11]

  • Providing a Spacer Arm: The PEG chain acts as a flexible spacer, allowing conjugated targeting ligands or drugs to interact more effectively with their receptors.

Key Applications in Nanotechnology

The unique properties of this compound make it a versatile tool in various nanotechnological applications, from therapeutics to diagnostics.

Drug Delivery Systems

PEGylation of nanocarriers is a cornerstone of advanced drug delivery design. By attaching this compound to nanoparticles, researchers can create "stealth" delivery vehicles that exhibit prolonged circulation times.[8] This extended presence in the bloodstream increases the probability of the nanoparticle reaching its target tissue, a phenomenon known as the enhanced permeability and retention (EPR) effect in cancer therapy. While PEGylation is widely used, it is important to note that it can sometimes elicit an immune response, leading to accelerated blood clearance (ABC) upon repeated administration.[8] The length and density of the PEG chains are critical factors that influence not only the stealth properties but also the drug load and release efficiency.[12][13]

Surface Functionalization of Nanoparticles

The thiol group of this compound forms a strong dative bond with gold surfaces, making it an ideal ligand for the functionalization of gold nanoparticles (AuNPs).[6] This is also applicable to other nanomaterials like quantum dots (QDs) and magnetic nanoparticles.[7] This surface modification is a critical step for preparing nanoparticles for biological applications, transforming them from hydrophobic, potentially toxic materials into stable, biocompatible constructs.[14]

Biosensors and Diagnostics

In the field of biosensors, non-specific binding of proteins and other molecules to the sensor surface is a major challenge that can lead to false signals. Coating sensor surfaces, often made of gold, with this compound creates a bio-inert layer that significantly reduces this non-specific adsorption.[7][9] This results in a higher signal-to-noise ratio and improved sensor sensitivity and reliability.[9]

Self-Assembled Monolayers (SAMs)

Thiolated molecules like this compound can spontaneously form highly ordered, one-molecule-thick films on gold surfaces, known as self-assembled monolayers (SAMs).[15] These SAMs are used to precisely control the surface chemistry of a material. In nanotechnology, SAMs of this compound can be used to create surfaces that resist bacterial biofilm formation, a critical feature for implantable medical devices.[15]

PROTAC Linkers

This compound also serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic molecules designed to hijack the cell's own protein disposal machinery to eliminate specific disease-causing proteins.[1][2][3] In this context, the this compound is used as a flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data extracted from relevant studies, showcasing the impact of this compound and similar PEG-thiol linkers on nanoparticle characteristics and biological interactions.

Table 1: Nanoparticle Size and Stability

Nanoparticle Type Core Size (nm) Hydrodynamic Diameter (nm) - Before PEGylation Hydrodynamic Diameter (nm) - After PEGylation Zeta Potential (mV) - After PEGylation Reference
Gold Nanoparticles (AuNPs) 30 ~30 ~32 (with mPEG-SH 2100) -34 [16]
Gold Nanoparticles (AuNPs) 30 ~30 ~37 (with mPEG-SH 5400) -28 [16]
Gold Nanoparticles (AuNPs) 30 ~30 ~42 (with mPEG-SH 10800) -20 [16]
Gold Nanoparticles (AuNPs) Not Specified Not Specified 51.27 (in water) -8.42 [17]

| Gold Nanoparticles (AuNPs) | Not Specified | Not Specified | 268.12 (in culture medium) | -8.42 |[17] |

Table 2: Cytotoxicity Data of PEGylated Nanoparticles

Cell Line Nanoparticle Type Concentration Incubation Time Cell Viability (%) Assay Method Reference
HL-60 (human leukemia) CTAB-stabilized AuNRs Not Specified 24 h 35 ± 22 Trypan Blue [11]
HL-60 (human leukemia) mPEG(5000)-SH modified AuNRs Not Specified 24 h ~100 Trypan Blue [11]
MG-63 (osteosarcoma) PEG-AuNPs 100 µg/mL 24 h 90.79 ± 1.21 Flow Cytometry [17]
PC3 (prostate cancer) PEG-Au-Fe NPs 150 µg/mL 48 h ~50 MTT Assay [18]

| BJ (fibroblasts) | PEG-Au-Fe NPs | 150 µg/mL | 48 h | ~80 | MTT Assay |[18] |

Table 3: Drug Loading and Detection

Nanoparticle Carrier Model Drug Loading Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Silk Fibroin Nanoparticles Naringenin Incubation 0.3% DLC 1.0% DLC [19]

| PEG-AuNPs | Histamine | Colorimetric Assay | 9.357 µM | 20 ppm |[10] |

DLC: Drug Loading Content

Experimental Protocols

This section provides detailed methodologies for common procedures involving this compound.

Protocol for Synthesis of m-PEG-SH Modified Gold Nanoparticles

This protocol describes a common method for synthesizing AuNPs and subsequently functionalizing them with a PEG-thiol linker.

Materials:

  • Potassium tetrachloroaurate (KAuCl₄) or Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate

  • m-PEG-SH (e.g., this compound)

  • Deionized (DI) water

  • Glassware (three-neck round-bottom flask, condenser)

Procedure:

  • Gold Nanoparticle Synthesis (Citrate Reduction Method):

    • Bring 50 mL of an aqueous KAuCl₄ solution (e.g., 3 mM) to a rolling boil in a three-neck flask with vigorous stirring.[7]

    • Rapidly inject 1.4 mL of 0.15 M trisodium citrate solution into the boiling gold solution.[7]

    • The solution color will change from yellow to colorless, then to black, and finally to a stable ruby-red, indicating the formation of AuNPs.[7]

    • Continue boiling for an additional 5-10 minutes, then allow the solution to cool to room temperature.

  • PEGylation of Gold Nanoparticles:

    • To the citrate-capped AuNP suspension, add an excess of m-PEG-SH solution (a molar ratio of >3 x 10⁴ PEG molecules per nanoparticle is suggested).[7]

    • Allow the mixture to stir overnight at room temperature to ensure complete ligand exchange, where the thiol groups displace the citrate ions on the AuNP surface.[7]

  • Purification:

    • The PEGylated AuNPs must be purified from excess, unbound m-PEG-SH.

    • Centrifuge the solution at high speed (e.g., 17,000 g for 20 minutes).[7]

    • Carefully remove the supernatant containing the excess PEG.

    • Re-disperse the nanoparticle pellet in fresh DI water or a buffer of choice.

    • Repeat the centrifugation and re-dispersion steps multiple times (e.g., 3-6 times) to ensure thorough purification.[7]

  • Characterization:

    • Confirm the size, shape, and dispersion of the AuNPs using Transmission Electron Microscopy (TEM).

    • Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Verify the successful PEGylation via UV-Vis Spectroscopy (a slight red-shift in the surface plasmon resonance peak is expected) and Fourier-transform infrared spectroscopy (FTIR) to identify PEG-related vibrational bands.[10]

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for evaluating the in vitro cytotoxicity of this compound modified nanoparticles.

Materials:

  • Cell line of interest (e.g., HeLa, L929, PC3)

  • Complete cell culture medium

  • PEGylated nanoparticles suspension

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the purified PEGylated nanoparticle suspension in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells with the nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, remove the nanoparticle-containing medium and wash the cells gently with PBS.

    • Add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

G cluster_synthesis Phase 1: AuNP Synthesis cluster_pegylation Phase 2: PEGylation cluster_purification Phase 3: Purification Gold_Precursor Gold Salt (HAuCl4) Citrate_AuNP Citrate-Capped AuNP Ligand_Exchange Ligand Exchange (Overnight Incubation) Reducing_Agent Citrate Boiling Boiling Water Citrate_AuNP->Ligand_Exchange mPEG3SH This compound Solution mPEG3SH->Ligand_Exchange PEG_AuNP This compound Coated AuNP Ligand_Exchange->PEG_AuNP Centrifugation Centrifugation PEG_AuNP->Centrifugation Washing Wash & Resuspend Centrifugation->Washing Washing->Centrifugation Repeat 3-6x Final_Product Purified PEG-AuNP Washing->Final_Product

Caption: Experimental workflow for the synthesis and PEGylation of gold nanoparticles.

G mPEG3SH This compound Molecule Methoxy (CH3O) Group PEG Linker (-CH2CH2O-)3 Thiol (-SH) Group Inert Bio-Inertness (Stealth) mPEG3SH:f1->Inert Hydrophilic Hydrophilicity (Water Solubility) mPEG3SH:f2->Hydrophilic Spacer Flexible Spacer mPEG3SH:f2->Spacer Anchor Surface Anchor mPEG3SH:f3->Anchor Drug_Delivery Drug Delivery Inert->Drug_Delivery Stability Colloidal Stability Hydrophilic->Stability Bioconjugation Bioconjugation Spacer->Bioconjugation Biosensors Biosensors Anchor->Biosensors Anchor->Stability

Caption: Structure-function relationship of the this compound molecule in nanotechnology.

G Start Seed Cells in 96-Well Plate Incubate24h Incubate for 24h Start->Incubate24h Treat Treat with PEG-Nanoparticle Serial Dilutions Incubate24h->Treat IncubateXh Incubate for 24/48/72h Treat->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate for 2-4h (Formazan Formation) AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Crystals Incubate4h->AddDMSO Read Read Absorbance (~570 nm) AddDMSO->Read Analyze Calculate % Cell Viability Read->Analyze

Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.

References

An In-depth Technical Guide to m-PEG3--SH as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules are designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2][3][4] A PROTAC molecule is comprised of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][5]

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy.[1][6] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[1][2] Furthermore, the linker's physicochemical properties impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[2][6]

The m-PEG3-SH Linker: A Profile

Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG)-based linkers are highly prevalent due to their favorable properties.[1][2][6] The this compound linker, chemically known as 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-thiol, is a specific and popular choice within this class.[3][7]

Structure and Properties:

  • Chemical Formula: C7H16O3S[3]

  • Molecular Weight: 180.27 g/mol [3][7]

  • Structure: It consists of a short chain of three ethylene glycol units, providing a defined length and flexibility. One end is capped with a methyl ether group ('m'), rendering it chemically stable. The other end is terminated with a reactive thiol group (-SH), which is crucial for its function.

Key Advantages of the this compound Linker:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule.[1][2][8] This is a major advantage, as many POI and E3 ligase ligands are hydrophobic. Improved solubility can enhance cell permeability and bioavailability.[8]

  • Optimized Flexibility: The PEG chain offers significant conformational flexibility, which can help the PROTAC adopt the optimal orientation for the formation of a stable and productive ternary complex.[1]

  • Biocompatibility: PEG is well-known for its good in vivo compatibility, which can reduce the risk of immune responses or toxicity.[1]

  • Reactive Handle for Synthesis: The terminal thiol (-SH) group provides a convenient and reactive handle for conjugation to the POI or E3 ligase ligands through various chemical reactions, most commonly via thiol-ene "click" chemistry or nucleophilic substitution reactions.

Applications of PEG Linkers in PROTAC Development: Case Studies

While specific data for PROTACs using the exact this compound linker can be proprietary or embedded within broader patent literature, the principles of its application can be illustrated through well-documented examples of PROTACs that use short PEG linkers. These examples highlight the impact of PEG linkers on degradation activity.

Case Study 1: KRAS G12C Degraders

The KRAS protein, particularly with the G12C mutation, is a high-priority oncogene target that has been notoriously difficult to drug.[9] PROTACs offer a promising strategy to degrade this oncoprotein.

  • LC-2: This pioneering PROTAC successfully degrades endogenous KRAS G12C.[9][10] It utilizes a PEG-containing linker to connect a KRAS G12C covalent inhibitor (based on MRTX849) to a von Hippel-Lindau (VHL) E3 ligase ligand.[9][10] The linker's length and composition were critical for achieving potent degradation.[9]

  • KP-14: Another study describes a series of KRAS G12C degraders based on a different inhibitor and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.[11] The most potent compound, KP-14, which uses a PEG-based linker, achieved a DC50 of approximately 1.25 µM in NCI-H358 cells and effectively suppressed downstream MAPK signaling.[11]

Compound Target E3 Ligase Cell Line DC50 Dmax Reference
LC-2 KRAS G12CVHLNCI-H20300.59 ± 0.2 µM>75%[9]
KP-14 KRAS G12CCRBNNCI-H358~1.25 µMNot Reported[11]
Case Study 2: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target in oncology.[12] Several successful PROTACs have been developed to target BRD4 for degradation.

  • ARV-825: This well-known BRD4 degrader uses a PEG linker to connect a BRD4 inhibitor with pomalidomide.[1] The flexibility of the PEG linker was highlighted as a key factor in optimizing the ternary complex formation between BRD4 and CRBN, leading to potent anticancer activity.[1]

  • GNE-987 based PROTACs: Other BRD4 degraders, such as those derived from the inhibitor GNE-987, are conjugated to PEG-based linkers for use in click chemistry applications, demonstrating the modularity that PEG linkers afford in PROTAC synthesis.[13][14]

Compound Target E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
ARV-825 BRD4CRBNNot SpecifiedPotentNot Specified[1]
Generic PROTAC BRD4VHLHEK2931595[15]

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for conjugating a POI ligand (containing a suitable electrophile, e.g., a chloroacetamide) and an E3 ligase ligand (pre-functionalized) using the this compound linker.

Materials:

  • POI-ligand-electrophile (e.g., POI-linker-chloroacetamide)

  • This compound

  • E3-ligase-ligand-nucleophile (e.g., pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Thiol-Electrophile Conjugation: a. Dissolve the POI-ligand-electrophile (1.0 eq) in anhydrous DMF. b. Add this compound (1.1 eq) to the solution. c. Add DIPEA (2.0 eq) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. e. Upon completion, the intermediate (POI-ligand-S-PEG3-m) is formed. This can be purified or used directly in the next step.

  • Final PROTAC Assembly (example with an activated E3 ligand): a. This step is highly dependent on the specific chemistry chosen. Assuming the E3 ligand has been pre-activated (e.g., as an NHS ester) and the POI-PEG intermediate has a free amine, the two fragments can be joined via amide bond formation. b. Dissolve the purified intermediate from step 1e in anhydrous DMF. c. Add the activated E3 ligase ligand (1.0 eq) and DIPEA (2.0 eq). d. Stir at room temperature overnight.

  • Purification and Characterization: a. Purify the final PROTAC compound using preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation Assessment

This is a standard method to quantify the reduction in POI levels following PROTAC treatment.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)[4][16]

  • PROTAC compound and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)[15]

  • HRP-conjugated secondary antibody[15]

  • Chemiluminescent substrate (ECL)[15]

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 12, 24, or 48 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply the ECL substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system.[15] b. Re-probe the same membrane for the loading control protein. c. Quantify the band intensities using software like ImageJ.[15] Normalize the POI band intensity to the corresponding loading control band. d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

KRAS Signaling Pathway

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS G12C RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PROTAC KRAS G12C PROTAC (e.g., LC-2) PROTAC->KRAS Induces Degradation

Caption: Simplified MAPK signaling pathway targeted by KRAS G12C PROTACs.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start PROTAC Synthesis & Purification Biochem Biochemical Assays (e.g., SPR, ITC for binding) Start->Biochem Cellular Cellular Assays Start->Cellular Degradation Degradation Assessment (Western Blot, DC50, Dmax) Cellular->Degradation Viability Cell Viability/Toxicity (IC50) Cellular->Viability Mechanism Mechanism of Action (e.g., Proteasome Inhibition Rescue) Cellular->Mechanism Invivo In Vivo Studies (Xenograft Models) Degradation->Invivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Invivo->PKPD Efficacy Tumor Growth Inhibition Invivo->Efficacy End Lead Optimization Efficacy->End

Caption: A typical experimental workflow for PROTAC development and evaluation.

References

Understanding the Thiol Group Reactivity of m-PEG3-SH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal thiol group on methoxy-poly(ethylene glycol)-thiol (m-PEG3-SH). This molecule is a valuable tool in bioconjugation, serving as a flexible linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding the chemical behavior of its thiol group is paramount for the successful design and synthesis of these complex biomolecules.

Core Concepts of Thiol Group Reactivity

The reactivity of the thiol group (-SH) in this compound is primarily dictated by the nucleophilicity of the sulfur atom. In its protonated thiol form, the sulfur is a weak nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), it becomes a potent nucleophile, readily participating in several types of chemical reactions.[3] The equilibrium between the thiol and thiolate is highly dependent on the pH of the surrounding environment and the pKa of the thiol group.

The key reactions involving the thiol group of this compound in bioconjugation are nucleophilic substitution and conjugate addition. These reactions allow for the covalent attachment of this compound to proteins, peptides, and other molecules of interest, enabling the creation of tailored therapeutic and diagnostic agents.

Factors Influencing Thiol Group Reactivity

Several factors can influence the rate and specificity of thiol reactions. Careful control of these parameters is crucial for achieving high yields and minimizing side reactions during conjugation.

  • pH: The pH of the reaction buffer is the most critical factor governing thiol reactivity. The reaction rate is pH-dependent as it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion.[3] For reactions with maleimides, the optimal pH range is typically between 6.5 and 7.5. Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and reaction with amines becomes more competitive.[4] At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4]

  • Temperature: Thiol conjugation reactions are typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction rate and potentially minimize side reactions.

  • Presence of Reducing Agents: To prevent the formation of disulfide bonds (-S-S-) through oxidation of the thiol groups, the inclusion of a reducing agent can be necessary. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before the addition of a thiol-reactive reagent. Dithiothreitol (DTT) is another strong reducing agent, but any excess must be removed prior to conjugation to prevent it from competing with the thiol on this compound.

  • Solvent: While aqueous buffers are most common for bioconjugation, the reactivity of the thiol can be slowed in some organic solvents.[3] However, the choice of solvent must be compatible with the biomolecules involved.

Common Conjugation Chemistries

The thiol group of this compound is most commonly targeted by two classes of electrophilic reagents: maleimides and haloacetamides.

Thiol-Maleimide Reaction

The reaction between a thiol and a maleimide proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, and forms a stable thioether bond.[4]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product mPEG3_SH This compound Thioether_Adduct Stable Thioether Adduct mPEG3_SH->Thioether_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide-functionalized Molecule Maleimide->Thioether_Adduct

Thiol-Iodoacetamide Reaction

Iodoacetamides react with thiols through a nucleophilic substitution (S_N2) reaction. The thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether linkage. The optimal pH for this reaction is typically between 8.0 and 8.5.[5] While highly effective, iodoacetamides can also exhibit some reactivity towards other amino acid residues like histidine and methionine, making them slightly less specific than maleimides under certain conditions.[5]

Thiol_Iodoacetamide_Reaction cluster_reactants Reactants cluster_product Product mPEG3_SH This compound Thioether_Adduct Stable Thioether Adduct mPEG3_SH->Thioether_Adduct SN2 Reaction (pH 8.0-8.5) Iodoacetamide Iodoacetamide-functionalized Molecule Iodoacetamide->Thioether_Adduct

Quantitative Data on Thiol Reactivity

ParameterThiol-Maleimide ReactionThiol-Iodoacetamide ReactionReferences
Optimal pH 6.5 - 7.58.0 - 8.5[4][5]
Reaction Rate ~1,000 times faster with thiols than amines at pH 7.0Generally slower than maleimide reaction[4]
Stability of Adduct Stable thioether bond, but the succinimide ring can be susceptible to hydrolysis at higher pH.Very stable thioether bond.
Specificity Highly specific for thiols in the optimal pH range.Primarily reactive with thiols, but can show some off-target reactivity with other residues (e.g., histidine, methionine) at higher pH or with prolonged reaction times.[4][5]

Experimental Protocols

Quantification of Free Thiols using Ellman's Test

Ellman's test is a widely used colorimetric assay to quantify free thiol groups in a sample. The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The concentration of the thiol can be determined by measuring the absorbance of TNB²⁻ at 412 nm.

Materials:

  • This compound sample

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank by mixing the Reaction Buffer and the Ellman's Reagent Solution in a cuvette.

  • Add a known volume of the this compound sample to a separate cuvette containing the Reaction Buffer and Ellman's Reagent Solution.

  • Mix well and incubate at room temperature for 15 minutes.

  • Measure the absorbance of the sample at 412 nm, using the blank solution to zero the spectrophotometer.

  • Calculate the concentration of the thiol group using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

Ellmans_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Blank Prepare Blank (Buffer + DTNB) Measure_Absorbance Measure Absorbance at 412 nm Prepare_Blank->Measure_Absorbance Zero Spectrophotometer Prepare_Sample Prepare Sample (Buffer + DTNB + this compound) Incubate Incubate at RT for 15 min Prepare_Sample->Incubate Incubate->Measure_Absorbance Calculate_Concentration Calculate Thiol Concentration (Beer-Lambert Law) Measure_Absorbance->Calculate_Concentration

General Protocol for Conjugation of this compound to a Maleimide-Functionalized Protein

This protocol provides a general guideline. The optimal molar ratio of this compound to the protein and the reaction time should be determined empirically for each specific application.

Materials:

  • Maleimide-functionalized protein

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed

  • Quenching Solution: 1 M L-cysteine in water

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Dissolve the maleimide-functionalized protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in the Conjugation Buffer to a known concentration.

  • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the protein solution.

  • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by analyzing aliquots over time.

  • To stop the reaction, add the Quenching Solution to a final concentration of 1-10 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate to remove excess unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_quenching Quenching & Purification Dissolve_Protein Dissolve Maleimide-Protein in Degassed Buffer Mix Mix Protein and this compound Dissolve_Protein->Mix Dissolve_PEG Dissolve this compound in Buffer Dissolve_PEG->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Add Quenching Reagent (e.g., L-cysteine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify

Conclusion

This compound is a versatile chemical tool with a highly reactive thiol group that can be precisely controlled for bioconjugation applications. A thorough understanding of the factors influencing its reactivity, particularly pH, is essential for the successful development of novel therapeutics and diagnostics. By employing established conjugation chemistries and analytical methods, researchers can effectively harness the potential of this compound in their drug development endeavors.

References

Surface Modification with m-PEG3-SH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Surface Modification with m-PEG3-SH for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the fundamental principles and methodologies for modifying surfaces with methoxy-poly(ethylene glycol)-thiol, specifically this compound. This trifunctional molecule, featuring a methoxy cap, a three-unit polyethylene glycol spacer, and a terminal thiol group, is a valuable tool for tailoring the interface of materials in a variety of biomedical and research applications. Its primary function is to create a hydrophilic and biocompatible surface that minimizes non-specific protein adsorption and cellular adhesion, thereby enhancing the performance and longevity of materials in biological environments.

Core Principles of this compound Surface Modification

Surface modification with this compound is predicated on the principles of self-assembly and the unique reactivity of its terminal functional groups. The process, often referred to as PEGylation, imparts "stealth" properties to surfaces, rendering them less susceptible to biofouling.

Chemical Structure and Functionality:

This compound, with the chemical formula C7H16O3S, is a short-chain PEG derivative.[1] Its structure consists of:

  • Methoxy (m) group: This terminal group provides chemical stability and prevents further reactions at this end of the molecule.

  • Triethylene glycol (PEG3) spacer: This hydrophilic chain is responsible for the anti-fouling properties. It creates a hydrated layer on the surface that sterically hinders the approach and adsorption of proteins and cells.[2]

  • Thiol (SH) group: This functional group is highly reactive towards noble metal surfaces, particularly gold, forming a stable gold-sulfur (Au-S) covalent bond.[3] This strong interaction is the basis for creating robust and durable surface modifications.

The primary mechanism of action of a PEGylated surface is the creation of a physical barrier that prevents opsonization (the process by which proteins mark foreign objects for phagocytosis) and subsequent clearance by the immune system.[2] This leads to prolonged circulation times for nanoparticles and improved biocompatibility for implantable devices.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and effective surface modification. Below are protocols for the modification of gold surfaces and nanoparticles with this compound, along with common characterization techniques.

Surface Modification of Gold Substrates

This protocol outlines the steps for creating a self-assembled monolayer (SAM) of this compound on a planar gold surface.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound solution (typically 1-10 mM in ethanol or isopropanol)

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen. For more rigorous cleaning, an oxygen plasma or piranha solution treatment can be employed, followed by extensive rinsing with DI water and drying.

  • SAM Formation: Immerse the cleaned gold substrate in the this compound solution. The incubation time can range from 1 to 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the modified substrate under a gentle stream of nitrogen gas.

  • Characterization: The modified surface should be characterized to confirm the presence and quality of the this compound monolayer.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the PEGylation of pre-synthesized gold nanoparticles.

Materials:

  • Aqueous solution of gold nanoparticles

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Ligand Exchange: To the AuNP solution, add this compound to a final concentration typically in the micromolar to millimolar range, depending on the nanoparticle concentration and size.

  • Incubation: Gently mix the solution and allow it to react for several hours (e.g., 4-24 hours) at room temperature to facilitate the displacement of the original capping agents (e.g., citrate) by the thiol group of the this compound.

  • Purification: Separate the PEGylated AuNPs from excess, unbound this compound and displaced ligands. This is typically achieved through centrifugation followed by removal of the supernatant and resuspension of the nanoparticle pellet in a fresh buffer like PBS. This washing step should be repeated multiple times (e.g., 2-3 times).

  • Characterization: Analyze the purified PEGylated AuNPs to confirm successful surface modification and assess their stability and properties.

Data Presentation: Quantitative Analysis of Surface Modification

The effectiveness of surface modification is quantified through various analytical techniques. The following tables summarize typical data obtained from the characterization of PEG-thiol modified surfaces. While specific data for this compound is limited in the literature, the presented values for similar short-chain PEG-thiols provide a representative benchmark.

Table 1: Surface Characterization of m-PEG-Thiol Modified Gold Surfaces

Characterization TechniqueParameter MeasuredUnmodified Goldm-PEG-Thiol Modified GoldReference
Contact Angle Goniometry Water Contact Angle (°)60-8020-40[5]
X-ray Photoelectron Spectroscopy (XPS) Atomic Concentration (%)Au, C, OAu, C, O, S[6]
High-Resolution C1sAdventitious CarbonC-C, C-O, C-S[6]
Ellipsometry Monolayer Thickness (nm)N/A1-2[7]
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 0.5 nm< 0.5 nm (smooth)[7]

Table 2: Impact of PEGylation on Biological Interactions

AssayMetricControl SurfacePEGylated SurfaceReference
Protein Adsorption Assay (e.g., QCM, SPR) Adsorbed Protein Mass (ng/cm²)> 200 (e.g., Fibrinogen)< 20[8]
Cell Adhesion Assay Number of Adherent Cells/AreaHighLow[9]
In Vivo Nanoparticle Tracking Circulation Half-lifeShortLong[2]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in surface modification.

G cluster_reactants Reactants cluster_process Self-Assembly Process cluster_product Product This compound This compound (Methoxy-PEG3-Thiol) Incubation Incubation in Ethanol Solution This compound->Incubation GoldSurface Gold Surface (Au) GoldSurface->Incubation ModifiedSurface This compound Modified Gold Surface (Au-S Bond) Incubation->ModifiedSurface

Caption: Chemical reaction pathway for this compound modification of a gold surface.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization A 1. Clean Gold Substrate (Ethanol Sonication) B 2. Dry Substrate (Nitrogen Stream) A->B C 3. Immerse in this compound Solution (1-24h) B->C D 4. Rinse with Ethanol C->D E 5. Dry Modified Substrate D->E F 6. Contact Angle E->F G 7. XPS Analysis E->G H 8. Ellipsometry/AFM E->H

Caption: Experimental workflow for gold surface modification with this compound.

Influence on Cellular Signaling Pathways

Direct interaction of the short this compound molecule with specific cell signaling pathways is not a primary mechanism of its action. Instead, the influence of PEGylated surfaces on cellular behavior is largely indirect and mediated by the prevention of protein adsorption.

When a biomaterial is introduced into a biological environment, proteins from the surrounding fluid rapidly adsorb to its surface. This adsorbed protein layer dictates the subsequent cellular response, including adhesion, proliferation, and differentiation, through the activation of cell surface receptors like integrins. These receptors, upon binding to specific motifs in the adsorbed proteins (e.g., RGD sequences in fibronectin), trigger intracellular signaling cascades.

By creating a non-fouling surface, this compound modification effectively "hides" the underlying substrate from the biological system. This prevention of protein adsorption means that the cues that would normally trigger cell adhesion and subsequent signaling are absent. Therefore, the primary "signaling" outcome of this compound modification is one of inhibition of signaling pathways related to cell adhesion and the foreign body response .

G cluster_unmodified Unmodified Surface cluster_modified This compound Modified Surface A Biomaterial Surface B Protein Adsorption (e.g., Fibronectin) A->B C Integrin Binding B->C D Focal Adhesion Formation C->D E Intracellular Signaling Cascade (e.g., FAK, Src) D->E F Cellular Response (Adhesion, Spreading) E->F G Biomaterial Surface H This compound Monolayer G->H I Inhibition of Protein Adsorption H->I J No Integrin Binding I->J prevents K No Cellular Adhesion J->K

Caption: Logical relationship of this compound in modulating cell signaling.

Conclusion

Surface modification with this compound offers a straightforward and effective method for enhancing the biocompatibility of materials. By forming a hydrophilic, protein-repellent monolayer, it is possible to significantly reduce non-specific biological interactions. This technical guide provides the foundational knowledge and practical protocols for researchers to successfully implement this surface modification strategy. The key to successful application lies in meticulous experimental execution and thorough characterization to ensure the formation of a high-quality, functional surface coating. While direct modulation of signaling pathways is not its primary role, the ability of this compound to control the initial protein adsorption event makes it a powerful tool for indirectly guiding cellular responses at the biomaterial interface.

References

An In-depth Technical Guide to m-PEG3-SH for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-thiol, specifically with three ethylene glycol units (m-PEG3-SH). It details its core properties, primary applications, and standardized protocols for its use in laboratory settings, including bioconjugation and nanoparticle surface modification.

Core Properties of this compound

This compound is a heterobifunctional linker molecule valued for its discrete length, hydrophilicity, and reactive thiol group.[1] The methoxy cap renders one terminus inert, while the sulfhydryl group (-SH) at the other end provides a reactive site for covalent attachment to various substrates.[1] This structure is fundamental to its utility in creating stable, biocompatible constructs.

The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value References
Chemical Formula C₇H₁₆O₃S [1][2]
Molecular Weight 180.27 g/mol [3][4][5]
CAS Number 31521-83-2 [1][2][3]
Appearance Colorless to light yellow liquid [4][5]
Purity Typically ≥95% [5]
Density ~1.017 g/cm³ [2][3]
Solubility Soluble in water and most organic solvents [1][6]
Reactive Group Thiol (-SH) [1]

| Storage Conditions | Store at -20°C, protected from light and moisture |[3][6][7] |

Key Applications in Research

The unique properties of this compound make it a versatile tool in several research domains, primarily revolving around bioconjugation and surface chemistry.

  • Surface Functionalization of Nanoparticles: The thiol group has a strong affinity for noble metal surfaces, making this compound an ideal ligand for functionalizing gold (AuNPs) and silver nanoparticles.[1][8] This process, known as PEGylation, imparts a hydrophilic shell that enhances colloidal stability, reduces non-specific protein adsorption, and improves biocompatibility.[9][10] This "stealth" coating helps nanoparticles evade the immune system, leading to longer circulation times in vivo.[10][11]

  • Bioconjugation and Linker Chemistry: The thiol group reacts specifically with maleimide moieties to form a stable thioether bond.[6][12] This highly efficient reaction is widely used to conjugate PEG chains to proteins, peptides, or antibodies that have been engineered to contain cysteine residues or have been modified with a maleimide crosslinker.[13] This application is crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • PROTAC Linkers: this compound serves as a foundational PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4] The PEG linker provides the necessary spatial separation and favorable solubility properties for the two active ends of the PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of this compound.

This protocol describes the ligand exchange process to coat citrate-stabilized AuNPs with this compound. The strong gold-sulfur bond displaces the weakly bound citrate ions, forming a dense, hydrophilic PEG layer.

AuNP_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AuNP Citrate-Stabilized AuNPs Mix Mix AuNPs and this compound (Stir Overnight) AuNP->Mix PEG_Sol Prepare this compound Solution PEG_Sol->Mix Centrifuge Centrifugation to Pellet AuNPs Mix->Centrifuge Resuspend Resuspend in Fresh Buffer Centrifuge->Resuspend Wash Repeat Wash Cycle (3x) Resuspend->Wash Wash->Centrifuge Repeat DLS DLS (Size) Wash->DLS Final Product Zeta Zeta Potential (Surface Charge) Wash->Zeta UVVis UV-Vis (Plasmon Peak) Wash->UVVis

Diagram 1: Workflow for the PEGylation of Gold Nanoparticles.

Methodology:

  • Preparation: Synthesize citrate-stabilized AuNPs using a standard method like the Turkevich method.[14] Prepare a stock solution of this compound in deionized water.

  • Ligand Exchange: To a vigorously stirred aqueous suspension of AuNPs, add the this compound solution. A significant molar excess of PEG-thiol is recommended (e.g., >3 x 10⁴ molecules per nanoparticle) to ensure complete surface coverage.[14]

  • Incubation: Allow the mixture to stir gently overnight at room temperature to facilitate the ligand exchange process.[15][16]

  • Purification: The PEGylated AuNPs are purified from excess, unbound this compound and displaced citrate ions via repeated centrifugation.

    • Pellet the particles by centrifuging the solution (e.g., 17,000 x g for 20 minutes for ~15 nm particles).[14]

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in a fresh buffer of choice (e.g., deionized water or PBS).

    • Repeat this wash cycle at least three times.[14]

  • Characterization: Confirm successful PEGylation using various analytical techniques.

Table 2: Expected Characterization Results for AuNP PEGylation

Parameter Before PEGylation (Citrate-Capped) After PEGylation (this compound) Rationale
Hydrodynamic Diameter (DLS) X nm > X nm The PEG layer adds hydrodynamic volume, increasing the apparent size.[17][18]
Zeta Potential Highly Negative (~ -35 mV) Near-Neutral (~ -1 to -8 mV) The PEG layer shields the negative surface charge of the gold core.[17][19][20]

| UV-Vis λmax | 520 nm (for ~15nm AuNPs) | Slight Red-Shift (e.g., 522-524 nm) | The change in the local dielectric environment at the nanoparticle surface causes a minor shift in the surface plasmon resonance peak.[17] |

This protocol details the conjugation of this compound to a protein containing an accessible cysteine residue or one that has been functionalized with a maleimide group. The reaction is highly specific and proceeds efficiently at near-neutral pH.[6][7]

Diagram 2: Reaction scheme for Thiol-Maleimide Conjugation.

Methodology:

  • Buffer Preparation: Prepare a thiol-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS).[13] Degas the buffer to minimize oxidation of the thiol group.

  • Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer at a concentration of 1-10 mg/mL.[13] If the protein has disulfide bonds that need to be reduced to free up a cysteine thiol, treat it with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide reagent.[13]

  • Reagent Preparation: Dissolve this compound in the reaction buffer immediately before use.

  • Conjugation Reaction: Add the this compound solution to the protein solution. A 10- to 20-fold molar excess of the thiol reagent over the maleimide is typically recommended to drive the reaction to completion.[6][12]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[6][7] Protect the reaction from light if either component is light-sensitive.

  • Purification: Remove excess, unreacted this compound and byproducts using size exclusion chromatography (SEC) or dialysis.

Table 3: Typical Parameters for Thiol-Maleimide Conjugation

Parameter Recommended Value / Range Rationale
pH 6.5 - 7.5 Optimal for specific reaction of thiol with maleimide while minimizing hydrolysis of the maleimide ring.[13]
Molar Ratio (Thiol:Maleimide) 10:1 to 20:1 A molar excess ensures high conjugation efficiency.[6][12]
Temperature 4°C to 25°C (Room Temp) Lower temperatures can be used to maintain protein stability over longer reaction times.[6][7]

| Reaction Time | 2 hours to overnight | Reaction is typically rapid, but longer times can ensure maximum yield.[6][7] |

Troubleshooting and Key Considerations

Successful use of this compound requires attention to the stability and reactivity of the thiol group.

  • Thiol Oxidation: The -SH group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers (PEG3-S-S-PEG3). This dimerization inactivates the molecule for conjugation. To mitigate this, always use fresh or properly stored reagent, and prepare solutions in degassed buffers immediately before use.

  • Maleimide Instability: In aqueous solutions with pH > 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. Maintain the recommended pH range during conjugation.

  • Thiol Exchange Reactions: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in a cellular environment.[21] For applications requiring extreme long-term stability in vivo, alternative chemistries or stabilized maleimide structures may be considered.[21]

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH 6.5-7.5? Start->Check_pH Check_Reagents Are reagents fresh? (Thiol not oxidized, Maleimide not hydrolyzed) Check_pH->Check_Reagents Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Ratio Is molar ratio sufficient? (e.g., >10:1) Check_Reagents->Check_Ratio Yes Use_New Use fresh reagents Prepare solutions in degassed buffer Check_Reagents->Use_New No Increase_Ratio Increase molar excess of active reagent Check_Ratio->Increase_Ratio No Success Re-run Experiment Check_Ratio->Success Yes Adjust_pH->Success Use_New->Success Increase_Ratio->Success

Diagram 3: A decision-tree for troubleshooting low conjugation yield.

References

Methodological & Application

Application Notes and Protocols for m-PEG3-SH in Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides. This process involves the covalent attachment of PEG chains to a biomolecule, which can improve its pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity[1][2][3]. m-PEG3-SH is a monodisperse PEG linker containing a terminal thiol (-SH) group. The thiol group provides a reactive handle for site-specific conjugation, most commonly targeting cysteine residues or other engineered sites on a protein[4][5]. This reactivity is typically achieved through a Michael addition reaction with a maleimide group, forming a stable thioether linkage[6][7]. These PEG linkers are crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[8][9][10].

This document provides a detailed protocol for the conjugation of a thiol-containing PEG, such as this compound, to a protein that has been functionalized with a maleimide group.

Chemistry of Thiol-Maleimide Conjugation

The conjugation of this compound to a protein is typically achieved by reacting the thiol group of the PEG with a maleimide group present on the protein. This reaction, a Michael addition, is highly efficient and selective for thiols under mild conditions, generally at a pH range of 6.5-7.5[5][7]. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether bond[6]. It is crucial to control the pH, as at values above 7.5, competitive reaction with primary amines (like lysine residues) can occur[7].

If the target protein does not have a readily available maleimide group, it must first be activated. Conversely, and more commonly, proteins with accessible cysteine residues can be directly conjugated with maleimide-activated PEG reagents[4]. For the purpose of this protocol, we will assume the protein has been pre-functionalized with a maleimide group.

Experimental Protocols

Preparation of Maleimide-Activated Protein

If your target protein is not already maleimide-activated, you will need to perform this step first. This typically involves reacting primary amine groups (e.g., lysine residues) on the protein with a bifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

General Protocol for this compound Conjugation to a Maleimide-Activated Protein

This protocol outlines the steps for conjugating a thiol-PEG linker to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other buffers like HEPES or Tris can be used, provided they do not contain thiols.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification equipment: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

  • Characterization instruments: SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

  • Protein Preparation:

    • Dissolve or dilute the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any thiol-containing compounds.

  • This compound Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, create a 10 mM stock solution. This should be prepared fresh before use to minimize oxidation of the thiol group.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of PEG to protein is a critical parameter and should be optimized. A starting point is typically a 10- to 20-fold molar excess of the PEG reagent.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups[11].

    • Incubate the reaction mixture. Incubation can be performed for 2 hours at room temperature or overnight at 4°C[11]. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for an additional 1 hour at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the excess this compound and other reaction components by purifying the conjugate. Size-Exclusion Chromatography (SEC) is a common method for separating the larger PEGylated protein from smaller unreacted molecules.

    • Collect fractions and analyze them using SDS-PAGE to identify those containing the purified conjugate.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified fractions. Successful PEGylation will result in a visible increase in the molecular weight of the protein, causing a mobility shift on the gel compared to the unconjugated protein[12][13].

    • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the identity and homogeneity of the PEGylated product. MS analysis provides the accurate molecular weight and can determine the degree of PEGylation (the number of PEG molecules attached to each protein)[1][3].

    • HPLC Analysis: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate[1].

Data Presentation

The success of a protein conjugation experiment depends on several factors. The following table summarizes key parameters and expected outcomes that should be optimized for a specific protein.

ParameterRange / ValueRationale & Expected Outcome
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.
PEG:Protein Molar Ratio 5:1 to 50:1A molar excess of PEG drives the reaction to completion. This must be optimized to achieve the desired degree of PEGylation without excessive waste of the PEG reagent.
Reaction pH 6.5 - 7.5Optimal for selective thiol-maleimide reaction. pH > 7.5 can lead to side reactions with amines[7].
Reaction Temperature 4°C or 25°C (RT)Lower temperatures (4°C) can reduce hydrolysis of the maleimide group and minimize protein degradation over longer incubation times.
Reaction Time 2 hours to OvernightLonger reaction times can increase conjugation efficiency but must be balanced against protein stability.
Degree of PEGylation VariableThe average number of PEG molecules per protein. This is a key quality attribute determined by characterization methods like Mass Spectrometry[3].
Yield VariableThe percentage of the initial protein that is successfully conjugated and recovered after purification.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Thiol-maleimide reaction for protein PEGylation.

Experimental Workflow

G cluster_characterization Characterization Methods A Prepare Maleimide-Activated Protein (1-10 mg/mL) in Degassed Buffer (pH 7.0-7.5) C Combine Protein and this compound (10-20x Molar Excess of PEG) A->C B Prepare Fresh this compound Stock Solution (e.g., 10 mM) in DMSO or DMF B->C D Incubate Reaction (2h @ RT or Overnight @ 4°C) Under Inert Gas C->D E Quench Reaction (e.g., with L-cysteine) D->E F Purify PEG-Protein Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Purified Conjugate F->G H1 SDS-PAGE (Mobility Shift) G->H1 H2 Mass Spectrometry (MW & Degree of PEGylation) H3 HPLC (Purity)

Caption: Workflow for this compound protein conjugation.

References

Application Notes and Protocols: A Step-by-Step Guide to m-PEG3-SH Reaction with Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and performing the reaction between m-PEG3-SH and maleimide-functionalized molecules. This bioconjugation technique is a cornerstone in drug development, protein labeling, and surface modification due to its high specificity and efficiency under mild conditions.[1][2]

Introduction to Thiol-Maleimide Chemistry

The reaction between a thiol (sulfhydryl) group, in this case from this compound, and a maleimide is a highly efficient Michael addition reaction.[1][3] This process forms a stable thioether bond, making it a popular choice for covalently linking molecules.[4][5] The reaction is highly selective for thiol groups, particularly within a pH range of 6.5 to 7.5.[1][4][5] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[1][4]

Applications of this reaction are widespread and include:

  • Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.[1][6]

  • Protein and Peptide Labeling: Introducing labels such as fluorescent dyes or enzymes for research and diagnostic purposes.[1][]

  • PEGylation: Modifying proteins and peptides with polyethylene glycol (PEG) to enhance their solubility, stability, and circulation time.[6][]

  • Surface Functionalization: Modifying the surfaces of nanoparticles, beads, and biosensors for various biomedical applications.[1][]

Reaction Mechanism and Potential Side Reactions

The core of the process is the nucleophilic attack of the thiolate anion on the double bond of the maleimide ring, resulting in the formation of a stable thiosuccinimide conjugate.

G Thiol-Maleimide Reaction Mechanism mPEG3SH This compound (Thiol) Intermediate Thiolate Attack mPEG3SH->Intermediate pH 6.5 - 7.5 Maleimide Maleimide Maleimide->Intermediate Maleimide_hydrolysis Maleimide Hydrolysis Maleimide->Maleimide_hydrolysis pH > 7.5 Product Stable Thioether Adduct Intermediate->Product Retro_Michael Retro-Michael Reaction Product->Retro_Michael Presence of other thiols (e.g., Glutathione) Thiazine Thiazine Rearrangement (with N-terminal Cysteine) Product->Thiazine N-terminal amine attack

Caption: Diagram of the thiol-maleimide reaction and potential side reactions.

While the reaction is highly efficient, it is crucial to be aware of potential side reactions that can impact the yield and stability of the conjugate:

  • Maleimide Hydrolysis: Above pH 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, thus preventing conjugation.[4][8]

  • Retro-Michael Reaction: The formed thioether bond can be reversible, especially in the presence of other thiols like glutathione, which can lead to the deconjugation of the PEG moiety.[6][9] Strategies to mitigate this include a transcyclization reaction which can be achieved by extended incubation.[6][10]

  • Thiazine Rearrangement: If the thiol is on an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a rearrangement to a six-membered thiazine ring.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound reaction with maleimide, compiled from various studies. These values can serve as a starting point for reaction optimization.

ParameterRecommended Range/ValueNotesReference(s)
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing maleimide hydrolysis.[1][4][5]
Molar Ratio (PEG-Maleimide:Thiol) 2:1 to 20:1A molar excess of the PEG-maleimide is generally recommended to ensure complete conjugation of the thiol-containing molecule. The optimal ratio can depend on the specific reactants.[2][11]
Reaction Time 30 minutes to 4 hours at room temperature; can be extended overnight at 4°C.Reaction progress should be monitored to determine the optimal time. Extended incubation (e.g., 24 hours) may promote stabilization through transcyclization.[2][6][11]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the reaction and potentially minimize side reactions.[2]
Conjugation Efficiency >80%High efficiencies are achievable under optimized conditions. For example, 84% efficiency was reported for cRGDfK conjugation and >80% for hemoglobin PEGylation.[9][11]
Conjugate Stability VariableThe stability of the thioether bond can be influenced by the presence of other thiols. One study showed that after 7 days in the presence of 1 mM glutathione, a maleimide-PEG conjugate retained about 70% of its conjugation.[9]

Experimental Protocol: General Procedure

This protocol provides a general framework for the conjugation of this compound to a maleimide-activated molecule. It is essential to adapt this protocol based on the specific characteristics of the reactants.

G Experimental Workflow for this compound and Maleimide Reaction start Start: Prepare Reagents dissolve_thiol 1. Dissolve this compound in Thiol-Free Buffer (pH 6.5-7.5) start->dissolve_thiol dissolve_maleimide 2. Dissolve Maleimide-Activated Molecule in an appropriate solvent (e.g., DMSO, then buffer) dissolve_thiol->dissolve_maleimide mix 3. Mix Reactants at desired molar ratio dissolve_maleimide->mix react 4. Incubate (e.g., 2-4h at RT or overnight at 4°C) mix->react quench 5. Quench Excess Maleimide (Optional, with a free thiol like 2-mercaptoethanol) react->quench purify 6. Purify the Conjugate (e.g., SEC, Dialysis) quench->purify analyze 7. Analyze the Product (e.g., HPLC-MS, SDS-PAGE) purify->analyze end End: Store Conjugate analyze->end

Caption: A typical experimental workflow for the this compound and maleimide reaction.

Materials and Reagents
  • This compound

  • Maleimide-activated molecule

  • Thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES) adjusted to pH 6.5-7.5

  • Degassing equipment (optional, to prevent thiol oxidation)

  • Reaction vessel

  • Stirring/mixing equipment

  • Quenching reagent (e.g., 2-mercaptoethanol, L-cysteine) (optional)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes)

  • Analytical equipment (e.g., HPLC-MS, SDS-PAGE)

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a fresh solution of this compound in a thiol-free buffer (e.g., PBS, pH 7.2). If possible, degas the buffer to minimize oxidation of the thiol group.

    • Dissolve the maleimide-activated molecule in a small amount of a compatible organic solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer. Then, add it to the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the maleimide-activated molecule. A 10- to 20-fold molar excess of the PEG reagent over the thiol-containing molecule is often used to drive the reaction to completion.[2]

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[2] The optimal reaction time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol or L-cysteine can be added in a slight molar excess to the initial amount of maleimide.[8] Incubate for an additional 30 minutes.

  • Purification:

    • Remove the unreacted this compound, quenching reagent, and other small molecules from the conjugate. This is typically achieved by size exclusion chromatography (SEC) or dialysis.[2][8]

  • Analysis and Storage:

    • Analyze the purified conjugate to confirm successful conjugation and assess purity using techniques such as HPLC-MS or SDS-PAGE.

    • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C, to ensure long-term stability.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect pH (too low or too high)- Hydrolysis of maleimide- Oxidation of thiol groups- Inaccurate quantification of reactants- Ensure buffer pH is between 6.5 and 7.5.- Prepare maleimide solutions fresh.- Use degassed buffers and consider adding EDTA to chelate metals that catalyze oxidation.- Accurately determine the concentration of both reactants.
Formation of Aggregates - Hydrophobic interactions- Cross-linking if the thiol-containing molecule has multiple cysteines- Optimize buffer conditions (e.g., adjust salt concentration).- If applicable, selectively protect other reactive groups.
Loss of Conjugate Over Time - Retro-Michael reaction- Consider strategies to stabilize the conjugate, such as extended incubation to promote transcyclization or hydrolysis of the succinimide ring under controlled conditions.

By following this guide, researchers can effectively utilize the this compound and maleimide reaction for a wide range of bioconjugation applications. Careful control of reaction conditions and awareness of potential side reactions are key to achieving high yields of stable and functional conjugates.

References

Application Notes and Protocols for m-PEG3-SH Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles (AuNPs) using methoxy-poly(ethylene glycol)-thiol with three ethylene glycol units (m-PEG3-SH). The protocols outlined below are based on established methodologies and are intended to guide researchers in achieving stable, biocompatible, and functionalized AuNPs for various biomedical applications, including drug delivery, diagnostics, and bio-imaging.

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them highly valuable in biomedical research. However, their inherent instability in biological media and potential for non-specific interactions necessitate surface modification. PEGylation, the process of attaching polyethylene glycol (PEG) chains to the nanoparticle surface, is a widely adopted strategy to overcome these limitations. The use of this compound, a short-chain thiol-terminated PEG, offers several advantages:

  • Enhanced Stability: The strong, covalent gold-sulfur bond provides a robust coating that prevents nanoparticle aggregation in high ionic strength solutions and biological fluids.[1]

  • Improved Biocompatibility: The hydrophilic PEG layer creates a "stealth" coating that reduces protein adsorption (opsonization) and minimizes recognition by the reticuloendothelial system, leading to prolonged circulation times in vivo.[2]

  • Versatile Functionality: The methoxy terminus is relatively inert, providing a neutral surface. However, the PEG chain can be synthesized with other terminal functional groups (e.g., carboxyl, amine) to enable the conjugation of targeting ligands, drugs, or imaging agents.[3]

This document will detail the materials, equipment, and step-by-step procedures for the synthesis of AuNPs and their subsequent functionalization with this compound.

Experimental Protocols

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 15-20 nm citrate-stabilized gold nanoparticles, which serve as the core for subsequent functionalization.

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

Procedure:

  • Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.

  • Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount in ultrapure water.

  • In a round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

  • Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[4]

  • Continue boiling and stirring for an additional 15-30 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped gold nanoparticle suspension (from Protocol 2.1)

  • This compound

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Glass vials or tubes

  • Pipettes

  • Vortex mixer or sonicator

  • High-speed centrifuge with appropriate rotor

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in ultrapure water. It is recommended to prepare this solution fresh.

  • To 1 mL of the citrate-capped AuNP suspension, add a calculated amount of the this compound stock solution. An excess of this compound is typically used to ensure complete surface coverage. A molar ratio of PEG to AuNPs greater than 3 x 10⁴ is often recommended.[4]

  • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring or rocking.[4] This allows for the displacement of the citrate ions by the thiol-terminated PEG.

  • To remove excess, unbound this compound, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size and concentration (e.g., 17,000 g for 15-20 minutes for ~20 nm AuNPs).[4]

  • Carefully remove the supernatant containing the unbound PEG.

  • Resuspend the nanoparticle pellet in a fresh volume of ultrapure water or PBS. Sonication may be required to fully redisperse the nanoparticles.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of excess reagents.[4]

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using various analytical techniques. The following table summarizes the expected outcomes.

Technique Parameter Measured Citrate-Capped AuNPs (Expected) This compound Functionalized AuNPs (Expected)
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak~520 nmRed-shift of 2-5 nm[5]
Dynamic Light Scattering (DLS) Hydrodynamic DiameterSmaller diameterIncrease in diameter due to PEG layer[6]
Zeta Potential Surface ChargeHighly negative (~ -30 to -50 mV)Less negative (closer to neutral, e.g., -2.3 mV)[7]
Transmission Electron Microscopy (TEM) Core Size and MorphologySpherical, monodisperse particlesCore size remains the same; PEG layer is not typically visible
Fourier-Transform Infrared (FT-IR) Spectroscopy Surface Functional GroupsPeaks corresponding to citrateCharacteristic C-O-C ether stretch from PEG (~1100 cm⁻¹)[6]; disappearance of S-H peak (~2550 cm⁻¹)

Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the functionalization process.

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Sodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Capped AuNPs Boiling->AuNP_Citrate Incubation Overnight Incubation AuNP_Citrate->Incubation mPEG3SH This compound Solution mPEG3SH->Incubation PEG_AuNP_unpurified PEGylated AuNPs (unpurified) Incubation->PEG_AuNP_unpurified Centrifugation Centrifugation & Washing (3x) PEG_AuNP_unpurified->Centrifugation Final_Product This compound AuNPs Centrifugation->Final_Product

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with this compound.

logical_relationship AuNP Gold Nanoparticle Core Au⁰ Citrate Citrate Cap (C₆H₅O₇)³⁻ Weakly Adsorbed Electrostatic Stabilization AuNP->Citrate Initial Capping PEG_AuNP PEGylated AuNP Stable Au-S Bond Steric Stabilization Biocompatible AuNP->PEG_AuNP Final Structure mPEG3SH This compound CH₃O(CH₂CH₂)₃SH Thiol Group (-SH) Citrate->mPEG3SH Displacement by Ligand Exchange mPEG3SH->PEG_AuNP Forms Covalent Bond

Caption: Logical relationship of the surface chemistry during this compound functionalization of gold nanoparticles.

Troubleshooting

Problem Possible Cause Suggested Solution
Nanoparticle aggregation during functionalization (color change to blue/purple) Insufficient this compound concentration.Increase the molar ratio of this compound to AuNPs.
Rapid addition of PEG solution.Add the this compound solution dropwise while stirring.
Impurities in reagents or water.Use high-purity reagents and ultrapure water.
Low yield after purification Centrifugation speed is too high or time is too long.Optimize centrifugation parameters for your specific nanoparticles.
Incomplete resuspension of the pellet.Use gentle sonication to aid in redispersion after each wash.
Incomplete functionalization (results from characterization are inconsistent) Insufficient reaction time.Ensure the incubation period is at least 12 hours (overnight is recommended).
Inactive this compound (thiol group oxidized).Use fresh this compound or store it properly under an inert atmosphere.

Conclusion

The functionalization of gold nanoparticles with this compound is a robust and effective method for producing stable and biocompatible nanomaterials suitable for a wide range of research and drug development applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this surface modification strategy. Careful execution of the experimental steps and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for m-PEG3-SH in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (3)-thiol (m-PEG3-SH) in the formulation of advanced drug delivery systems. The unique properties of this short-chain PEG linker, including its hydrophilicity, defined length, and reactive thiol group, make it a valuable tool for modifying nanoparticles and constructing sophisticated drug conjugates like PROTACs (Proteolysis Targeting Chimeras).

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional molecule featuring a methoxy-terminated tri-ethylene glycol chain and a terminal thiol group. This structure offers several advantages in drug delivery design:

  • Hydrophilicity: The PEG component enhances the aqueous solubility of nanoparticles and drug conjugates, which can improve their pharmacokinetic profiles.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the immunogenicity of the drug delivery system.

  • Defined Length: As a discrete PEG (dPEG®) reagent, this compound has a precise length, ensuring uniformity in the final formulation, which is critical for reproducible performance.

  • Reactive Thiol Group: The terminal thiol group allows for covalent conjugation to various surfaces and molecules, most notably via gold-thiol chemistry for functionalizing gold nanoparticles or through reactions with maleimides and haloacetyls for bioconjugation.[2]

Key Applications of this compound

The primary applications of this compound in drug delivery revolve around its use as a surface modification agent for nanoparticles and as a flexible linker in complex drug molecules.

Surface Modification of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles. While long-chain PEGs are often used to create a dense "stealth" layer that evades the immune system, short-chain PEGs like this compound offer distinct advantages in certain applications.[3] They can reduce non-specific protein binding and aggregation without creating a thick barrier that might hinder cellular uptake or receptor binding.[4]

Key Benefits:

  • Reduced Protein Adsorption: The hydrophilic PEG layer minimizes the adsorption of opsonin proteins, which can lead to rapid clearance by the mononuclear phagocyte system.[4]

  • Improved Colloidal Stability: Surface modification with this compound can prevent nanoparticle aggregation in biological media.[5]

  • Controlled Cellular Uptake: The short PEG chain may allow for more efficient cellular uptake compared to longer, more sterically hindering PEG chains, which can be advantageous for intracellular drug delivery.[6]

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's own protein degradation machinery to eliminate disease-causing proteins.[7] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

This compound is frequently employed as a building block for PROTAC linkers due to its optimal balance of flexibility and hydrophilicity.[1]

Key Roles in PROTACs:

  • Solubility Enhancement: The PEG component improves the often-poor solubility of complex PROTAC molecules.[1]

  • Optimal Ternary Complex Formation: The flexibility of the PEG chain can facilitate the proper orientation of the target protein and E3 ligase, leading to efficient ubiquitination and degradation.[3]

  • Tunable Properties: The length of the PEG linker can be systematically varied to optimize the degradation efficiency (DC50 and Dmax) of the PROTAC.[9]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound via gold-thiol bond formation.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • This compound

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Solution: Dissolve this compound in nuclease-free water to a final concentration of 1 mM.

  • Incubation: To the AuNP solution, add the this compound solution to achieve a desired molar excess (e.g., 10,000-fold molar excess of this compound to AuNPs).

  • Reaction: Gently mix the solution and incubate at room temperature for at least 24 hours with gentle stirring to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

  • Washing: Carefully remove the supernatant containing excess this compound and resuspend the pellet in PBS. Repeat the centrifugation and washing steps at least three times to ensure the removal of any unbound linker.

  • Final Resuspension: Resuspend the final purified this compound-AuNPs in PBS or another desired buffer for storage at 4°C.

Characterization:

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak indicates successful surface modification.[10]

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the presence of the PEG layer.

  • Zeta Potential: A change in the surface charge towards neutral is expected after PEGylation.

Protocol 2: Synthesis of a PROTAC using an this compound-based Linker

This protocol outlines a general strategy for the final step in a PROTAC synthesis, where a thiol-containing linker is conjugated to a ligand bearing a maleimide group.

Materials:

  • Ligand 1-Linker-SH (containing the this compound moiety)

  • Ligand 2-Maleimide

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolution: Dissolve Ligand 1-Linker-SH (1.0 equivalent) and Ligand 2-Maleimide (1.1 equivalents) in anhydrous, degassed DMF under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, the mixture can be diluted with a suitable solvent like ethyl acetate.

  • Purification: The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final PROTAC.

Data Presentation

The following tables summarize representative data for the characterization and performance of drug delivery systems incorporating this compound.

Table 1: Physicochemical Characterization of this compound Functionalized Gold Nanoparticles (AuNPs).

NanoparticleCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Citrate-AuNPs1518 ± 2-45 ± 5
This compound-AuNPs1525 ± 3-15 ± 4

Data are representative and may vary based on experimental conditions.

Table 2: Comparison of Cellular Uptake of PEGylated Nanoparticles.

Nanoparticle FormulationCell LineIncubation Time (h)Cellular Uptake (% of control)Reference
Unmodified NanoparticlesA5494100[11]
Nanoparticles-PEG2000A5494~60[11]
Nanoparticles-PEG5000A5494~40[11]

Note: Data for this compound is not explicitly available in a comparative format but is expected to show higher uptake than longer PEG chains due to reduced steric hindrance.

Table 3: In Vivo Pharmacokinetic Parameters of Different PEGylated Formulations.

FormulationHalf-life (t1/2) (h)Area Under the Curve (AUC)Reference
Free Methotrexate~0.42.64 mg·mL⁻¹·min[12]
Methotrexate-PEG5000~1.512.33 mg·mL⁻¹·min[12]
PEG-AuNPs (5 kDa)57-[13]

Note: Short-chain PEGs are expected to have shorter circulation times compared to long-chain PEGs.[4]

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_char Characterization AuNPs Gold Nanoparticles (AuNPs) Mix Mixing and Incubation (24h, RT) AuNPs->Mix mPEG3SH This compound Solution mPEG3SH->Mix Purify Centrifugation and Washing (3x) Mix->Purify UVVis UV-Vis Spectroscopy Purify->UVVis DLS Dynamic Light Scattering Purify->DLS Zeta Zeta Potential Purify->Zeta Final Functionalized AuNPs Purify->Final

Workflow for AuNP functionalization.

PROTAC_MoA PROTAC PROTAC (with this compound linker) Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action.

References

Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic tractability. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a commercially available methoxy-PEG3-thiol (m-PEG3-SH) linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitinates POI E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section outlines a representative two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis involves the conjugation of a warhead (ligand for the POI) bearing a maleimide group with the this compound linker, which is pre-conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon [CRBN]).

Materials and Reagents
  • This compound linker

  • Pomalidomide-m-PEG3-SH (or other E3 ligase ligand-linker conjugate)

  • JQ1-maleimide (BRD4 ligand with a maleimide functional group)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of E3 Ligase Ligand-Linker Conjugate cluster_1 Step 2: Thiol-Maleimide Conjugation cluster_2 Purification & Analysis E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling_1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligase_Ligand->Coupling_1 mPEG3SH This compound Linker mPEG3SH->Coupling_1 Intermediate E3 Ligase Ligand-m-PEG3-SH Coupling_1->Intermediate Coupling_2 Thiol-Maleimide Reaction (DMF, TEA) Intermediate->Coupling_2 POI_Ligand POI Ligand-Maleimide (e.g., JQ1-maleimide) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC Purification RP-HPLC Purification Final_PROTAC->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Biological_Assay Biological Evaluation (Western Blot, etc.) Analysis->Biological_Assay

Caption: General workflow for the synthesis of a PROTAC using an this compound linker.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol assumes the availability of a pre-formed E3 ligase ligand-m-PEG3-SH conjugate. If this is not available, it can be synthesized via standard amide coupling procedures.

  • Reaction Setup:

    • Dissolve the E3 ligase ligand-m-PEG3-SH conjugate (1.0 eq) and the POI ligand-maleimide (e.g., JQ1-maleimide, 1.1 eq) in anhydrous DMF.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase preparative HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization:

    • Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
  • Cell Culture and Treatment:

    • Plate a relevant human cancer cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Quantitative Data Summary

The following table provides representative quantitative data for a PROTAC synthesized using a PEG linker, targeting SMARCA2 and SMARCA4.[1] While the specific linker was not this compound, this data illustrates the expected performance of a PROTAC with a short PEG linker.

ParameterValueCell LineTarget Protein
DC50 300 nMMV-4-11SMARCA2
DC50 250 nMMV-4-11SMARCA4
Dmax 65%MV-4-11SMARCA2
Dmax 70%MV-4-11SMARCA4

Troubleshooting

Issue Possible Cause Solution
Low reaction yield Oxidation of the thiol group on the linker to form a disulfide dimer.- Perform the reaction under an inert atmosphere (argon or nitrogen).- Use degassed solvents.- Consider protecting the thiol group with a trityl (Trt) group, followed by deprotection before the final conjugation step.
Incomplete reaction Insufficient activation of the carboxylic acid (if performing amide coupling).Steric hindrance.- Use a more efficient coupling reagent (e.g., HATU, COMU).- Increase the reaction time or temperature.- Consider a different linker attachment point on the ligand.
Poor degradation activity Suboptimal linker length or composition.Poor cell permeability.- Synthesize a library of PROTACs with varying linker lengths and compositions.- Evaluate the physicochemical properties of the PROTAC (e.g., cLogP, TPSA).
"Hook effect" in degradation assays At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.- This is an inherent property of some PROTACs. Ensure a full dose-response curve is generated to identify the optimal concentration range for degradation.

Conclusion

The this compound linker is a versatile and readily available building block for the synthesis of PROTACs. Its hydrophilic nature can improve the solubility of the resulting PROTAC, a common challenge in the development of these large molecules. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development often requires iterative optimization of the linker to achieve the desired potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for m-PEG3-SH in Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties at the nanoscale. Among the various molecules used for SAM formation, thiol-terminated polyethylene glycol (PEG) derivatives are of particular interest in biomedical and pharmaceutical research. The PEG linker offers a hydrophilic and biocompatible surface that resists non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and cell adhesion studies.

This document provides detailed application notes and protocols for the use of m-PEG3-SH, a short-chain methoxy-terminated PEG thiol, in the creation of SAMs on gold surfaces. While extensive quantitative data for this specific short-chain PEG derivative is not abundant in published literature, this guide offers representative data from closely related molecules, detailed experimental protocols for characterization, and workflows for key applications.

Properties of this compound

This compound, or 2-(2-(2-methoxyethoxy)ethoxy)ethanethiol, possesses a terminal thiol (-SH) group that exhibits a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate bond. The short three-unit PEG chain provides a hydrophilic and protein-resistant character to the functionalized surface.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C7H16O3S
Molecular Weight 180.27 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in ethanol, DMSO, DMF

Applications of this compound SAMs

The unique properties of this compound SAMs make them suitable for a variety of applications in research and drug development:

  • Biosensors: The anti-fouling nature of the PEG layer minimizes non-specific binding of interfering molecules, enhancing the signal-to-noise ratio and sensitivity of biosensors. The terminal methoxy group provides an inert surface, ideal for subsequent functionalization with biorecognition elements.

  • Drug Delivery: As a component of drug delivery systems, this compound can be used to modify the surface of nanoparticles, improving their biocompatibility and circulation time.

  • Cell Adhesion Studies: SAMs created with this compound can serve as a background for patterning with cell-adhesive ligands, allowing for precise control over the cellular microenvironment to study cell attachment, spreading, and migration.

  • Nanotechnology: In nanotechnology, this compound is utilized for the surface modification of gold nanoparticles and other gold-structured materials to impart stability and biocompatibility.

Quantitative Data (Representative)

Direct quantitative characterization data for this compound SAMs is limited in peer-reviewed literature. The following table summarizes expected values and data from analogous short-chain PEG-thiols and alkanethiols to provide a baseline for researchers.

Table 2: Representative Characterization Data for Short-Chain Thiol SAMs on Gold

Characterization TechniqueParameterRepresentative Value/RangeNotes and References
Ellipsometry Thickness0.5 - 2.0 nmThe thickness is dependent on the chain length and tilt angle of the molecules. For short-chain PEGs, a more mushroom-like conformation might be adopted compared to the more ordered brush-like structure of longer chains.
Contact Angle Goniometry Water Contact Angle40° - 70°A water contact angle of 64° ± 3° has been reported for HO-PEG2-SH SAMs. The methoxy-terminated this compound is expected to have a similar hydrophilic character.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)Variable (kΩ to MΩ range)The Rct value is highly dependent on the packing density of the SAM and the redox probe used. A well-formed SAM will significantly increase Rct compared to a bare gold electrode, indicating a blocking of electron transfer.
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 1 nmA high-quality SAM should result in a smooth surface with a root mean square (RMS) roughness of less than 1 nm over a 1x1 µm area.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold Substrate

This protocol details the steps for creating a high-quality this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes.

    • Carefully remove the substrates and rinse them thoroughly with DI water.

    • Rinse the substrates with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For example, add 1.8 mg of this compound to 10 mL of absolute ethanol.

    • Sonicate the solution for 5 minutes to ensure it is fully dissolved and homogenous.

  • SAM Formation:

    • Place the cleaned and dried gold substrates in the vial containing the this compound solution.

    • Ensure the entire gold surface is submerged.

    • Incubate the substrates in the solution for 12-24 hours at room temperature in a dark, vibration-free environment. For initial monolayer formation, a few minutes may be sufficient, but longer incubation times promote a more ordered and densely packed monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

Protocol 2: Characterization of this compound SAMs

This protocol provides an overview of the key techniques for characterizing the quality of the formed SAM.

1. Contact Angle Goniometry:

  • Purpose: To assess the surface wettability and confirm the presence of the hydrophilic PEG layer.

  • Procedure:

    • Place a small droplet (e.g., 5 µL) of DI water on the this compound functionalized surface.

    • Use a goniometer to measure the static contact angle between the water droplet and the surface.

    • A successful SAM formation should result in a decrease in the contact angle compared to a bare gold surface.

2. Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

    • Model the surface as a layered structure (e.g., Si/SiO₂/Au/SAM/Air) to fit the experimental data and determine the thickness of the SAM layer. A refractive index of ~1.45 is a reasonable assumption for a PEG layer.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To evaluate the packing and insulating properties of the SAM.

  • Procedure:

    • Use the SAM-modified gold substrate as the working electrode in a three-electrode electrochemical cell.

    • Use a suitable redox probe in the electrolyte solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).

    • Record the impedance spectrum over a range of frequencies (e.g., 100 kHz to 0.1 Hz).

    • A significant increase in the charge transfer resistance (Rct) compared to a bare gold electrode indicates the formation of a well-packed, insulating monolayer.

4. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface morphology and roughness.

  • Procedure:

    • Image the surface of the SAM-modified substrate in tapping mode.

    • A well-formed SAM will exhibit a smooth, uniform surface with low RMS roughness.

Visualizations

Experimental Workflow for SAM Formation and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_sub Gold Substrate piranha Piranha Clean gold_sub->piranha rinse_dry1 Rinse & Dry piranha->rinse_dry1 incubation Incubate 12-24h rinse_dry1->incubation thiol_sol 1 mM this compound in Ethanol thiol_sol->incubation rinse_dry2 Rinse & Dry incubation->rinse_dry2 contact_angle Contact Angle rinse_dry2->contact_angle ellipsometry Ellipsometry rinse_dry2->ellipsometry eis EIS rinse_dry2->eis afm AFM rinse_dry2->afm

Caption: Workflow for this compound SAM formation and characterization.

Workflow for a Label-Free Immunosensor Fabrication

G start m-PEG3-COOH-SH SAM on Gold Electrode activation Activate Carboxyl Groups (EDC/NHS) start->activation immobilization Immobilize Antibody activation->immobilization blocking Block Non-specific Sites (Ethanolamine or BSA) immobilization->blocking detection Introduce Antigen (Analyte) blocking->detection readout Electrochemical Detection (e.g., EIS) detection->readout

Application Notes and Protocols for Thiol-Maleimide Click Chemistry with m-PEG3-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide "click" chemistry is a highly efficient and widely used bioconjugation technique that forms a stable thioether bond between a thiol (-SH) group and a maleimide moiety.[1][2] This Michael-type addition reaction is favored for its high selectivity for thiols, rapid reaction kinetics under mild, physiological conditions, and the absence of toxic byproducts.[3][4] The reaction's specificity allows for the precise, site-specific modification of biomolecules, such as proteins and peptides containing cysteine residues.[2][5]

m-PEG3-SH is a methoxy-terminated polyethylene glycol (PEG) derivative containing a terminal thiol group. This reagent is particularly useful for PEGylation, a process that enhances the solubility, stability, and pharmacokinetic properties of biomolecules and nanoparticles.[6][7] It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8] These application notes provide detailed protocols and key considerations for the successful conjugation of this compound to maleimide-functionalized molecules.

Reaction Mechanism and Key Parameters

The thiol-maleimide reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring.[1] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] However, at pH values above 7.5, the maleimide group can react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis.[2][9]

Several factors influence the efficiency and specificity of the thiol-maleimide conjugation:

ParameterOptimal Range/ConditionEffectReference
pH 6.5 - 7.5Maximizes thiol selectivity and reaction rate. Higher pH increases the rate but also the risk of side reactions with amines and maleimide hydrolysis.[2][10]
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction if needed.[9]
Solvent Aqueous buffers (e.g., PBS, HEPES)The reaction is typically performed in aqueous, sulfhydryl-free buffers. Organic co-solvents like DMSO or DMF can be used if the reactants have poor aqueous solubility, but the concentration should be kept low (typically <10%) to avoid protein precipitation.[2][11]
Reactant Molar Ratio 1:1 to 1:5 (Thiol:Maleimide)A slight excess of the maleimide-containing molecule is often used to ensure complete consumption of the thiol. The optimal ratio should be determined empirically.[9]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)To prevent the formation of disulfide bonds from the thiol groups, a reducing agent can be added. TCEP is preferred as it does not contain a thiol group itself.[11]
Stability of Maleimide Store at -20°C, prepare solutions freshThe maleimide group can undergo hydrolysis, especially in aqueous solutions at higher pH. Therefore, maleimide-containing reagents should be stored under dry conditions and solutions should be prepared immediately before use.[2][9]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for the conjugation of this compound to a protein that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10 mM HEPES, pH 7.0. The buffer should be free of any thiol-containing compounds.

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the maleimide-activated protein and this compound to equilibrate to room temperature before opening the vials.[2]

    • Prepare a stock solution of this compound in the reaction buffer immediately before use.

    • Dissolve the maleimide-activated protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for the maleimide reaction itself, as the maleimide is on the protein), add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the maleimide-activated protein solution. A 2:1 to 5:1 molar ratio of thiol to maleimide is a good starting point.[9]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.[5][9] Reaction times are typically fast, with significant conjugation observed within the first 30 minutes for small molecules.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, a quenching reagent such as L-cysteine or 2-mercaptoethanol can be added at a final concentration of 1-10 mM.

  • Purification of the Conjugate:

    • Remove the excess this compound and other small molecules from the reaction mixture using size-exclusion chromatography, dialysis, or a spin desalting column.

  • Characterization:

    • Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the conjugation efficiency.

Protocol 2: Conjugation of a Thiol-Containing Peptide (e.g., with a C-terminal Cysteine) with a Maleimide-Functionalized Molecule

This protocol outlines the conjugation of a peptide containing a free thiol group with a molecule functionalized with a maleimide.

Materials:

  • Thiol-containing peptide

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, or 10 mM HEPES with 5-10 mM EDTA, pH 7.0.[11]

  • (Optional) TCEP hydrochloride

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the thiol-containing peptide in the reaction buffer. If the peptide is prone to dimerization via disulfide bond formation, include 1-5 mM TCEP in the buffer.

    • Prepare a stock solution of the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer) immediately before use.

  • Conjugation Reaction:

    • Add the maleimide-functionalized molecule to the peptide solution at a slight molar excess (e.g., 1.2 to 2-fold).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.[9] Monitor the reaction progress using HPLC if possible.

  • Purification of the Conjugate:

    • Purify the peptide conjugate from unreacted starting materials and byproducts using reverse-phase HPLC or other suitable chromatographic techniques.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.

Visualizing the Process

Thiol_Maleimide_Reaction Thiol Thiol (this compound) R-SH Thioether Stable Thioether Adduct R-S-R' Thiol->Thioether Nucleophilic Attack Maleimide Maleimide R'-Maleimide Maleimide->Thioether Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Prep_Thiol Prepare this compound Solution Mix Mix Reactants Prep_Thiol->Mix Prep_Maleimide Prepare Maleimide- functionalized Molecule Solution Prep_Maleimide->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Purify Purify Conjugate (e.g., SEC, HPLC) Incubate->Purify Analyze Characterize (e.g., MS, SDS-PAGE) Purify->Analyze

References

Application Notes and Protocols for m-PEG3-SH in Antibody and Peptide PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[1][2][3] This modification can lead to increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[2][3][4][5] m-PEG3-SH is a monodisperse, short-chain PEG linker featuring a terminal thiol (-SH) group. This functional group allows for specific conjugation to molecules, typically through reactions with maleimides or by forming disulfide bonds. These application notes provide detailed protocols for the use of this compound in the PEGylation of antibodies and peptides, targeting cysteine residues or other introduced thiol functionalities.

Chemical Properties of this compound

PropertyValueReference
Chemical Name 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol[6]
Molecular Formula C7H16O3S[6][7]
Molecular Weight 180.27 g/mol [6][7]
Appearance Colorless to light yellow liquid[7]
Storage Conditions -20°C for long-term storage[6]

Principle of Thiol-Directed PEGylation

The sulfhydryl group (-SH) of this compound provides a reactive handle for site-specific PEGylation. The most common strategies involve:

  • Thiol-Maleimide Michael Addition: The thiol group of this compound reacts with a maleimide-functionalized antibody or peptide. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and forms a stable, covalent thioether bond.[8]

  • Disulfide Bond Formation: The thiol group can react with another thiol (e.g., a free cysteine on a protein) or an ortho-pyridyldisulfide (OPSS)-activated molecule to form a reducible disulfide linkage.[9] This approach allows for the creation of conjugates that can be cleaved under reducing conditions.

Experimental Protocols

Protocol 1: PEGylation of a Maleimide-Activated Antibody with this compound

This protocol outlines the steps for conjugating this compound to an antibody that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated antibody

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 50 mM Tris, 10 mM EDTA, pH 7.0

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Antibody Preparation: Dissolve the maleimide-activated antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer) immediately before use.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

  • Quenching: Add a 2 to 5-fold molar excess of the quenching reagent (relative to the starting amount of maleimide) to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from excess this compound and quenching reagent using an appropriate method such as size exclusion chromatography (SEC)[], ion-exchange chromatography (IEX)[], or dialysis[11].

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Techniques include SDS-PAGE, mass spectrometry (MS)[12], and HPLC[13].

Protocol 2: PEGylation of a Peptide Containing a Free Cysteine via Disulfide Exchange

This protocol describes the conjugation of this compound to a peptide with an accessible cysteine residue through the formation of a disulfide bond. This requires pre-activation of the this compound with a reagent like Ellman's reagent (DTNB) or direct reaction with an OPSS-activated peptide. For simplicity, this protocol details the reaction with an OPSS-activated peptide.

Materials:

  • Peptide with a free cysteine residue

  • Ortho-pyridyldisulfide (OPSS) activation reagent

  • This compound

  • Activation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5

  • Purification column (e.g., Reverse-Phase HPLC - RP-HPLC)

  • Analytical instruments (e.g., Mass Spectrometry)

Procedure:

  • Peptide Activation (if necessary): If the peptide is not already activated, it can be reacted with an OPSS-containing crosslinker according to the manufacturer's protocol to introduce a pyridyl disulfide group.

  • Peptide Preparation: Dissolve the OPSS-activated peptide in the Reaction Buffer.

  • This compound Preparation: Prepare a fresh solution of this compound in the Reaction Buffer.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of this compound to the activated peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by observing the release of the pyridine-2-thione byproduct (absorbance at 343 nm).

  • Purification: Purify the PEGylated peptide using RP-HPLC.[]

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry.

Data Presentation: Quantitative Analysis Summary

ParameterMethodTypical Results & ConsiderationsReference
Degree of PEGylation Mass Spectrometry (MALDI-TOF or ESI-MS)Provides the mass of the conjugate, allowing for the calculation of the number of attached PEG molecules.[12]
SDS-PAGEPEGylation increases the apparent molecular weight, causing a shift in the band. Can provide a qualitative assessment.[14]
PEGylation Efficiency (%) HPLC (SEC, IEX, or RP-HPLC)Comparison of the peak areas of the conjugated and unconjugated species allows for the quantification of the reaction yield.[13]
Concentration of PEGylated Product NMR SpectroscopyCan be used to quantify PEGylated species in complex biological fluids.[15]
ELISA (with anti-PEG antibodies)A sensitive method for quantifying PEGylated molecules in biological samples.[16][17]

Visualization of Workflows and Concepts

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Antibody/Peptide (with target site) Reaction PEGylation Reaction (e.g., Thiol-Maleimide) Biomolecule->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification Crude Product Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis Purified Conjugate Final_Product PEGylated Biomolecule Analysis->Final_Product Characterized Product

Caption: General experimental workflow for the PEGylation of biomolecules.

Thiol_Maleimide_Reaction Antibody_Maleimide Antibody-Maleimide Thioether_Bond Stable Thioether Bond Antibody_Maleimide->Thioether_Bond mPEG3SH This compound mPEG3SH->Thioether_Bond PEGylated_Antibody PEGylated Antibody Thioether_Bond->PEGylated_Antibody

Caption: Reaction scheme for thiol-maleimide conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency - Inactive this compound (oxidized to disulfide) - Suboptimal reaction pH - Insufficient molar excess of this compound - Steric hindrance at the conjugation site- Use fresh or properly stored this compound. Consider pre-reduction with a mild reducing agent like TCEP. - Optimize the reaction pH for the specific chemistry (e.g., 6.5-7.5 for maleimide). - Increase the molar ratio of this compound to the biomolecule. - Consider engineering the conjugation site to a more accessible location.
Precipitation during Reaction - Change in protein solubility upon conjugation - High concentration of reactants- Perform the reaction at a lower concentration. - Screen different buffer conditions (e.g., varying pH or adding excipients).
Multiple PEGylated Species - Presence of multiple reactive sites on the biomolecule - Disulfide bond scrambling- For antibodies, consider site-specific engineering of a single cysteine residue. - For disulfide formation, ensure specific activation of the target thiol. Use a chelating agent like EDTA to prevent metal-catalyzed oxidation.

Conclusion

This compound is a useful reagent for the site-specific PEGylation of antibodies and peptides, particularly when a short, hydrophilic linker is desired. The protocols and data presented here provide a framework for researchers to develop and optimize their PEGylation strategies. Successful conjugation and purification are critical for obtaining homogeneous products with retained biological activity. Careful characterization of the final conjugate is essential to ensure its quality and performance for downstream applications in research and drug development.

References

Application Notes and Protocols for m-PEG3-SH Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-SH is a discrete polyethylene glycol (PEG) linker containing a terminal thiol group. This reagent is valuable for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] The thiol group of this compound reacts specifically with maleimide-functionalized molecules under mild conditions to form a stable thioether bond. This application note provides detailed protocols for the bioconjugation of this compound to maleimide-activated proteins or peptides, along with methods for purification and characterization of the resulting conjugates.

Principle of the Reaction

The bioconjugation of this compound with a maleimide-activated molecule proceeds via a Michael addition reaction. The nucleophilic thiol group of this compound attacks the electrophilic double bond of the maleimide ring, resulting in the formation of a stable covalent thioether linkage. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[2]

Experimental Protocols

Materials and Equipment
  • This compound (store at -20°C)

  • Maleimide-activated protein or peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-ethylmaleimide

  • Purification System: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analytical Instruments: UV-Vis spectrophotometer, LC-MS system, MALDI-TOF mass spectrometer

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups.

1. Preparation of Protein Solution:

  • Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
  • If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for this specific conjugation), treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature prior to the maleimide activation step. Note: For the reaction with this compound, the protein should already be maleimide-activated.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in degassed conjugation buffer or an organic co-solvent like DMSO if solubility is an issue. A typical stock solution concentration is 10-50 mM.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[3][4]
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

4. Quenching the Reaction (Optional):

  • To quench any unreacted maleimide groups on the protein, add L-cysteine to a final concentration of 10-fold molar excess over the initial maleimide concentration.
  • To quench excess this compound, N-ethylmaleimide can be added.

5. Purification of the Conjugate:

  • Purify the this compound-protein conjugate from excess reagents and unconjugated protein using size-exclusion chromatography (SEC).[5]

Protocol 2: Conjugation of this compound to a Maleimide-Activated Peptide

This protocol is optimized for smaller biomolecules like peptides.

1. Preparation of Peptide and this compound Solutions:

  • Dissolve the maleimide-activated peptide in degassed conjugation buffer at a concentration of 1-5 mg/mL.
  • Prepare a stock solution of this compound as described in Protocol 1.

2. Conjugation Reaction:

  • A study on a similar maleimide-thiol conjugation for a peptide (cRGDfK) showed optimal results with a 2:1 molar ratio of maleimide to thiol.[6][7][8] Therefore, a slight molar excess of this compound (e.g., 1.5 to 5-fold) is recommended as a starting point.
  • Incubate the reaction for 30 minutes to 2 hours at room temperature.[6][7][8] The reaction progress can be monitored by LC-MS.

3. Purification of the Conjugate:

  • Purify the this compound-peptide conjugate using RP-HPLC.

Data Presentation: Quantitative Analysis

The efficiency of the bioconjugation reaction can be assessed at various stages. The following tables summarize expected outcomes based on literature for similar thiol-maleimide conjugations.

ParameterValueReference
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1[6][7][8]
Reaction Time 30 minutes - 2 hours[6][7][8]
Temperature Room Temperature[6][7][8]
pH 7.0 - 7.4[6][7]
Conjugation Efficiency 58% - 84%[6][7][8]
Table 1: Typical Reaction Conditions and Efficiency for Maleimide-Thiol Conjugation with Peptides/Proteins.
Analytical TechniquePurposeExpected OutcomeReference
SEC-HPLC Separation of conjugate from unreacted protein and excess PEG.Elution of the conjugate at an earlier retention time than the unconjugated protein.[5]
RP-HPLC Purification and analysis of peptide conjugates.Separation of the more hydrophilic conjugate from the unconjugated peptide.[4]
LC-MS Confirmation of conjugation and determination of conjugation ratio.An increase in mass corresponding to the addition of one or more this compound molecules.[9][10]
MALDI-TOF MS Mass confirmation of the final conjugate.A single peak corresponding to the molecular weight of the conjugate.
Table 2: Analytical Techniques for Characterization of this compound Conjugates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Maleimide- Activated Protein/Peptide conjugation Mix and Incubate (RT, 30 min - 2h) prep_protein->conjugation prep_peg Prepare this compound Solution prep_peg->conjugation purification Purify Conjugate (SEC or RP-HPLC) conjugation->purification characterization Characterize Conjugate (LC-MS, MALDI-TOF) purification->characterization

Experimental Workflow for this compound Bioconjugation.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Maleimide-Activated Biomolecule reaction Michael Addition (pH 6.5-7.5) protein->reaction peg This compound peg->reaction conjugate Stable Thioether Conjugate reaction->conjugate Forms Covalent Bond

Thiol-Maleimide Conjugation Reaction Pathway.

References

Troubleshooting & Optimization

How to prevent aggregation of gold nanoparticles during m-PEG3-SH functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the aggregation of gold nanoparticles (AuNPs) during functionalization with methoxy-polyethylene glycol-thiol (m-PEG-SH).

Troubleshooting Guide

This guide addresses common issues encountered during the m-PEG3-SH functionalization of gold nanoparticles, offering potential causes and solutions in a question-and-answer format.

Q1: Immediately after adding the this compound solution, my red nanoparticle solution turned purple/blue/black. What happened?

A1: A color change from red to purple, blue, or black is a clear indicator of nanoparticle aggregation.[1] This rapid aggregation upon addition of the PEG-thiol is typically caused by a disruption of the nanoparticle's surface charge stability before the PEG molecules have had sufficient time to form a protective steric barrier.

Possible Causes:

  • High Localized Concentration of this compound: Adding the PEG-thiol solution too quickly or in a concentrated form can displace the stabilizing citrate ions from the AuNP surface, leading to immediate aggregation.[2]

  • Inappropriate pH: A significant mismatch between the pH of the AuNP solution and the this compound solution can alter surface charges and lead to instability.[2][3]

  • High Salt Concentration: If the this compound is dissolved in a high ionic strength buffer, it can shield the electrostatic repulsion between the citrate-stabilized AuNPs, causing them to aggregate.[3][4]

Recommended Solutions:

  • Slow, Drop-wise Addition: Add a dilute solution of this compound to the AuNP suspension very slowly, drop by drop, while stirring gently.[2] This ensures a gradual replacement of the citrate ions and allows the PEG molecules to form a stable coating.

  • pH Adjustment: Ensure the pH of the AuNP solution and the this compound solution are compatible. For citrate-stabilized AuNPs, a pH around 7 is generally recommended for initial stability during conjugation.[5] Some studies have shown high PEGylation efficiency at both acidic (pH 2.3) and alkaline (pH 9.9) conditions for gold nanorods, suggesting pH optimization may be system-dependent.[6]

  • Use Low Ionic Strength Solutions: Dissolve the this compound in high-purity, deionized water or a very low concentration buffer (e.g., 1 mM NaCl) to avoid charge shielding effects.[4][7]

Q2: My PEGylated gold nanoparticles look fine initially, but they aggregate after centrifugation and resuspension. Why is this happening?

A2: This delayed aggregation suggests that the PEGylation process was incomplete, resulting in a nanoparticle surface that is not sufficiently protected to withstand the stress of centrifugation and removal from a stable aqueous environment.

Possible Causes:

  • Insufficient PEG Density: The concentration of this compound used may not have been high enough to achieve a dense enough packing on the AuNP surface to provide adequate steric stabilization.[8]

  • Short Incubation Time: The reaction time may have been too short for the thiol-gold bond to fully form and for the PEG chains to organize on the surface.

  • Inadequate PEG Molecular Weight: The this compound chain may be too short to provide a sufficient steric barrier to prevent aggregation, especially for larger nanoparticles.[2]

  • Excessive Centrifugation Force: Centrifuging the nanoparticles at too high a speed or for too long can overcome the repulsive forces and cause irreversible aggregation.[3]

Recommended Solutions:

  • Optimize this compound Concentration: Increase the molar ratio of this compound to AuNPs. A significant excess of PEG-thiol is often recommended to drive the ligand exchange reaction to completion.[9]

  • Increase Incubation Time: Allow the reaction to proceed for a longer period, such as 2 hours or even overnight, to ensure complete surface coverage.[10]

  • Select Appropriate PEG Molecular Weight: For many applications, a PEG molecular weight between 2,000 and 5,000 Da is effective.[6] However, the optimal length can depend on the size of the AuNPs and the intended application.

  • Optimize Centrifugation Protocol: Empirically determine the minimum speed and time required to pellet your nanoparticles without causing aggregation. Start with lower speeds and gradually increase as needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound functionalization of gold nanoparticles?

A1: The optimal pH can depend on the initial stabilizing agent of the AuNPs. For citrate-stabilized AuNPs, a pH of approximately 7 is a good starting point to maintain stability during the initial stages of PEGylation.[5] However, studies on gold nanorods have indicated that high PEGylation efficiency can be achieved at both acidic (pH 2.3) and alkaline (pH 9.9) conditions.[6] It is advisable to perform small-scale pilot experiments to determine the optimal pH for your specific system.

Q2: How does salt concentration affect the stability of gold nanoparticles during and after PEGylation?

A2: For citrate-stabilized AuNPs, high salt concentrations (e.g., in PBS) can cause aggregation by shielding the negative surface charge that provides electrostatic repulsion.[3] Once successfully PEGylated, AuNPs gain steric stability and can tolerate higher salt concentrations. However, even for PEGylated AuNPs, very high salt concentrations can still lead to aggregation. Stable nanoparticle suspensions are typically formed in salt concentrations below 50 mM.[4] The onset of aggregation for bare AuNPs has been observed at NaCl concentrations of 150 mM.[5]

Q3: What concentration of this compound should I use?

A3: A significant molar excess of this compound to AuNPs is generally recommended to ensure complete surface coverage and stability. The exact ratio can vary depending on the size of the AuNPs and the molecular weight of the PEG. A common starting point is a ratio of ~3000 PEG molecules per nanoparticle.[9] It is important to optimize this concentration for your specific nanoparticles.

Q4: How long should I allow the PEGylation reaction to proceed?

A4: The formation of the gold-thiol bond is a relatively slow process. While some protocols suggest shorter reaction times, allowing the reaction to proceed for at least 2 hours is recommended to ensure complete ligand exchange.[10] Some protocols even suggest an overnight incubation.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the stability of gold nanoparticles during and after this compound functionalization.

ParameterConditionObservationReference
Salt Concentration (NaCl) < 50 mMStable suspension of PEGylated AuNPs[4]
80 mMOnset of aggregation for silver nanoparticles[5]
150 mMOnset of aggregation for gold nanoparticles[5]
pH ~7.0Stable AuNP-antibody conjugates achieved[5]
2.3 and 9.9High PEGylation efficiency for gold nanorods[6]
m-PEG-SH to AuNP Ratio ~3000 molecules per particleRecommended excess for functionalization[9]
Centrifugation Speed > 1500 rcfCan induce aggregation, especially for silica-coated nanoparticles[3]

Table 1: Influence of Salt Concentration, pH, and Reactant Ratio on Gold Nanoparticle Stability.

Experimental Protocol: this compound Functionalization of Citrate-Stabilized Gold Nanoparticles

This protocol provides a general methodology for the functionalization of citrate-stabilized gold nanoparticles with this compound to minimize aggregation.

Materials:

  • Citrate-stabilized gold nanoparticle suspension (e.g., 10-20 nm)

  • This compound

  • High-purity, deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment (optional)

  • Microcentrifuge tubes

  • Spectrophotometer for UV-Vis analysis

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Characterization of Bare AuNPs:

    • Measure the UV-Vis spectrum of the initial citrate-stabilized AuNP solution to determine the surface plasmon resonance (SPR) peak wavelength (typically around 520 nm for ~20 nm AuNPs).[11]

    • Measure the hydrodynamic diameter and zeta potential of the AuNPs using DLS to establish a baseline.

  • Preparation of this compound Solution:

    • Prepare a dilute solution of this compound in high-purity water. The final concentration will depend on the desired PEG-to-AuNP molar ratio. A starting concentration of 1 mg/mL can be used.[10]

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the AuNP suspension and the this compound solution.

    • If necessary, adjust the pH of both solutions to be near neutral (pH ~7) using dilute NaOH or HCl. Perform this adjustment slowly while monitoring the pH.

  • PEGylation Reaction:

    • Place the AuNP suspension in a clean glass vial with a stir bar and stir gently.

    • Add the this compound solution to the AuNP suspension drop-wise over a period of 15-30 minutes.

    • Continue to stir the mixture at room temperature for at least 2 hours. An overnight incubation can also be beneficial.[10]

  • Purification of PEGylated AuNPs:

    • Transfer the PEGylated AuNP solution to microcentrifuge tubes.

    • Centrifuge the solution to pellet the nanoparticles. Note: The optimal centrifugation speed and time must be determined empirically to avoid irreversible aggregation. Start with a lower speed (e.g., 8,000 x g for 20 minutes) and adjust as needed.

    • Carefully remove the supernatant containing excess, unreacted this compound.

    • Resuspend the nanoparticle pellet in fresh, high-purity water or a low ionic strength buffer. Gentle sonication can be used to aid in resuspension.[3]

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of excess PEG.

  • Characterization of PEGylated AuNPs:

    • Measure the UV-Vis spectrum of the purified PEGylated AuNPs. A slight red-shift in the SPR peak is expected. A significant broadening or a second peak at a longer wavelength indicates aggregation.

    • Measure the hydrodynamic diameter and zeta potential using DLS. An increase in the hydrodynamic diameter confirms the presence of the PEG layer. The zeta potential should be closer to neutral compared to the initial citrate-stabilized AuNPs.

Visualizations

experimental_workflow cluster_start Initial Characterization cluster_reaction Functionalization cluster_purification Purification cluster_final Final Characterization start_AuNP Citrate-Stabilized AuNPs UV_Vis_1 UV-Vis Spectroscopy start_AuNP->UV_Vis_1 DLS_1 DLS Analysis start_AuNP->DLS_1 reaction Drop-wise Addition & Incubation (2+ hours) PEG_sol Prepare this compound Solution PEG_sol->reaction centrifuge Centrifugation reaction->centrifuge resuspend Resuspension centrifuge->resuspend Repeat 2-3x resuspend->centrifuge final_AuNP PEGylated AuNPs resuspend->final_AuNP UV_Vis_2 UV-Vis Spectroscopy final_AuNP->UV_Vis_2 DLS_2 DLS Analysis final_AuNP->DLS_2

Caption: Experimental workflow for this compound functionalization of gold nanoparticles.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (Post-Centrifugation) start Aggregation Observed? cause1 High Local PEG Concentration start->cause1 Immediate cause2 Incorrect pH start->cause2 Immediate cause3 High Salt start->cause3 Immediate cause4 Insufficient PEG Density start->cause4 Delayed cause5 Short Incubation start->cause5 Delayed cause6 High Centrifugation Force start->cause6 Delayed no_agg Stable PEGylated AuNPs start->no_agg No sol1 Slow, Drop-wise Addition cause1->sol1 sol2 Adjust pH cause2->sol2 sol3 Use Low Salt Buffer cause3->sol3 sol4 Increase PEG Concentration cause4->sol4 sol5 Increase Incubation Time cause5->sol5 sol6 Optimize Centrifugation cause6->sol6

Caption: Troubleshooting logic for AuNP aggregation during PEGylation.

References

Optimizing pH for m-PEG3-SH conjugation to proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the pH for conjugating thiol-functionalized polyethylene glycol (m-PEG-SH) to proteins, typically via a thiol-maleimide reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for conjugating m-PEG-SH to a maleimide-activated protein?

The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5 .[1][2][3] This range offers the best compromise between reaction rate and selectivity for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues).[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]

Q2: How does pH affect the reaction speed and specificity?

The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the maleimide double bond.[2][5] The concentration of the reactive thiolate anion is dependent on the pKa of the cysteine's thiol group and the pH of the solution.

  • Below pH 6.5: The concentration of the thiolate anion is lower, which can slow down the reaction rate. However, the maleimide group is more stable against hydrolysis at acidic pH.[6][7]

  • Between pH 6.5 and 7.5: This is the ideal range for chemoselectivity. The reaction rate is rapid, and the reaction is highly specific to thiol groups.[1][4]

  • Above pH 7.5: The reaction rate may increase, but specificity is lost. The maleimide group begins to react competitively with primary amines, such as the epsilon-amino group of lysine.[1][2] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which renders it unreactive to thiols.[1][8]

Q3: What are the primary side reactions to be aware of, and how are they influenced by pH?

The main side reactions are hydrolysis of the maleimide group and reaction with non-thiol nucleophiles.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid.[1] This reaction is highly pH-dependent and accelerates significantly with increasing pH.[7][9] For this reason, aqueous solutions of maleimide-activated reagents should be prepared immediately before use.[1][2]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine), leading to a loss of site-specificity.[2]

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[2][10] This is more prominent at physiological or higher pH. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can minimize this by keeping the N-terminal amine protonated.[2][10]

  • Retro-Michael Reaction: The resulting thiosuccinimide bond can be reversible, especially in the presence of other thiols, which can lead to payload exchange.[11] To prevent this, the conjugate can be treated at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial reaction to hydrolyze the succinimide ring, forming a more stable, irreversible product.[2]

Data Summary: pH Effects on Thiol-Maleimide Conjugation

The following table summarizes the key considerations for pH selection in your conjugation experiment.

pH RangeReaction Rate with ThiolsSelectivity for ThiolsMaleimide Stability (vs. Hydrolysis)Key Considerations & Potential Side Reactions
5.0 - 6.5 SlowerHighHighRecommended for N-terminal cysteine conjugations to prevent thiazine rearrangement.[2][10]
6.5 - 7.5 Optimal Excellent ModerateRecommended range for most applications. Balances reaction speed and high selectivity.[1]
7.5 - 8.5 FastDecreasingLowIncreased rate of maleimide hydrolysis and competitive reaction with amines (e.g., lysine).[1][2]
> 8.5 Very FastPoorVery LowSignificant hydrolysis of maleimide and low selectivity for thiols.[6][9]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

  • Potential Cause 1: Incorrect pH.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[2] Verify the pH of your buffer immediately before starting the reaction.

  • Potential Cause 2: Oxidation of Thiols.

    • Solution: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.[2] Degas your buffers to remove oxygen.[2] Consider adding a non-thiol reducing agent like TCEP (tris-carboxyethylphosphine) to the protein solution before conjugation to reduce any existing disulfide bonds.[12] If using a thiol-containing reducing agent like DTT, it must be completely removed (e.g., by dialysis or desalting column) before adding the maleimide reagent.[12][13]

  • Potential Cause 3: Hydrolysis of Maleimide Reagent.

    • Solution: Do not store maleimide-functionalized PEG in aqueous solutions.[2] Prepare the solution immediately before use in a dry, biocompatible solvent like DMSO or DMF and add it to the protein solution.[2][12]

  • Potential Cause 4: Buffer Contains Nucleophiles.

    • Solution: Ensure your buffer is free of primary amines (e.g., Tris at higher concentrations) and thiols (e.g., DTT, 2-mercaptoethanol).[1][12] Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[12][14]

Problem: Protein aggregation is observed during or after conjugation.

  • Potential Cause 1: Suboptimal Buffer Conditions.

    • Solution: An incorrect pH can alter the surface charge of the protein, leading to reduced electrostatic repulsion and aggregation.[15] Confirm you are within the protein's stable pH range, which should overlap with the optimal 6.5-7.5 range for conjugation.

  • Potential Cause 2: Conformational Changes.

    • Solution: Covalent modification can sometimes disrupt a protein's tertiary structure, exposing hydrophobic regions and causing aggregation.[15] Try lowering the reaction temperature (e.g., conduct the reaction at 4°C overnight instead of room temperature).[13] You can also include stabilizing excipients like arginine or sucrose in the reaction buffer.[15]

  • Potential Cause 3: High Reagent Concentration.

    • Solution: High concentrations of protein or the PEG reagent can promote intermolecular interactions.[15] Try performing the reaction at a lower protein concentration (<5 mg/mL). Titrate the molar ratio of the PEG reagent; while a 10-20 fold molar excess is a common starting point, a lower ratio may be necessary for your specific protein.[14][15]

Experimental Protocols

Protocol 1: pH Optimization Screening for Protein PEGylation

This protocol describes a method to determine the optimal pH for your specific protein and m-PEG3-SH conjugation.

1. Materials:

  • Cysteine-containing protein
  • m-PEG3-Maleimide
  • Reaction Buffers: Prepare a set of thiol-free buffers (e.g., 100 mM Phosphate, 1 mM EDTA) at various pH points: 6.5, 7.0, and 7.5.
  • Anhydrous DMSO or DMF
  • Quenching Solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
  • Analysis equipment (e.g., SDS-PAGE, HPLC-SEC)

2. Procedure:

  • Protein Preparation: Dissolve or exchange your protein into the different reaction buffers. A typical protein concentration is 1-10 mg/mL.[12] If necessary, pre-treat the protein with TCEP to reduce disulfide bonds, followed by removal of the TCEP.[12]
  • PEG-Maleimide Preparation: Immediately before use, dissolve the m-PEG3-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[14]
  • Initiate Conjugation: Set up parallel reactions, one for each pH condition. Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to each protein solution while gently stirring.[14][16]
  • Incubation: Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C.[14] The optimal time and temperature should be determined empirically.
  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide reagent.[17] Incubate for 30 minutes.
  • Analysis: Analyze a sample from each reaction using SDS-PAGE to visualize the extent of PEGylation (a shift in molecular weight will be apparent). For more quantitative results, use size-exclusion chromatography (SEC) to separate and quantify the unreacted protein, PEGylated protein, and excess PEG reagent.
  • Selection: Choose the pH that provides the highest yield of the desired PEGylated conjugate with the fewest side products.

Workflow for pH Optimization

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_decision Optimization cluster_end Finalization start Start prep_protein Prepare Protein (dissolve, reduce disulfides if needed) start->prep_protein run_rxn Run parallel conjugation reactions at each pH prep_protein->run_rxn prep_peg Prepare fresh m-PEG-Maleimide stock solution (in DMSO/DMF) prep_peg->run_rxn prep_buffers Prepare thiol-free buffers (e.g., pH 6.5, 7.0, 7.5) prep_buffers->run_rxn incubate Incubate (e.g., 2h @ RT or O/N @ 4°C) run_rxn->incubate analyze Analyze results (SDS-PAGE, HPLC-SEC) incubate->analyze check_yield Optimal Yield & Purity Achieved? analyze->check_yield end_ok Proceed with Optimal pH check_yield->end_ok  Yes troubleshoot Troubleshoot: - Adjust PEG:Protein Ratio - Check Reagent Stability - Modify Incubation Time/Temp check_yield->troubleshoot  No troubleshoot->run_rxn

References

Technical Support Center: Troubleshooting m-PEG3-SH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-SH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no yield in my this compound conjugation reaction. What are the potential causes and solutions?

Low conjugation efficiency is a common issue that can arise from several factors, including reagent stability, reaction conditions, and the state of the target molecule. A systematic approach to troubleshooting is recommended.

Primary Causes and Solutions:

  • Maleimide Instability: The maleimide group on your conjugation partner is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive.[1]

    • Solution: Prepare solutions of the maleimide-functionalized molecule fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods.

  • Thiol Oxidation: The thiol group (-SH) on this compound and on your target molecule (e.g., cysteine residue) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by divalent metals.

    • Solution:

      • Reduce Disulfide Bonds: If your target molecule contains disulfide bonds, they must be reduced before conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, does not contain a thiol group, and is effective over a wide pH range. DTT (dithiothreitol) is also a strong reducing agent but must be removed before adding the maleimide reagent to prevent it from competing in the reaction.

      • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1][2]

  • Suboptimal pH: The reaction rate of the thiol-maleimide conjugation is highly pH-dependent. The optimal pH range is typically 6.5-7.5.[1][3][4]

    • Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1]

    • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and the reaction becomes less specific for thiols, with an increased chance of side reactions with primary amines (e.g., lysine residues).[4][5]

  • Incorrect Stoichiometry: The molar ratio of the maleimide-functionalized molecule to the thiol-containing molecule (this compound or a cysteine-containing protein) significantly impacts conjugation efficiency.[1]

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein conjugation, but this should be optimized for your specific application.[1]

Q2: My final conjugate appears to be unstable. What could be the cause?

Instability of the final product is often related to the potential reversibility of the maleimide-thiol linkage through a retro-Michael reaction, which can lead to payload migration or deconjugation.[3]

  • Solution:

    • Post-conjugation Hydrolysis: The stability of the thioether bond can be enhanced by hydrolysis of the succinimide ring in the linker, as the ring-opened product is resistant to cleavage.[6] Some PEG-maleimide linkers are designed to "self-hydrolyse" after conjugation.[7]

    • Storage Conditions: Store the purified conjugate under appropriate buffer and temperature conditions to minimize degradation.

Q3: I am observing unexpected side products in my reaction. How can I minimize them?

Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.

  • Reaction with Amines: At a pH above 8.5, maleimides can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[4]

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][3]

  • Thiazine Formation: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[8] This is more prominent at physiological or higher pH.[8]

    • Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[8][9] Alternatively, if possible, avoid using peptides with an N-terminal cysteine for conjugation.[8]

Q4: How can I confirm that my conjugation reaction was successful and determine the efficiency?

Several analytical techniques can be used to assess the outcome of your PEGylation reaction.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the product. A successful conjugation will show an increase in mass corresponding to the addition of the this compound molecule.[10] This allows for the quantification of the degree of PEGylation.[11]

  • SDS-PAGE: PEGylated proteins will migrate slower on an SDS-PAGE gel compared to the unmodified protein due to the increased hydrodynamic radius.[10]

  • Chromatography: Size-Exclusion Chromatography (SEC) can separate the larger PEGylated conjugate from the smaller, unreacted starting materials.[10][12] Reversed-phase HPLC can also be used to separate and quantify the different species.[13]

  • Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to measure the concentration of free sulfhydryl groups before and after the reaction to determine the extent of thiol consumption.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Thiol-Maleimide Conjugation Yield

ParameterSuboptimal ConditionRecommended ConditionRationale
pH < 6.5 or > 7.56.5 - 7.5Balances thiol reactivity with maleimide stability and minimizes side reactions.[3][4]
Temperature Elevated temperatures4°C to Room TemperatureRoom temperature for 2-4 hours or 4°C overnight are common starting points.[14]
Reducing Agent DTT not removedTCEP or removed DTTExcess thiol-containing reducing agents will compete with the target thiol.[4]
Maleimide Reagent Old or hydrolyzed solutionFreshly prepared solutionThe maleimide group is susceptible to hydrolysis, leading to inactivation.
Oxygen Aerated buffersDegassed buffersOxygen promotes the oxidation of thiols to unreactive disulfide bonds.
Metal Ions Present in bufferEDTA included in bufferDivalent metal ions can catalyze the oxidation of thiols.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein containing a free cysteine in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing 1-5 mM EDTA.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. The reduced protein solution can typically be used directly without removing the TCEP.

  • Preparation of this compound and Maleimide Reagent:

    • Dissolve the this compound in the reaction buffer.

    • Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the dissolved maleimide reagent to the protein solution.[1]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[1][14]

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.[1]

  • Purification:

    • Remove unreacted this compound, maleimide reagent, and other small molecules by size-exclusion chromatography (SEC) or dialysis.[12][14]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent
  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add the protein sample to a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Quench & Purify Protein_Solution Protein in Reaction Buffer (pH 6.5-7.5) + EDTA Reduction Reduce Disulfides (e.g., with TCEP) if necessary Protein_Solution->Reduction mPEG3SH_Solution Dissolve this compound in Reaction Buffer Mix Combine Solutions mPEG3SH_Solution->Mix Maleimide_Solution Freshly Dissolve Maleimide Reagent in DMSO/DMF Maleimide_Solution->Mix Reduction->Mix Incubate Incubate: 2-4h at RT or overnight at 4°C Mix->Incubate Quench Quench with excess thiol (e.g., cysteine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analysis Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analysis

Caption: Workflow for a typical this compound conjugation experiment.

G Start Low Yield Observed Check_Maleimide Was the maleimide reagent prepared fresh? Start->Check_Maleimide Check_Thiols Are free thiols available and not oxidized? Check_Maleimide->Check_Thiols Yes Solution_Maleimide Prepare maleimide reagent fresh before each use. Check_Maleimide->Solution_Maleimide No Check_pH Is the reaction pH between 6.5 and 7.5? Check_Thiols->Check_pH Yes Solution_Thiols Degas buffers, add EDTA, and use a reducing agent (e.g., TCEP) if needed. Check_Thiols->Solution_Thiols No Check_Stoichiometry Is the molar ratio of reagents optimized? Check_pH->Check_Stoichiometry Yes Solution_pH Adjust buffer pH to the optimal range of 6.5-7.5. Check_pH->Solution_pH No Solution_Stoichiometry Perform a titration to find the optimal molar ratio. Check_Stoichiometry->Solution_Stoichiometry No

Caption: Troubleshooting decision tree for low yield in this compound reactions.

References

Technical Support Center: m-PEG3-SH Handling and Disulfide Bond Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent disulfide bond formation when working with m-PEG3-SH in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to disulfide bond formation?

This compound is a methoxy-terminated polyethylene glycol derivative with a terminal thiol (-SH) group.[1][2] The thiol group is susceptible to oxidation, particularly in the presence of oxygen, metal ions, and at neutral to alkaline pH.[3][4] This oxidation process leads to the formation of a disulfide bond (-S-S-) between two this compound molecules, resulting in a dimer. This dimerization can impede its intended reactivity in conjugation reactions.

Q2: What are the primary factors that promote disulfide bond formation in this compound solutions?

Several factors can accelerate the oxidation of the thiol group in this compound:

  • pH of the Solution: Thiol oxidation is significantly more rapid at neutral to alkaline pH (pH > 7) due to the increased concentration of the more reactive thiolate anion (R-S⁻).[3][4]

  • Presence of Metal Ions: Divalent and trivalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for thiol oxidation.[3]

  • Exposure to Oxygen: Dissolved oxygen in aqueous solutions is a primary oxidizing agent for thiols.

  • Exposure to Light: Certain wavelengths of light can promote the formation of reactive oxygen species, which can in turn oxidize thiols.[5]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under conditions that minimize oxidation. Manufacturer recommendations and best practices include:

  • Temperature: For long-term storage, it is recommended to store this compound at -18°C to -20°C.[1][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[2]

  • Light: Protect from light.[5]

  • Form: Storing the compound in its pure, neat form is generally preferred over storing it in solution for extended periods. If you need to store it in a solvent, use an anhydrous organic solvent like DMSO or DMF and keep it at -80°C for up to one year.[1]

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions (e.g., with Maleimides)
Potential Cause Identification Solution
Oxidation of this compound Formation of disulfide dimers, which are unreactive with maleimides. This can be confirmed by mass spectrometry.Reduce any existing disulfide bonds with TCEP and prevent re-oxidation by working with degassed buffers and including EDTA.[6][7]
Hydrolysis of Maleimide The maleimide functional group on the reaction partner is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. Maintain the reaction pH between 6.5 and 7.5.[7][8]
Suboptimal Reaction pH The reaction rate is slow at pH < 6.5 because the thiol is less likely to be in its reactive thiolate form. At pH > 7.5, maleimide hydrolysis and reaction with amines become more prevalent.Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[7][8]
Incorrect Stoichiometry An insufficient molar excess of one reactant over the other can lead to incomplete conjugation.A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[7]
Issue 2: Variability in Experimental Results
Potential Cause Identification Solution
Inconsistent Purity of this compound Batches of this compound may have varying levels of the disulfide dimer due to handling and storage.Quantify the free thiol concentration of your this compound solution before each experiment using Ellman's Assay (see Protocol 3).
Presence of Catalytic Metal Ions Inconsistent results can arise from trace metal contamination in buffers or on glassware.Always use high-purity water and reagents. Include a chelating agent like EDTA (1-5 mM) in your reaction buffers to sequester metal ions.[7]
Buffer Effects The type of buffer used can influence the rate of thiol oxidation. For instance, phosphate buffers can sometimes accelerate the oxidation of TCEP at neutral pH.Use freshly prepared and degassed buffers. For applications requiring TCEP, consider using non-phosphate buffers like HEPES or Tris if long-term stability at neutral pH is required.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol Chemistry

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Phosphine-based, directly reduces disulfides.Thiol-based, works through disulfide exchange.
Optimal pH Range 1.5 - 9.0[3]> 7.0[7]
Stability in Air More stable than DTT.[9][10]Prone to oxidation.
Thiol Group NoYes
Interference with Maleimide Chemistry Minimal, but can react at high concentrations.[9][11]Competes with the target thiol for reaction with maleimides; must be removed.[9]
Odor OdorlessStrong, unpleasant odor

Table 2: Recommended Conditions for Handling this compound Solutions

ParameterRecommendationRationale
pH for Storage Slightly acidic (e.g., pH 5.0-6.5)Minimizes the concentration of the highly reactive thiolate anion, thus slowing down oxidation.[4]
pH for Conjugation (to Maleimide) 6.5 - 7.5A compromise to ensure sufficient thiolate concentration for reaction while minimizing maleimide hydrolysis and side reactions with amines.[7][8]
Reducing Agent 1-10 mM TCEPEffectively reduces disulfides and maintains the thiol in its reduced state without interfering with most downstream applications.[12]
Chelating Agent 1-5 mM EDTASequesters catalytic metal ions that promote thiol oxidation.[7]
Buffer Preparation Use degassed buffers (e.g., by sparging with argon or nitrogen).Removes dissolved oxygen, a key oxidant.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with additives to prevent disulfide bond formation.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Degassed deionized water or buffer (e.g., 0.1 M Phosphate Buffer, pH 6.5)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • EDTA (Ethylenediaminetetraacetic acid)

Procedure:

  • Prepare the Buffer: Degas the chosen buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Add Stabilizers: To the degassed buffer, add TCEP to a final concentration of 5 mM and EDTA to a final concentration of 2 mM.

  • Dissolve this compound: Weigh the desired amount of this compound in a clean, dry vial. If starting from a neat oil, it is often easier to first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute it into the prepared stabilized buffer to the desired final concentration.

  • Storage: Aliquot the solution into vials, flush with an inert gas, and store at -20°C or -80°C for short to medium-term storage.

Protocol 2: Thiol-Maleimide Conjugation with In-Situ Disulfide Reduction

This protocol is for conjugating this compound to a maleimide-functionalized molecule, including a pre-reduction step to ensure all thiols are available for reaction.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., 0.1 M Phosphate Buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2)

  • TCEP solution (e.g., 0.5 M in water)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Solutions:

    • Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution.

    • Dissolve the this compound in the degassed conjugation buffer.

  • Reduction of this compound: Add TCEP to the this compound solution to a final concentration of 5-10 mM. Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction: Add the maleimide stock solution to the reduced this compound solution. A 1.1 to 1.5-fold molar excess of the maleimide is a good starting point. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol to a final concentration of ~10 mM.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 3: Quantification of Free Thiols using Ellman's Assay

This assay determines the concentration of free sulfhydryl groups in a sample.

Materials:

  • Ellman's Reagent (DTNB - 5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine or N-acetylcysteine (for standard curve)

  • Sample containing this compound

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (Ellman's Reagent Solution).

  • Prepare Standard Curve (Optional but Recommended):

    • Prepare a stock solution of a known thiol standard (e.g., 1 mM Cysteine in Reaction Buffer).

    • Create a series of dilutions of the standard in the Reaction Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Assay:

    • In a microplate or cuvette, add 50 µL of the Ellman's Reagent Solution to 250 µL of your sample (diluted in Reaction Buffer if necessary) or standard.

    • Prepare a blank using 250 µL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

  • Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Subtract the absorbance of the blank from your sample's absorbance. The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) or by using the standard curve.

Visualizations

G cluster_prep Solution Preparation cluster_reaction Conjugation Reaction prep_buffer Prepare Degassed Buffer (e.g., PBS, pH 6.5-7.2) add_edta Add EDTA (1-5 mM) prep_buffer->add_edta add_tcep Add TCEP (1-10 mM) add_edta->add_tcep dissolve_peg Dissolve this compound add_tcep->dissolve_peg add_maleimide Add Maleimide Reagent (10-20x molar excess) dissolve_peg->add_maleimide Stabilized this compound Solution incubate Incubate (RT, 2h or 4°C, overnight) add_maleimide->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify

Workflow for Thiol-Maleimide Conjugation.

G start Low Conjugation Yield check_thiol Is free thiol available? start->check_thiol check_maleimide Is maleimide active? check_thiol->check_maleimide Yes solution_reduce Reduce with TCEP Add EDTA check_thiol->solution_reduce No check_ph Is pH optimal (6.5-7.5)? check_maleimide->check_ph Yes solution_fresh_maleimide Use fresh maleimide stock check_maleimide->solution_fresh_maleimide No solution_adjust_ph Adjust buffer pH check_ph->solution_adjust_ph No end Successful Conjugation check_ph->end Yes solution_reduce->check_maleimide solution_fresh_maleimide->check_ph solution_adjust_ph->end

Troubleshooting Low Conjugation Yield.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG3-SH following a conjugation reaction. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your final conjugate.

Troubleshooting Guide

Encountering issues during the purification of your PEGylated molecule is a common challenge. This guide addresses specific problems you might face and offers potential solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Final Conjugate Incomplete conjugation reaction.Optimize reaction conditions such as stoichiometry, reaction time, temperature, and pH.
Product loss during purification steps.Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For Size Exclusion Chromatography (SEC), ensure the column is properly calibrated for the size of your PEGylated product.[1]
Presence of Unreacted this compound in Final Product Inefficient purification method.For dialysis, increase the dialysis time and perform multiple buffer exchanges with a larger volume of fresh buffer (at least 100 times the sample volume). For SEC, use a longer column or a column with a smaller pore size to improve resolution. A slower flow rate can also enhance separation.
Incorrect membrane/resin selection.Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your conjugate while allowing the small this compound to pass through. For SEC, select a resin with a fractionation range suitable for separating your large product from the small, unreacted PEG reagent.[1]
Product Aggregation After Purification Harsh purification conditions.High pressure during SEC or inappropriate buffer conditions can induce aggregation. Consider reducing the flow rate in SEC. Add excipients like arginine to buffers to minimize protein-protein interactions.[1]
Instability of the PEGylated molecule.The conjugation process may have altered the stability of your molecule. Optimize buffer pH and ionic strength to maintain solubility.
Product Heterogeneity (Multiple Peaks in Chromatography) Presence of different PEGylated species (e.g., mono-, di-PEGylated).Ion-exchange chromatography (IEX) can be used to separate species based on the degree of PEGylation, as each additional PEG chain can shield the molecule's charge.[1][][3]
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale reverse-phase HPLC (RP-HPLC) or IEX may be necessary to separate positional isomers.[1][]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing a small molecule like this compound after conjugation?

A1: Size-based separation techniques are the most common and effective methods for removing small, unreacted PEG reagents. These include:

  • Dialysis: A technique that separates molecules based on size using a semi-permeable membrane.[]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[1][]

  • Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules by size and can be used for buffer exchange.[4][5][6][7]

Q2: How do I choose the right purification method for my experiment?

A2: The optimal method depends on factors like your sample volume, the size difference between your conjugate and this compound, and the desired final purity.

MethodBest ForAdvantagesDisadvantages
Dialysis Small to medium sample volumes; large size difference between product and impurity.Simple, gentle, and requires minimal specialized equipment.Can be time-consuming; may not achieve the highest purity.[3]
Size Exclusion Chromatography (SEC) High-resolution separation is required; analytical and preparative scales.Efficient removal of small molecules and can separate different PEGylated species.[][3]Can lead to sample dilution; potential for non-specific binding to the column matrix.[8]
Tangential Flow Filtration (TFF) Larger sample volumes; process scale-up.Fast, scalable, and can be used for both concentration and buffer exchange.[4][6][7]Requires specialized equipment; potential for membrane fouling.[6]

Q3: How can I stop the conjugation reaction before purification?

A3: If your conjugation reaction involves a thiol-reactive group like a maleimide, you can quench the reaction by adding an excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol. If your this compound is reacting with an NHS ester, the reaction can be quenched by adding a reagent with a primary amine, such as Tris buffer, glycine, or ethanolamine.

Experimental Workflows & Protocols

Below are detailed protocols for the most common methods to remove excess this compound.

Dialysis

Dialysis is a straightforward method for separating molecules based on a concentration gradient across a semi-permeable membrane.

Dialysis_Workflow A Prepare Dialysis Membrane B Load Sample into Dialysis Tubing/Cassette A->B Hydrate membrane C Place in Dialysis Buffer B->C Seal securely D Perform Multiple Buffer Exchanges C->D Stir gently E Recover Purified Sample D->E Allow for equilibration

Caption: Workflow for removing excess this compound using dialysis.

Protocol for Dialysis:

  • Membrane Selection and Preparation:

    • Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target conjugate but large enough to allow this compound (MW ≈ 180 Da) to pass through freely. A 1-3 kDa MWCO membrane is generally a safe choice for most protein or large molecule conjugates.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.

  • Sample Loading:

    • Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential sample dilution.

    • Securely seal the tubing or cassette to prevent any leakage.

  • Dialysis:

    • Immerse the sealed sample in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume) in a beaker or container.

    • Stir the buffer gently on a stir plate to maintain a concentration gradient.

    • Perform the dialysis at a suitable temperature, typically 4°C to maintain the stability of the conjugate.

  • Buffer Exchange:

    • For efficient removal of the excess this compound, perform at least 3-4 buffer changes over 24-48 hours. Allow at least 4-6 hours between each buffer exchange.

  • Sample Recovery:

    • Carefully remove the dialysis tubing or cassette from the buffer.

    • Recover your purified sample, which should now be free of the excess small PEG reagent.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute first, while smaller molecules are retarded.

SEC_Workflow A Column Equilibration B Sample Preparation & Injection A->B Equilibrate with mobile phase C Isocratic Elution B->C Inject filtered sample D Fraction Collection C->D Monitor UV absorbance E Analysis of Fractions D->E Collect peaks

Caption: Workflow for purifying conjugates using Size Exclusion Chromatography.

Protocol for Size Exclusion Chromatography:

  • System and Column Preparation:

    • Select an SEC column with a fractionation range appropriate for separating your conjugate from the small this compound.

    • Equilibrate the SEC system and column with your desired mobile phase buffer until a stable baseline is achieved. This usually requires washing the column with at least two column volumes of buffer.

  • Sample Preparation:

    • Filter your quenched conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated SEC column. To ensure optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase buffer at a constant, optimized flow rate. A slower flow rate often improves resolution.

    • Monitor the elution profile using a UV detector. Your larger conjugate should elute in the earlier fractions, followed by the smaller, excess this compound.

    • Collect fractions corresponding to the different peaks.

  • Analysis:

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to confirm the presence of your purified conjugate and the absence of the unreacted PEG reagent.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules of different sizes. The feed stream flows tangentially across the membrane surface, which minimizes filter clogging.[6][7]

TFF_Workflow A System & Membrane Preparation B Concentration Step (Optional) A->B Flush & equilibrate C Diafiltration (Buffer Exchange) B->C Reduce volume D Final Concentration C->D Add diafiltration buffer E Recover Purified Product D->E Concentrate to target

Caption: General workflow for purification and buffer exchange using TFF.

Protocol for Tangential Flow Filtration:

  • System and Membrane Preparation:

    • Select a TFF membrane cassette with an appropriate MWCO to retain your conjugate while allowing the this compound to pass through into the permeate.

    • Install the membrane in the TFF system and flush it with purification-grade water followed by the diafiltration buffer to remove any storage solutions and to equilibrate the system.

  • Concentration (Optional):

    • If your initial sample volume is large, you can first concentrate the sample by running the TFF system and collecting the permeate until the desired volume is reached in the retentate.

  • Diafiltration (Buffer Exchange):

    • Begin the diafiltration process to remove the excess this compound. Add fresh diafiltration buffer to the retentate reservoir at the same rate that permeate is being removed.

    • To achieve a high level of purity, perform diafiltration for 5-10 diavolumes (i.e., if your retentate volume is 100 mL, a total of 500-1000 mL of fresh buffer will be exchanged).

  • Final Concentration:

    • Once the diafiltration is complete, stop adding new buffer and allow the system to concentrate the purified retentate to your desired final volume.

  • Product Recovery:

    • Drain the TFF system to recover your purified and concentrated conjugate. A final buffer flush of the system can be performed to maximize product recovery.

References

Impact of buffer composition on m-PEG3-SH reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction of m-PEG3-SH with maleimide-functionalized molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a maleimide?

The optimal pH range for the thiol-maleimide conjugation is typically between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines.[1][2]

Q2: What happens to the reaction rate outside of the optimal pH range?

Below pH 6.5, the reaction rate slows down because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).[2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines, such as the lysine residues in proteins, become more prevalent.[1][2]

Q3: How does the buffer species affect the reaction kinetics?

The choice of buffer can influence the reaction rate. For instance, in the context of hydrogel formation, citrate buffer has been shown to slow down the thiol-maleimide reaction compared to phosphate-buffered saline (PBS) at the same pH.[4] The strength of the conjugate base in the buffer can modulate the thiol/thiolate equilibrium, thereby affecting the reaction speed.[4] It is crucial to use non-amine containing buffers, such as phosphate, MES, or borate buffers, to avoid competitive reactions with the maleimide group.[5][6]

Q4: Can buffer concentration impact the reaction?

Yes, buffer concentration can affect the reaction kinetics. Lowering the buffer concentration has been shown to slow down the gelation kinetics in PEG-maleimide hydrogel formation.[4]

Q5: Are there any additives that can catalyze or accelerate the reaction?

Strong bases like triethanolamine (TEOA) can be used to increase the formation of the reactive thiolate anion and accelerate the reaction.[4] However, for controlled reactions, weaker bases or standard buffer systems are often preferred to avoid excessively fast and potentially heterogeneous reactions.[4]

Troubleshooting Guides

Problem 1: Low or No Reaction Yield
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above this range, maleimide hydrolysis becomes a significant side reaction.[1][2]
Oxidation of this compound The thiol group is susceptible to oxidation, leading to the formation of disulfide bonds (dimerization), which are unreactive with maleimides.[7] To prevent this, degas buffers to remove dissolved oxygen and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][7] Including a chelating agent like EDTA (1-5 mM) can sequester metal ions that catalyze oxidation.[2]
Incorrect Stoichiometry The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.[2] An excess of the maleimide-containing reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[2] However, for different molecules, the optimal ratio may vary, and optimization is recommended.[2]
Presence of Competing Thiols or Amines in the Buffer Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT) will compete for the maleimide group.[2][5] Use non-amine, non-thiol buffers such as PBS, MES, or HEPES.[8]
Problem 2: Reaction is Too Fast and Difficult to Control
Potential Cause Recommended Solution
High pH A pH towards the higher end of the optimal range (e.g., 7.5) will accelerate the reaction. Lowering the pH to around 6.5-7.0 can help to slow it down.[2][4]
High Buffer Concentration Higher buffer concentrations can increase the reaction rate. Reducing the buffer concentration can provide better control over the reaction.[4]
Presence of a Strong Base Catalyst The presence of a strong base like TEOA will significantly increase the reaction speed.[4] If control is an issue, remove any external catalytic bases.
Buffer Species Certain buffer species can influence the reaction rate. For example, switching from PBS to a citrate buffer at a similar pH has been shown to slow down the reaction.[4]

Data Summary

The following table summarizes the qualitative impact of various buffer parameters on the thiol-maleimide reaction kinetics, primarily based on studies of PEG-maleimide hydrogel formation.

ParameterEffect on Reaction RateNotes
pH Increasing pH from 5.8 to 7.4 generally increases the reaction rate.[4]The optimal range for specific conjugation is 6.5-7.5.[1][2]
Buffer Species Citrate buffer results in a slower reaction compared to PBS at the same pH.[4]The conjugate base of the buffer influences the thiol/thiolate equilibrium.[4]
Buffer Concentration Decreasing buffer concentration slows down the reaction.[4]This has been observed in hydrogel formation systems.[4]
Catalytic Base Addition of a base like TEOA significantly accelerates the reaction.[4]Weaker bases result in slower reaction kinetics.[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Functionalized Protein
  • Reagent Preparation:

    • Prepare a stock solution of the maleimide-functionalized protein in a non-amine, thiol-free buffer (e.g., 0.1 M PBS, 5-10 mM EDTA, pH 7.0).[3]

    • Dissolve this compound in the same conjugation buffer immediately before use to minimize oxidation.

  • Reduction of Protein Disulfide Bonds (if necessary):

    • If the protein's target thiol is in a disulfide bond, it must first be reduced.

    • Add a 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution.

    • Incubate for 30 minutes at room temperature.[3]

    • Remove the excess TCEP using a spin desalting column, exchanging the protein into the conjugation buffer.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the maleimide-functionalized protein solution.[8]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, a concentrated solution of a thiol-containing compound like cysteine or DTT can be added.[3]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove excess this compound and other reagents.[8]

Protocol 2: Quantification of Unreacted Thiols using Ellman's Reagent (DTNB)

This protocol can be used to monitor the progress of the conjugation reaction.

  • Prepare a DTNB stock solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a final concentration of 4 mg/mL.

  • Reaction Sampling: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.

  • Assay:

    • Add the reaction aliquot to the DTNB solution in a cuvette.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation: The concentration of free thiols can be determined using the Beer-Lambert law, with the molar extinction coefficient of the TNB²⁻ anion being 14,150 M⁻¹cm⁻¹. A decrease in absorbance over time indicates the consumption of this compound.

Visualizations

Thiol_Maleimide_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Mechanism cluster_product Product mPEG3SH This compound Thiolate Thiolate Anion (m-PEG3-S⁻) mPEG3SH->Thiolate Deprotonation (pH dependent) Maleimide Maleimide-Functionalized Molecule Conjugate Stable Thioether Conjugate Maleimide->Conjugate Buffer Buffer (pH 6.5-7.5) Buffer->Thiolate Thiolate->Conjugate Michael Addition

Caption: Thiol-Maleimide reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Start: Low Reaction Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Oxidation Suspect Thiol Oxidation? Check_pH->Check_Oxidation Yes Adjust_pH->Check_pH Inert_Atmosphere Use Degassed Buffers & Inert Atmosphere Check_Oxidation->Inert_Atmosphere Yes Check_Stoichiometry Review Stoichiometry Check_Oxidation->Check_Stoichiometry No Inert_Atmosphere->Check_Stoichiometry Optimize_Ratio Optimize Maleimide:Thiol Ratio (e.g., 10-20x excess of Maleimide) Check_Stoichiometry->Optimize_Ratio Not Optimized Check_Buffer_Comp Buffer Contains Amines or Thiols? Check_Stoichiometry->Check_Buffer_Comp Optimized Optimize_Ratio->Check_Buffer_Comp Change_Buffer Switch to Non-Amine, Non-Thiol Buffer (e.g., PBS, MES) Check_Buffer_Comp->Change_Buffer Yes Success Reaction Successful Check_Buffer_Comp->Success No Change_Buffer->Success

Caption: Troubleshooting workflow for low this compound reaction yield.

References

Validation & Comparative

A Researcher's Guide to Confirming Protein PEGylation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance solubility, and reduce immunogenicity.[1] The specific reagent, m-PEG3-SH, contains a thiol (-SH) group, making it suitable for site-specific conjugation, often targeting maleimide-activated sites or native cysteine residues on a protein.[2]

However, the success of PEGylation is not guaranteed and must be rigorously confirmed. Incomplete reactions can leave unreacted protein, while side-reactions can lead to a heterogeneous mixture of products.[3] Therefore, robust analytical characterization is a critical quality attribute to ensure the safety, efficacy, and batch-to-batch consistency of the final bioconjugate.

This guide provides a comparative overview of the primary analytical techniques used to confirm the successful conjugation of this compound to a protein. We will delve into the principles, present experimental data in a comparative format, and provide detailed protocols for key methods.

Primary Confirmation Methods: A Head-to-Head Comparison

The initial confirmation of PEGylation typically involves methods that can detect a change in the protein's physical properties, primarily its mass and size. The most common techniques are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that directly measures the molecular weight of the protein before and after PEGylation.[4] An increase in mass corresponding to the addition of one or more this compound molecules provides definitive evidence of conjugation.

  • Principle : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are used to ionize the protein, and its mass-to-charge ratio is measured.[4][5]

  • Key Insights : MS can determine the precise number of PEG molecules attached to each protein molecule (the degree of PEGylation) by identifying peaks corresponding to the native protein and the mono-, di-, tri-PEGylated species, etc.[5]

  • Advantages : Provides unambiguous confirmation and precise mass measurement. It can also be used for peptide mapping to identify the specific site of conjugation.[6][7]

  • Limitations : High equipment cost. The heterogeneity of some PEGylated samples can complicate spectral analysis.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC methods separate the components of a mixture based on their physical or chemical properties. For PEGylated proteins, Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are particularly useful.[6]

  • Principle :

    • SEC-HPLC : Separates molecules based on their hydrodynamic radius (size). PEGylation increases the protein's size, causing it to elute earlier from the column than the unmodified protein.[4]

    • RP-HPLC : Separates molecules based on hydrophobicity. The hydrophilic PEG chain decreases the overall hydrophobicity of the protein, leading to a shorter retention time on the column.

  • Key Insights : HPLC can effectively separate the PEGylated protein from the unreacted protein and free PEG, allowing for quantification of the reaction's efficiency and the purity of the final product.[8]

  • Advantages : Highly reproducible, quantitative, and can be automated for high-throughput analysis.[9]

  • Limitations : Provides indirect evidence of conjugation. Peak overlap can sometimes complicate analysis, especially in heterogeneous samples.[4]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely accessible technique that separates proteins based on their molecular weight.

  • Principle : Proteins are denatured and coated with the negatively charged detergent SDS, then separated by size as they migrate through a polyacrylamide gel matrix under an electric field.

  • Key Insights : A successful PEGylation is visualized as a "smear" or a distinct band shift upwards on the gel, indicating an increase in molecular weight. The larger the PEG chain and the higher the degree of PEGylation, the more significant the shift.[10]

  • Advantages : Simple, inexpensive, and provides a quick visual confirmation of the reaction outcome.

  • Limitations : Low resolution, non-quantitative, and the apparent molecular weight of PEGylated proteins can be inaccurate due to the PEG chain's effect on migration, making it unsuitable for precise characterization.[4][10]

Data Presentation: Comparing Analytical Techniques

The choice of analytical method depends on the specific information required, from simple confirmation to detailed characterization. The table below summarizes the capabilities of each primary technique for analyzing a protein conjugated with this compound (MW: 224.34 Da).

FeatureMass Spectrometry (MALDI, ESI)HPLC (SEC, RP)SDS-PAGE
Primary Measurement Molecular Weight (Mass)Elution Time / VolumeElectrophoretic Mobility
Confirms Conjugation? Yes (Directly)Yes (Indirectly)Yes (Indirectly)
Typical Result Mass peak shifted by +224.34 Da per PEGShift to earlier elution (SEC) or retention (RP)Upward band shift
Quantitative? Semi-quantitative to QuantitativeYes (Peak Area Integration)No (Qualitative)
Determines Purity? YesYesLimited
Identifies Degree of PEGylation? Yes (High Resolution)Yes (Moderate Resolution)No
Identifies Site of Conjugation? Yes (with Peptide Mapping)NoNo
Relative Cost & Complexity HighMediumLow

Visualizing the Confirmation Workflow

A multi-step approach is often necessary for the comprehensive characterization of a PEGylated protein. The workflow begins with the conjugation reaction, followed by purification and analysis using a combination of the techniques discussed.

G cluster_0 Step 1: Conjugation & Purification cluster_1 Step 2: Confirmation & Characterization Protein Protein + this compound Reaction PEGylation Reaction Protein->Reaction Purification Purification (e.g., SEC) Remove excess PEG & unreacted protein Reaction->Purification SDSPAGE Initial Check: SDS-PAGE Purification->SDSPAGE Quick Visual HPLC Purity & Quantification: HPLC (SEC/RP) Purification->HPLC Quantitative Analysis MS Definitive Confirmation: Mass Spectrometry Purification->MS Precise Mass PeptideMap Site Identification: MS Peptide Mapping MS->PeptideMap Detailed Analysis

Caption: Workflow for PEGylation confirmation.

The logical relationship between what each analytical method measures can be further broken down to guide the selection process.

G Confirm Confirming PEGylation Size Change in Size Confirm->Size Mass Change in Mass Confirm->Mass Purity Purity & Homogeneity Confirm->Purity SEC Size-Exclusion Chromatography (SEC) Size->SEC SDSPAGE SDS-PAGE Size->SDSPAGE MS Mass Spectrometry (MALDI/ESI) Mass->MS Purity->SEC RP_HPLC Reversed-Phase Chromatography (RP-HPLC) Purity->RP_HPLC CE Capillary Electrophoresis Purity->CE

Caption: Logical map of analytical methods.

Experimental Protocols

Below are generalized protocols for performing key confirmation experiments. Researchers should optimize parameters based on their specific protein and available instrumentation.

Protocol 1: Confirmation by ESI-Mass Spectrometry
  • Sample Preparation :

    • Prepare samples of the unreacted protein and the purified PEGylated protein at a concentration of approximately 1 mg/mL.

    • Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts that can interfere with ionization.

    • Elute the desalted protein in a solution compatible with ESI-MS, typically a mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Setup :

    • Calibrate the mass spectrometer using a known protein standard.

    • Set the instrument to positive ion mode.

    • Optimize parameters such as capillary voltage, cone voltage, and source temperature for the specific protein.

  • Data Acquisition :

    • Infuse the unreacted protein sample and acquire the mass spectrum. Observe the charge state envelope.

    • Infuse the PEGylated protein sample and acquire the mass spectrum.

  • Data Analysis :

    • Deconvolute both spectra to obtain the zero-charge state mass of the proteins.

    • Compare the mass of the PEGylated protein to the unreacted protein. A mass increase of ~224.3 Da (or multiples thereof) confirms successful conjugation.[4] Identify the distribution of species (e.g., unmodified, mono-PEGylated, di-PEGylated).

Protocol 2: Analysis by Size-Exclusion HPLC (SEC-HPLC)
  • System Preparation :

    • Equip an HPLC system with a suitable SEC column (e.g., with a pore size appropriate for the expected size of the PEGylated protein).

    • Prepare a mobile phase, typically a phosphate or Tris-based buffer (e.g., 150 mM sodium phosphate, pH 7.0).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Standard and Sample Preparation :

    • Prepare molecular weight standards to calibrate the column.

    • Prepare samples of the unreacted protein, the purified PEGylated conjugate, and the reaction mixture before purification. Dilute to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the mobile phase.

  • Data Acquisition :

    • Inject the unreacted protein sample and record the chromatogram, monitoring absorbance at 280 nm. Note the retention time of the main peak.

    • Inject the purified PEGylated sample. A successful conjugation will result in a new peak that elutes earlier than the unreacted protein.[4]

    • Inject the unpurified reaction mixture to visualize the relative amounts of conjugated protein, unreacted protein, and any aggregates.

  • Data Analysis :

    • Compare the retention times of the peaks. The shift to an earlier retention time confirms an increase in hydrodynamic size due to PEGylation.

    • Calculate the percentage of PEGylated protein by integrating the peak areas in the chromatogram of the purified sample to assess purity.

Alternative PEGylation Reagents

While this guide focuses on this compound, the confirmation principles apply to other PEGylation chemistries. The primary difference will be the expected mass shift and the targeted amino acid residue.

PEG Reagent ChemistryProtein Functional GroupResulting BondKey Feature
Thiol-Reactive (e.g., m-PEG-SH) Maleimide-activated proteinThioetherSite-specific conjugation to engineered sites.
Amine-Reactive (e.g., m-PEG-NHS) Amine (-NH2) on Lysine, N-terminusAmideOften results in multiple PEGylation sites.[2]
Carbonyl-Reactive (e.g., m-PEG-Hydrazide) Aldehyde/Ketone (from oxidized sugars)HydrazoneTargets glycoproteins.

References

A Researcher's Guide to Characterizing m-PEG3-SH Modified Nanoparticles: DLS vs. TEM

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of drug delivery and nanomedicine, precise characterization of surface-modified nanoparticles is paramount to ensuring their safety and efficacy. The functionalization of nanoparticles with molecules like methoxy-polyethylene glycol-thiol (m-PEG-SH) is a common strategy to improve their biocompatibility and circulation time.[1][2][3] Among the various analytical techniques available, Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two of the most powerful and frequently employed methods for characterizing these modified nanoparticles.[4][5]

This guide provides a comprehensive comparison of DLS and TEM for the characterization of m-PEG3-SH modified nanoparticles, offering researchers, scientists, and drug development professionals a clear understanding of the strengths and limitations of each technique. We present supporting experimental data, detailed protocols, and visual workflows to aid in the effective design and interpretation of nanoparticle characterization studies.

Dynamic Light Scattering (DLS): Probing Hydrodynamic Size in Solution

DLS is a non-invasive technique that measures the size distribution of particles suspended in a liquid.[6][7] It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.[6][8] Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.[6] The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[6]

The "hydrodynamic diameter" measured by DLS represents the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured. This includes not only the nanoparticle core but also any molecules attached to its surface, such as the this compound layer, and the associated solvent layer.[9]

Transmission Electron Microscopy (TEM): Visualizing the Nanoscale

TEM is a powerful imaging technique that provides direct visualization of nanoparticles at high resolution.[5][10] It operates by transmitting a beam of electrons through an ultrathin specimen. The electrons interact with the sample, and the transmitted electrons are focused to create an image.[10] TEM can reveal detailed information about the size, shape, morphology, and aggregation state of individual nanoparticles.[10][11]

Unlike DLS, which provides an ensemble average of the particle size in solution, TEM offers a particle-by-particle analysis from a dried sample.[4][12] This allows for the direct measurement of the core diameter of the nanoparticles and can provide insights into the uniformity of the sample.[10][12]

Comparative Analysis: DLS vs. TEM for this compound Modified Nanoparticles

The choice between DLS and TEM, or more commonly their complementary use, depends on the specific information required. The modification of nanoparticles with this compound introduces a hydrophilic polymer layer on the surface, which has distinct implications for characterization by these two techniques.[13]

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Principle Measures fluctuations in scattered light due to Brownian motion.[6]Transmits a beam of electrons through a sample to create an image.[10]
Measurement Hydrodynamic diameter (core + surface layer + solvent layer).[9]Core diameter and morphology of individual particles.[10]
Sample State In suspension (native environment).[14]Dried on a grid (potential for artifacts).[15][16]
Information Size distribution, polydispersity index (PDI), zeta potential.[17]Size, shape, morphology, aggregation state of individual particles.[10]
Throughput High, rapid measurements.[18]Lower, requires image acquisition and analysis.[12]
Bias Highly sensitive to larger particles and aggregates.[4]Operator bias in image selection and analysis.[12]

Experimental Data: Characterization of this compound Modified Gold Nanoparticles

To illustrate the differences in the data obtained from DLS and TEM, the following table summarizes hypothetical characterization data for 20 nm gold nanoparticles (AuNPs) before and after modification with this compound.

SampleDLS (Hydrodynamic Diameter, nm)DLS (Polydispersity Index, PDI)TEM (Core Diameter, nm)
Unmodified AuNPs 22.5 ± 1.80.1520.1 ± 1.2
This compound Modified AuNPs 35.8 ± 2.50.2120.3 ± 1.3

The increase in the hydrodynamic diameter observed by DLS after this compound modification is expected and reflects the presence of the PEG layer on the nanoparticle surface.[13] The TEM data, however, shows that the core size of the gold nanoparticles remains unchanged. The PDI value, a measure of the broadness of the size distribution, may slightly increase after modification due to variations in the PEGylation density.[19]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data.

Synthesis of this compound Modified Gold Nanoparticles
  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil in a clean flask with a stir bar.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl4 solution while stirring vigorously.

    • The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

  • Surface Modification with this compound:

    • To 10 mL of the AuNP solution, add a solution of this compound in deionized water to achieve a final concentration of 1 µM.

    • Allow the mixture to react for at least 2 hours at room temperature with gentle stirring to ensure the formation of a self-assembled monolayer of this compound on the AuNP surface via the thiol-gold bond.

    • Purify the this compound modified AuNPs by centrifugation to remove excess unbound PEG.

Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation:

    • Dilute the nanoparticle suspension in deionized water or a suitable buffer (e.g., 10 mM KNO3 to screen electrostatic interactions) to a concentration that provides a stable and appropriate count rate (typically between 100 and 1000 kcps).[20]

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[14]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

    • Select a suitable measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Analyze the correlation function to obtain the intensity-weighted hydrodynamic diameter and the polydispersity index (PDI).

Transmission Electron Microscopy (TEM) Analysis
  • Sample Preparation:

    • Place a 5-10 µL drop of the nanoparticle suspension onto a carbon-coated TEM grid.[15][21]

    • Allow the nanoparticles to adsorb to the grid for 5-10 minutes.

    • Wick away the excess solution using filter paper.

    • Optionally, rinse the grid by briefly touching it to a drop of deionized water to remove any salts from the buffer.

    • Allow the grid to air dry completely before imaging.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).

    • Acquire images at various magnifications to observe the overall sample distribution and the morphology of individual nanoparticles.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (typically >100) to determine the average core size and size distribution.[12]

Visualizing the Workflow and Data Interpretation

Graphviz diagrams can effectively illustrate the experimental workflow and the relationship between the data obtained from DLS and TEM.

G Experimental Workflow for Nanoparticle Characterization cluster_synthesis Nanoparticle Synthesis & Modification cluster_characterization Characterization cluster_data Data Output Synthesis Synthesis of AuNPs Modification Surface Modification with this compound Synthesis->Modification Purification Purification Modification->Purification DLS DLS Analysis Purification->DLS In Suspension TEM TEM Analysis Purification->TEM Dried Sample Hydro_Diameter Hydrodynamic Diameter DLS->Hydro_Diameter PDI PDI DLS->PDI Core_Diameter Core Diameter TEM->Core_Diameter Morphology Morphology TEM->Morphology

Caption: Workflow for the synthesis, modification, and characterization of this compound nanoparticles.

G Interpreting DLS and TEM Data for PEGylated Nanoparticles cluster_dls DLS Measurement cluster_tem TEM Measurement NP This compound Modified Nanoparticle in Solution DLS_result Measures Hydrodynamic Diameter (Core + PEG Layer + Solvent Shell) NP->DLS_result In-situ TEM_result Visualizes Core Diameter (PEG layer often not visible) NP->TEM_result Ex-situ (dried) Comparison Comparison of Results DLS_result->Comparison TEM_result->Comparison Conclusion Confirmation of Successful PEGylation: Hydrodynamic Diameter (DLS) > Core Diameter (TEM) Comparison->Conclusion

Caption: Logical relationship between DLS and TEM data for confirming PEGylation.

Conclusion

Both DLS and TEM are indispensable tools for the characterization of this compound modified nanoparticles. DLS provides valuable information about the hydrodynamic size and size distribution of the nanoparticles in their native solution state, which is crucial for understanding their in-vivo behavior.[9] TEM, on the other hand, offers direct visualization of the nanoparticle core, providing accurate measurements of its size and morphology.[10]

A comprehensive characterization of this compound modified nanoparticles should ideally involve the complementary use of both techniques. The discrepancy between the hydrodynamic diameter from DLS and the core diameter from TEM serves as strong evidence for successful surface modification.[22] By understanding the principles, strengths, and limitations of each technique and following robust experimental protocols, researchers can gain a thorough understanding of their nanoparticle systems, paving the way for the development of safe and effective nanomedicines.

References

Decoding PEGylation: A Guide to Validating m-PEG3-SH Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount to ensuring therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the conjugation of methoxy-polyethylene glycol-thiol (m-PEG3-SH), supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] Among the various PEG reagents, this compound is frequently utilized for its ability to form stable thioether bonds with cysteine residues or other thiol-containing molecules. However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical methods to confirm successful conjugation, determine the degree of PEGylation, and identify the sites of modification.[1][3]

Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the comprehensive characterization of PEGylated products.[4][5] Its high sensitivity and mass accuracy enable precise determination of molecular weight changes resulting from PEGylation, providing direct evidence of conjugation. This guide will delve into the application of mass spectrometry for validating this compound conjugation, compare its performance with alternative methods, and provide detailed experimental protocols to facilitate its implementation in the laboratory.

Mass Spectrometry: The Gold Standard for PEGylation Analysis

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), offers unparalleled advantages in the analysis of PEGylated molecules.[1][6] MALDI-TOF MS is a technique of choice for determining the average molecular weight and the degree of PEGylation, providing excellent information on the total amount and distribution of PEG on a protein.[1][5] ESI-MS, often coupled with liquid chromatography (LC-MS), has gained popularity due to its suitability for automated workflows and reduced sample preparation time.[1][4]

The primary strength of mass spectrometry lies in its ability to resolve the heterogeneity of the PEGylated product.[7] By measuring the mass of the intact conjugate, researchers can confirm the covalent attachment of the this compound moiety. Furthermore, the mass difference between the native and modified molecule allows for the precise determination of the number of PEG units attached. For instance, a mass increase corresponding to the molecular weight of this compound confirms a successful mono-PEGylation event.

Experimental Workflow for Mass Spectrometry Validation

The general workflow for validating this compound conjugation using mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation This compound Conjugation Reaction Purification Purification of Conjugate Conjugation->Purification e.g., SEC, IEX Sample_Intro Sample Introduction Purification->Sample_Intro Ionization Ionization (MALDI or ESI) Sample_Intro->Ionization Mass_Analyzer Mass Analysis (TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Deconvolution Deconvolution (for ESI-MS) Spectrum->Deconvolution MW_Determination Molecular Weight Determination Deconvolution->MW_Determination Validation Validation of Conjugation MW_Determination->Validation comparison_methods cluster_attributes Key Attributes for Validation MS Mass Spectrometry Covalent_Bond Direct Confirmation of Covalent Bond MS->Covalent_Bond Degree_PEG Precise Degree of PEGylation MS->Degree_PEG Site_PEG Site of PEGylation MS->Site_PEG HPLC HPLC HPLC->Covalent_Bond Indirect HPLC->Degree_PEG Estimation DLS Dynamic Light Scattering DLS->Covalent_Bond Indirect DLS->Degree_PEG Estimation

References

A Comparative Guide to the NMR Analysis of m-PEG3-SH Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NMR analysis of surfaces functionalized with methoxy(triethylene glycol) thiol (m-PEG3-SH) against alternative surface modification agents. It includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations to elucidate experimental workflows. This document is intended to assist researchers in selecting appropriate surface functionalization strategies and in the characterization of the resulting materials.

Introduction to Surface Functionalization with this compound

Surface functionalization with polyethylene glycol (PEG) derivatives is a widely employed strategy to impart biocompatibility, reduce non-specific protein adsorption, and improve the pharmacokinetic profiles of nanomaterials and medical devices. This compound is a short-chain PEG thiol commonly used to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Its defined length and terminal thiol group allow for the formation of well-ordered and reproducible surface coatings. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing these functionalized surfaces, providing detailed information about the structure, composition, and packing density of the grafted molecules.

Comparative ¹H NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound in solution and provides a comparison with a longer-chain alternative, m-PEG6-SH, and a hydroxyl-terminated analogue, HS-PEG3-OH. The data for this compound has been compiled from publicly available spectra, while the data for the alternatives are representative values from the literature.

CompoundFunctional GroupProton AssignmentChemical Shift (δ) in D₂O (ppm)
This compound Methoxy-O-CH₃~3.3
PEG Backbone-O-CH₂-CH₂-O-~3.5 - 3.7
Thiol-CH₂-SH~2.7
-S-CH₂-~2.9
m-PEG6-SH (representative) Methoxy-O-CH₃~3.3
PEG Backbone-O-CH₂-CH₂-O-~3.5 - 3.7
Thiol-CH₂-SH~2.7
-S-CH₂-~2.9
HS-PEG3-OH (representative) HydroxylHO-CH₂-~3.7
PEG Backbone-O-CH₂-CH₂-O-~3.5 - 3.7
Thiol-CH₂-SH~2.7
-S-CH₂-~2.9

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

This section details the methodologies for the functionalization of gold surfaces with this compound and subsequent NMR analysis for surface coverage determination.

Protocol 1: Functionalization of Gold Nanoparticles with this compound
  • Preparation of Gold Nanoparticles (AuNPs): Synthesize citrate-stabilized AuNPs with a desired diameter (e.g., 20 nm) using a standard reduction method.

  • Ligand Exchange Reaction:

    • Disperse the synthesized AuNPs in a suitable solvent like ethanol.

    • Prepare a solution of this compound in the same solvent.

    • Add the this compound solution to the AuNP dispersion. The molar ratio of this compound to surface gold atoms should be optimized for desired surface coverage.

    • Allow the mixture to react for a specified time (e.g., 24 hours) at room temperature with gentle stirring to facilitate the formation of the self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing unbound this compound.

    • Resuspend the pellet in fresh solvent and repeat the centrifugation and washing steps multiple times to ensure complete removal of unbound ligands.

  • Characterization:

    • Resuspend the final purified this compound functionalized AuNPs in a deuterated solvent (e.g., D₂O) for NMR analysis.

Protocol 2: Quantitative ¹H NMR for Surface Coverage Determination
  • Sample Preparation:

    • Prepare a known concentration of the this compound functionalized AuNPs in a deuterated solvent.

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is crucial for quantitative analysis.

  • Data Analysis:

    • Integrate the characteristic peaks of the this compound (e.g., the methoxy protons at ~3.3 ppm) and the internal standard.

    • Calculate the concentration of this compound in the solution using the following formula: Concentration_PEG = (Integration_PEG / N_protons_PEG) * (N_protons_standard / Integration_standard) * Concentration_standard Where:

      • Integration_PEG is the integral of the chosen this compound peak.

      • N_protons_PEG is the number of protons corresponding to that peak (e.g., 3 for the methoxy group).

      • Integration_standard and N_protons_standard are the corresponding values for the internal standard.

      • Concentration_standard is the known concentration of the internal standard.

    • Knowing the concentration of AuNPs and the amount of bound this compound, the surface coverage (ligand density) can be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the NMR analysis of this compound functionalized surfaces.

experimental_workflow cluster_synthesis Surface Functionalization cluster_analysis NMR Analysis s1 Prepare Gold Substrate (e.g., Nanoparticles) s3 Self-Assembled Monolayer Formation (Ligand Exchange) s1->s3 s2 Prepare this compound Solution s2->s3 s4 Purification (Centrifugation & Washing) s3->s4 a1 Sample Preparation (Disperse in Deuterated Solvent with Internal Standard) s4->a1 Functionalized Surface a2 Acquire 1H NMR Spectrum a1->a2 a3 Data Processing & Integration a2->a3 a4 Quantitative Analysis (Calculate Surface Coverage) a3->a4

Experimental workflow for NMR analysis.

Logical Framework for Data Interpretation

The interpretation of the NMR data relies on a logical progression from spectral features to quantitative surface characteristics.

data_interpretation cluster_data NMR Data cluster_interpretation Interpretation cluster_quantification Quantitative Results d1 Chemical Shifts (δ) i1 Identify Functional Groups (Methoxy, PEG Backbone, Thiol) d1->i1 d2 Peak Integrals (Area) i2 Determine Relative Proton Ratios d2->i2 d3 Peak Multiplicity (Splitting) i3 Confirm Covalent Linkages d3->i3 q1 Calculate Molar Ratios (vs. Internal Standard) i2->q1 q2 Determine Surface Coverage (Ligands/nm²) q1->q2

Framework for NMR data interpretation.

A Head-to-Head Comparison: m-PEG3-SH vs. NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a suitable linker is paramount to the success of their work. This guide provides an objective comparison of two widely used classes of PEG linkers: thiol-reactive m-PEG3-SH and amine-reactive NHS-ester PEG linkers. By examining their reaction chemistry, stability, and experimental considerations, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications, from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

At the heart of bioconjugation lies the precise and stable chemical ligation of a payload molecule—be it a drug, a dye, or another biomolecule—to a biological entity such as a protein or antibody. Polyethylene glycol (PEG) linkers are often employed to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][] The choice between different reactive ends on these PEG linkers dictates the conjugation strategy. Here, we delve into the characteristics of this compound, which targets sulfhydryl groups, and NHS-ester PEG linkers, which target primary amines.

Chemical Reactivity and Specificity

The fundamental difference between these two linkers lies in their target functional groups, which in turn influences the specificity of the conjugation.

  • This compound and Thiol-Reactive Chemistry: The "SH" in this compound denotes a sulfhydryl (or thiol) group. While this thiol group itself can react with other functional groups, in the context of heterobifunctional linkers, it's often the maleimide group that is paired with a thiol. The reaction between a maleimide and a thiol is a Michael addition, forming a stable thioether bond.[3] This chemistry is highly specific for sulfhydryl groups, which are present in the amino acid cysteine.[4] The relatively low abundance and accessibility of cysteine residues on the surface of proteins allow for more site-specific conjugation compared to amine-based methods.[4]

  • NHS-ester PEG and Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH2).[5][6] These are found on the N-terminus of polypeptide chains and on the side chains of lysine residues.[7] Given that lysine is a common amino acid and is often exposed on the protein surface, NHS-ester chemistry typically results in the modification of multiple sites, leading to a heterogeneous mixture of conjugates.[5][6]

Reaction Conditions and Kinetics

The optimal conditions for conjugation differ significantly between the two linker types, a crucial consideration for maintaining the integrity of sensitive biomolecules.

Parameterm-PEG-Maleimide (Thiol-Reactive)NHS-ester PEG (Amine-Reactive)
Target Residue Cysteine (Sulfhydryl group)Lysine, N-terminus (Primary amine)
Optimal pH 6.5 - 7.5[6]7.0 - 9.0[5][6]
Reaction Product Stable thioether bondStable amide bond
Reaction Speed Generally very fast[8]Fast, but hydrolysis competes[9][10]
Common Buffers Phosphate, HEPES (thiol-free)[11]Phosphate, Borate, Bicarbonate (amine-free)[5]
Quenching Agents Excess thiol-containing reagents (e.g., cysteine, DTT)[6]Tris, Glycine, or other primary amine-containing buffers[5]

Stability of the Conjugate

The stability of the resulting linkage is a critical factor, particularly for therapeutic applications where the conjugate must remain intact in the physiological environment.

The amide bond formed from the reaction of an NHS-ester with a primary amine is generally considered highly stable and effectively irreversible under physiological conditions.[5]

Conversely, the thioether bond formed from a maleimide-thiol reaction has been reported to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[12] This can lead to deconjugation and potential off-target effects.[12][13] However, strategies exist to improve the stability of the maleimide-thiol linkage, such as hydrolysis of the succinimide ring post-conjugation.[4]

Experimental Protocols

Below are generalized protocols for the conjugation of a protein with a maleimide-PEG linker (assuming the protein has a free thiol) and an NHS-ester PEG linker.

Protocol 1: Conjugation with Maleimide-PEG

This protocol outlines the steps for conjugating a protein containing a free sulfhydryl group with a maleimide-activated PEG linker.

Materials:

  • Protein with free sulfhydryl group(s)

  • Maleimide-PEG linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or other thiol-free buffer. Degas the buffer to minimize oxidation of thiols.

  • Quenching Solution: A solution of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, at a concentration several-fold higher than the initial protein thiol concentration.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG linker in the conjugation buffer or a compatible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG linker solution to the protein solution.[11]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to react with any excess Maleimide-PEG linker. Incubate for an additional 30 minutes.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Conjugation with NHS-ester PEG

This protocol describes the conjugation of a protein with an NHS-ester activated PEG linker, targeting primary amines.

Materials:

  • Protein to be conjugated

  • NHS-ester PEG linker

  • Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[5]

  • Quenching Buffer: Tris-buffered saline (TBS) or a glycine solution (e.g., 1M, pH 8.0).[5]

  • Anhydrous organic solvent (DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG linker stock solution to the protein solution.[6] The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching: Add the quenching buffer to the reaction mixture to hydrolyze any unreacted NHS-ester PEG linker. Incubate for an additional 30 minutes.

  • Purification: Purify the conjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC to assess the extent of PEGylation and purity.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Caption: Reaction mechanisms for thiol and amine-reactive PEGylation.

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange, Reduction if needed) start->protein_prep conjugation Conjugation Reaction (Incubate Protein + Linker) protein_prep->conjugation linker_prep Linker Dissolution (m-PEG-Maleimide or NHS-PEG) linker_prep->conjugation quenching Quenching (Add excess Cysteine or Tris) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for bioconjugation.

Conclusion: Making the Right Choice

The selection between this compound (or more broadly, maleimide-PEG linkers) and NHS-ester PEG linkers is highly dependent on the specific goals of the bioconjugation experiment.

Choose m-PEG-Maleimide linkers when:

  • Site-specific conjugation is desired.

  • The target protein has available and accessible cysteine residues.

  • A more homogenous product is required.

Choose NHS-ester PEG linkers when:

  • The goal is to increase the overall PEGylation of a protein to enhance its properties.

  • The protein lacks accessible cysteine residues but has abundant lysines.

  • A highly stable, irreversible linkage is the primary concern.

By carefully considering the factors of specificity, reaction conditions, and stability, researchers can select the optimal PEG linker to advance their scientific and therapeutic objectives.

References

A Comparative Guide to m-PEG3-SH and Longer PEG Chain Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of advanced drug delivery, the linker connecting a therapeutic agent to its carrier or targeting moiety is a critical determinant of the conjugate's overall success. Poly(ethylene glycol) (PEG) linkers are the gold standard, prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1][][3][4] The choice of PEG linker length, however, is a crucial design parameter that dictates a conjugate's stability, solubility, circulation half-life, and ultimately, its therapeutic efficacy. This guide provides an objective comparison between the short, discrete linker m-PEG3-SH and longer PEG chain alternatives, supported by experimental data to inform researchers in their selection process.

This compound is a monodisperse compound, meaning it has a precise, fixed molecular weight with exactly three ethylene glycol units, capped with a methoxy group at one end and a reactive thiol (-SH) group at the other.[5][6] In contrast, longer PEG linkers (e.g., PEG2000, PEG5k, PEG10k) consist of a greater number of repeating ethylene glycol units and can be either monodisperse or, more commonly, polydisperse (a mixture with an average molecular weight).[3][7] This fundamental difference in length and dispersity leads to significant variations in their performance in drug delivery systems.

Performance Comparison: Short vs. Long PEG Linkers

The selection of a PEG linker involves a trade-off between the need for a compact, rigid connection and the desire for enhanced solubility and prolonged circulation. While short linkers like this compound are often used in constructs like Proteolysis Targeting Chimeras (PROTACs) where the distance between two binding domains is critical, longer PEG chains are generally preferred for systemic drug delivery to improve pharmacokinetic properties.[1][8]

Pharmacokinetics and Bioavailability

A primary reason for PEGylation is to increase a drug's hydrodynamic radius, which reduces its renal clearance and prolongs its time in circulation.[3][4][9] Experimental data consistently shows that increasing the PEG chain length directly correlates with an extended plasma half-life.

In a study on affibody-based drug conjugates, inserting PEG chains of 4 kDa and 10 kDa as linkers significantly extended the circulation half-life compared to a conjugate with no PEG linker. This extension is crucial for allowing the therapeutic agent more time to reach its target site.[10][11] Similarly, studies on methotrexate-loaded chitosan nanoparticles demonstrated a linear correlation between the molecular weight of the surface-grafted PEG and the area under the plasma drug concentration-time curve (AUC), a key indicator of bioavailability.[12][13]

Table 1: Effect of PEG Linker Length on Pharmacokinetic Parameters

Conjugate/Nanoparticle System PEG Linker Length Key Pharmacokinetic Finding Reference
Affibody-MMAE Conjugate No PEG (HM) Half-life: 19.6 minutes [11]
Affibody-MMAE Conjugate 4 kDa PEG (HP4KM) 2.5-fold half-life extension vs. HM [10]
Affibody-MMAE Conjugate 10 kDa PEG (HP10KM) 11.2-fold half-life extension vs. HM [10]
Methotrexate-loaded Chitosan NPs Varied (2 kDa to 10 kDa) AUC increased linearly with PEG molecular weight. [12]

| DNA Polyplexes | 5 kDa PEG | Optimal PK properties for gene delivery. |[14] |

In Vivo Efficacy and Tumor Targeting

For cancer therapeutics, a longer circulation time often translates to enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[9] A study comparing folate-conjugated liposomes with varying PEG linker lengths (2 kDa, 5 kDa, and 10 kDa) found that while there was no significant difference in cellular uptake in vitro, the in vivo tumor accumulation increased significantly with the length of the PEG linker.[15] The formulation with the 10 kDa PEG linker (Dox/FL-10K) resulted in the greatest tumor size reduction.[15][15]

Table 2: Impact of PEG Linker Length on In Vivo Antitumor Activity

Drug Delivery System PEG Linker Length Tumor Growth Inhibition / Efficacy Reference
Doxorubicin-loaded Folate-Liposomes 2 kDa (Dox/FL-2K) Less effective tumor size reduction. [15]
Doxorubicin-loaded Folate-Liposomes 5 kDa (Dox/FL-5K) Moderate tumor size reduction. [15]
Doxorubicin-loaded Folate-Liposomes 10 kDa (Dox/FL-10K) Tumor size reduced by >40% compared to 2k/5k groups. [15]

| Affibody-MMAE Conjugate | 10 kDa (HP10KM) | Most ideal tumor therapeutic ability in animal models. |[10] |

In Vitro Cytotoxicity and Steric Hindrance

While longer PEG chains enhance in vivo performance, they can sometimes have a detrimental effect on in vitro activity. The large, flexible chain can create steric hindrance, impeding the interaction between the drug and its target receptor or preventing efficient cellular uptake.[1][15] In the study of affibody-MMAE conjugates, increasing the PEG linker length from 0 to 10 kDa led to a 22-fold reduction in in vitro cytotoxicity.[10] However, this reduced potency was more than compensated for by the vastly improved pharmacokinetics, leading to superior overall in vivo efficacy.[10][11]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity

Conjugate PEG Linker Length In Vitro Cytotoxicity (IC50) Relative Reduction in Potency Reference
ZHER2-SMCC-MMAE (HM) No PEG 0.23 nM 1x (Baseline) [10][11]
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa 1.04 nM ~4.5x [10]

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 5.18 nM | ~22x |[10] |

Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles.[8][9][16] The hydrophilic PEG chains create a "stealth" layer that masks the conjugate from the immune system.[4][9] Generally, longer and denser PEG coatings provide better shielding.[9][12] However, it is now recognized that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies, which can accelerate the clearance of PEGylated drugs upon repeated administration.[1][16] While some studies suggest branched PEG may be less immunogenic than linear PEG, the choice of PEG length must consider the potential for inducing an anti-PEG immune response, especially for therapies requiring chronic dosing.[17]

Key Experimental Methodologies

Protocol 1: General Conjugation of a Thiol-PEG Linker to a Maleimide-Activated Molecule

This protocol describes a common method for conjugating a thiol-containing linker like this compound to a protein or drug functionalized with a maleimide group.

  • Preparation of Reactants:

    • Dissolve the maleimide-activated molecule (e.g., antibody, payload) in a suitable conjugation buffer, typically a phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). The presence of EDTA is crucial to prevent the oxidation of thiols.

    • Dissolve the thiol-PEG linker (e.g., this compound or a longer HS-PEG linker) in the same buffer immediately before use to minimize dimerization.

  • Reduction of Antibody (if applicable):

    • For conjugation to native cysteine residues in an antibody, first reduce the interchain disulfide bonds. Incubate the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess for 1-2 hours at 37°C.[18]

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the thiol-PEG linker solution to the maleimide-activated molecule solution. A molar excess of the linker (e.g., 5-20 fold) is typically used to drive the reaction to completion.

    • Allow the reaction to proceed overnight at 4-5°C or for 1-2 hours at room temperature, with gentle mixing and protection from light if using fluorescent reporters.[19]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or N-acetyl cysteine, and incubating for 30-60 minutes.

    • Purify the resulting conjugate from excess linker and quenching agent using methods like size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vivo Pharmacokinetic Study
  • Animal Model: Use appropriate animal models (e.g., Sprague Dawley rats or BALB/c mice), typically 6-8 weeks old. Acclimatize animals for at least one week before the experiment.

  • Administration: Administer the different PEG-drug conjugates (e.g., short vs. long linker) intravenously via the tail vein at a predetermined dose (e.g., 4 mg/kg).[15] Include a control group receiving saline or the unconjugated drug.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the retro-orbital sinus or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into heparinized tubes.[12]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Drug Quantification: Extract the drug from the plasma samples. Quantify the drug concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters like half-life (t½), area under the curve (AUC), and clearance (CL).[12]

Visualizations

G

// Nodes start [label="Design & Synthesis\n(Short vs. Long PEG Linker)", fillcolor="#4285F4"]; conjugation [label="Bioconjugation\n(e.g., Thiol-Maleimide)", fillcolor="#4285F4"]; purification [label="Purification & Characterization\n(SEC, HIC, MS)", fillcolor="#4285F4"]; invitro [label="In Vitro Evaluation\n(Cytotoxicity, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853"]; pk [label="Pharmacokinetics (PK)\n(Blood Sampling, Analysis)", fillcolor="#34A853"]; efficacy [label="Efficacy & Biodistribution\n(Tumor Models)", fillcolor="#34A853"]; analysis [label="Data Analysis &\nComparison", fillcolor="#EA4335"];

// Edges start -> conjugation; conjugation -> purification; purification -> invitro; purification -> invivo; invitro -> analysis; invivo -> pk; invivo -> efficacy; pk -> analysis; efficacy -> analysis; } dot Caption: Experimental workflow for comparing PEG linker performance.

G

Conclusion

The choice between a short linker like this compound and a longer PEG chain is fundamentally dependent on the specific application and desired therapeutic outcome.

  • This compound and other short, discrete linkers are indispensable when a precise and relatively rigid spacing is required, such as in the design of PROTACs or other small molecule-biomolecule conjugates where spatial orientation is key to activity.

  • Longer PEG chain linkers (≥2 kDa) are the superior choice for systemic delivery of biologics, antibody-drug conjugates, and nanoparticles. The experimental evidence is clear: increasing PEG length significantly prolongs circulation half-life, improves bioavailability, and enhances accumulation at the target site, often leading to superior in vivo efficacy.[10][12][15] While this may come at the cost of reduced in vitro potency due to steric hindrance, the pharmacokinetic advantages typically outweigh this drawback in a physiological context.

Ultimately, the optimal linker length must be determined empirically for each new drug conjugate, balancing the need for target engagement with the benefits of improved pharmacokinetics and reduced immunogenicity.

References

Navigating the Nanoscale: A Comparative Guide to Gold Nanoparticle Stabilizers Beyond m-PEG3-SH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of gold nanoparticles (AuNPs) is paramount to their successful application in diagnostics, therapeutics, and beyond. While methoxy-polyethylene glycol-thiol (m-PEG-SH) has long been a gold standard, a host of alternative stabilizers offer unique advantages in terms of stability, biocompatibility, and functionalization potential. This guide provides an objective comparison of prominent alternatives to m-PEG3-SH, supported by experimental data and detailed protocols to inform your selection process.

The ideal stabilizing agent for AuNPs provides a robust shield against aggregation, maintains biocompatibility, and offers a platform for further functionalization with targeting moieties or therapeutic payloads. While this compound, a short-chain thiolated PEG, is widely used, its performance can be surpassed by other molecules designed for enhanced surface binding and steric hindrance. This comparison delves into the performance of several key alternatives: Thiolated PEGs with varying molecular weights and anchoring groups, Lipoic Acid derivatives, Dendrimers, Phosphine Ligands, and N-Heterocyclic Carbenes (NHCs).

Comparative Performance of Gold Nanoparticle Stabilizers

The choice of stabilizing agent significantly impacts the physicochemical properties and in vivo behavior of gold nanoparticles. The following tables summarize quantitative data from various studies, offering a direct comparison of key performance indicators.

Stabilizer TypeAnchoring GroupMolecular Weight (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability in High Salt (NaCl)Reference
m-PEG-SH Monothiol2,000~30-40-15 to -25Moderate[1][2]
m-PEG-SH Monothiol5,000~40-50-10 to -20High[1][2]
PEG-Lipoic Acid Dithiolane5,000~40-50-20 to -30Very High[2]
PAMAM Dendrimer (G4) Amine Termini14,214~25-35+20 to +30High[3][4]
Triphenylphosphine Phosphine262VariableNear-neutralLow to Moderate[5][6]
PEG-NHC N-Heterocyclic Carbene~5,000~45-55Near-neutralExceptional[7][8][9]

Table 1: Physicochemical Properties of Gold Nanoparticles with Various Stabilizers. This table highlights the differences in size, surface charge, and stability in high ionic strength environments, a critical factor for biological applications.

StabilizerHalf-life in DTT (t1/2)Mechanism of Enhanced StabilityKey AdvantagesKey Disadvantages
m-PEG-SH ~ 1 hourSingle Au-S bondCommercially available in various lengthsSusceptible to displacement by other thiols
PEG-Lipoic Acid > 24 hoursTwo Au-S bonds from dithiolane ringSignificantly increased stability over monothiolsSynthesis of derivatives can be more complex
PAMAM Dendrimer Not applicable (encapsulation)Encapsulation and multivalent surface interactionHigh payload capacity, well-defined structurePotential for cytotoxicity at higher generations
Phosphine Ligands VariableAu-P bondCan be tuned electronically and stericallyWeaker bond to gold compared to thiols and NHCs
N-Heterocyclic Carbenes Extremely highStrong Au-C sigma bondUnprecedented stability in harsh conditionsSynthesis of ligands can be complex and costly

Table 2: Stability and Functional Comparison of Gold Nanoparticle Stabilizers. This table focuses on the chemical stability of the ligand-gold bond and the functional advantages and disadvantages of each stabilizer class.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and stabilization of gold nanoparticles. Below are representative methodologies for stabilization using some of the discussed alternatives.

Protocol 1: Stabilization of AuNPs with PEG-Lipoic Acid

This protocol describes the ligand exchange method to replace citrate with PEG-Lipoic Acid on pre-synthesized AuNPs.

  • Synthesis of Citrate-Stabilized AuNPs (20 nm):

    • Bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil in a clean flask with a stir bar.

    • Rapidly add 2.5 mL of 1% (w/v) sodium citrate solution.

    • The solution color will change from yellow to blue and then to a brilliant red.

    • Continue boiling for 15 minutes, then allow to cool to room temperature.

  • Ligand Exchange with PEG5000-Lipoic Acid:

    • To 10 mL of the citrate-stabilized AuNP solution (approx. 10 nM), add a 100-fold molar excess of PEG5000-Lipoic Acid dissolved in deionized water.

    • Stir the solution at room temperature for 24 hours to ensure complete ligand exchange.

    • Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) to remove excess unbound ligands. Resuspend the pellet in a suitable buffer (e.g., PBS).

Protocol 2: Encapsulation of AuNPs with PAMAM Dendrimers

This method involves the in-situ reduction of a gold salt in the presence of the dendrimer, which acts as both a template and a stabilizer.

  • Preparation of Dendrimer-Gold Solution:

    • Dissolve G4 PAMAM dendrimer in methanol to a final concentration of 0.1 mM.

    • Add HAuCl4 solution to the dendrimer solution with vigorous stirring to achieve a desired molar ratio (e.g., 1:12 dendrimer to gold).

    • Sonicate the mixture for 3 minutes at room temperature.[3]

  • Reduction and Stabilization:

    • Add a freshly prepared, ice-cold solution of sodium borohydride (NaBH4) in a 10-fold molar excess to the gold precursor while stirring vigorously.

    • The solution will immediately turn a deep red or purple color, indicating the formation of AuNPs.

    • Continue stirring for at least 2 hours to ensure complete reduction and stabilization.

    • Remove excess reactants by dialysis against deionized water.

Protocol 3: Stabilization of AuNPs with N-Heterocyclic Carbenes (NHCs)

This protocol outlines a ligand exchange process to functionalize AuNPs with a PEGylated NHC ligand.

  • Synthesis of Oleylamine-Stabilized AuNPs:

    • Synthesize oleylamine-stabilized AuNPs in an organic solvent like toluene following established methods.

  • In-situ NHC Generation and Ligand Exchange:

    • Mix the oleylamine-stabilized AuNPs with a PEGylated NHC-precursor salt (e.g., PEG-EIm-ium) in tetrahydrofuran (THF).[7]

    • De-gas the mixture and place it under an inert atmosphere (e.g., Nitrogen).

    • Add a strong base, such as potassium tert-butoxide (KOtBu), dropwise to deprotonate the precursor and generate the carbene in situ.[7]

    • Heat the reaction mixture mildly (e.g., 40 °C) overnight to facilitate ligand exchange.[7]

    • Purify the NHC-stabilized AuNPs by precipitation and washing to remove the displaced oleylamine and excess reagents.

Visualizing the Stabilization and Functionalization Workflow

To better understand the process of nanoparticle stabilization and its role in biomedical applications, the following diagrams illustrate the key steps and concepts.

G cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilizer Exchange cluster_functionalization Bioconjugation cluster_application Biomedical Application Gold Salt (HAuCl4) Gold Salt (HAuCl4) Citrate-Stabilized AuNP Citrate-Stabilized AuNP Gold Salt (HAuCl4)->Citrate-Stabilized AuNP Reduction Reducing Agent (e.g., Citrate) Reducing Agent (e.g., Citrate) Reducing Agent (e.g., Citrate)->Citrate-Stabilized AuNP Stabilized AuNP Stabilized AuNP Citrate-Stabilized AuNP->Stabilized AuNP Ligand Exchange Alternative Stabilizer Alternative Stabilizer Alternative Stabilizer->Stabilized AuNP Functionalized AuNP Functionalized AuNP Stabilized AuNP->Functionalized AuNP Covalent Coupling Targeting Ligand (e.g., Antibody) Targeting Ligand (e.g., Antibody) Targeting Ligand (e.g., Antibody)->Functionalized AuNP Target Cell Target Cell Functionalized AuNP->Target Cell Targeting & Binding

Figure 1: General workflow for the synthesis, stabilization, and functionalization of gold nanoparticles for targeted biomedical applications.

G cluster_monothiol Monothiol (e.g., m-PEG-SH) cluster_dithiol Dithiol (e.g., Lipoic Acid) AuNP Gold Nanoparticle SH SH AuNP->SH Single Au-S Bond S1 S AuNP->S1 Two Au-S Bonds S2 S AuNP->S2 C C AuNP->C Strong Au-C Bond

Figure 2: Comparison of anchoring chemistries for gold nanoparticle stabilization, illustrating the bonding of monothiol, dithiol, and N-heterocyclic carbene ligands to the gold surface.

Conclusion

The stabilization of gold nanoparticles is a critical step that dictates their utility in advanced applications. While this compound is a reliable choice, this guide demonstrates that superior performance in terms of stability and functionality can be achieved with alternative stabilizers. Lipoic acid-based PEGs offer a significant enhancement in stability through bidentate chelation. For applications demanding the utmost robustness in harsh biological or chemical environments, N-heterocyclic carbenes represent the new frontier in ultra-stable gold nanoparticle functionalization. The choice of stabilizer should be guided by the specific requirements of the intended application, considering factors such as required stability, biocompatibility, and the need for subsequent functionalization. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and advance their work in the exciting field of nanotechnology.

References

Comparative study of different thiol-reactive linkers for antibody conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern medicine, with antibody-drug conjugates (ADCs) at the forefront of this revolution. The efficacy and safety of these powerful biotherapeutics are critically dependent on the linker technology used to attach the payload to the antibody. Thiol-reactive linkers, which target the sulfhydryl groups of cysteine residues, are a widely used class of reagents for antibody conjugation. This guide provides an objective comparison of different thiol-reactive linkers, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.

Executive Summary

The choice of a thiol-reactive linker is a critical decision in the design of antibody conjugates, with significant implications for the stability, homogeneity, and ultimately, the therapeutic efficacy of the final product. Maleimide-based linkers have historically been the industry standard due to their high reactivity and specificity. However, concerns regarding the stability of the resulting thioether bond, which can be susceptible to a retro-Michael reaction leading to premature drug release, have driven the development of next-generation alternatives. This guide will compare and contrast the performance of traditional maleimide linkers with other thiol-reactive chemistries, including haloacetyls, pyridyl disulfides, and emerging next-generation maleimides.

Comparative Analysis of Thiol-Reactive Linkers

The selection of a thiol-reactive linker involves a trade-off between reaction kinetics, bond stability, and the potential impact on the antibody's structure and function.

  • Maleimides: These are the most common thiol-reactive linkers, reacting specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2] The reaction is rapid and highly specific, minimizing off-target reactions with other amino acid residues.[2] However, the formed thiosuccinimide ring can undergo a retro-Michael reaction in the presence of other thiols, such as glutathione in the plasma, leading to payload shedding and potential off-target toxicity.[3][4] Hydrolysis of the succinimide ring can mitigate this instability, but the rate of hydrolysis for standard maleimides is often too slow to prevent thiol exchange in vivo.[4]

  • Haloacetyls (Iodoacetyls and Bromoacetyls): Haloacetyl groups react with sulfhydryl groups via nucleophilic substitution to form a stable thioether linkage.[1] This reaction is typically performed at a slightly alkaline pH (around 8.3) to ensure specificity for thiols.[1] The resulting bond is irreversible and not susceptible to the retro-Michael reaction observed with maleimides, offering enhanced stability.[5] However, haloacetyls generally exhibit slower reaction kinetics compared to maleimides and can show some cross-reactivity with other nucleophilic amino acid side chains, such as histidine and lysine, if not carefully controlled.[1][5]

  • Pyridyl Disulfides: These linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically to follow the reaction progress.[1] This reaction can be performed over a broad pH range.[1] The resulting disulfide linkage is cleavable under reducing conditions, which can be advantageous for drug delivery applications where payload release in the reducing environment of the cell is desired.[5][6] However, this inherent reversibility makes them unsuitable for applications requiring long-term stability in the bloodstream.[5]

  • Next-Generation Maleimides: To address the stability limitations of traditional maleimides, several next-generation maleimides have been developed. These include:

    • Dibromomaleimides (DBM) and Dithiomaleimides (DTM): These linkers can re-bridge the disulfide bonds of an antibody after reduction, leading to more homogeneous and stable conjugates.[7]

    • Maleamic Methyl Esters: These linkers have been shown to form more stable conjugates compared to conventional maleimides. One study demonstrated that a maleamic methyl ester-based ADC exhibited significantly improved stability, with only about 3.8% of the payload shed after 14 days of incubation in an albumin solution, compared to a 31% shedding rate for a conventional maleimide-based ADC.[8]

    • Self-Hydrolyzing Maleimides: These linkers are engineered to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, leading to a stable, ring-opened structure that is resistant to retro-Michael elimination.[9]

Data Presentation

The following tables summarize the key performance characteristics of different thiol-reactive linkers based on available data. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions, antibody systems, and payloads.

Linker TypeReactive GroupTypical Reaction pHBond FormedStability CharacteristicsKey AdvantagesKey Disadvantages
Maleimide Maleimide6.5 - 7.5Thioether (Thiosuccinimide)Susceptible to retro-Michael reaction (payload exchange); stability can be improved by ring hydrolysis.[3][4]High reactivity and specificity for thiols.[2]Potential for in vivo instability and payload shedding.[3]
Haloacetyl Iodoacetyl/Bromoacetyl~8.3ThioetherStable and irreversible.[5]Forms a highly stable, non-reversible bond.[5]Slower reaction kinetics than maleimides; potential for off-target reactions.[1][5]
Pyridyl Disulfide Pyridyl Disulfide4.0 - 5.0 (optimal)DisulfideReversible through disulfide exchange in a reducing environment.[1][5]Allows for controlled, cleavable conjugation.[5]Inherently reversible, not suitable for applications requiring high plasma stability.[5]
Next-Gen Maleimide (e.g., Maleamic Methyl Ester) Maleamic Methyl EsterNot specifiedRing-opened ThioetherSignificantly improved stability compared to conventional maleimides.[8]Enhanced stability while retaining high reactivity.[8]Newer technology with less historical data.
Next-Gen Maleimide (e.g., DBM, DTM) Dibromomaleimide/ DithiomaleimideNot specifiedThioether (bridged)Enhanced stability through disulfide re-bridging.[7]Produces more homogeneous and stable ADCs.[7]May require specific antibody engineering.
Linker TypeConjugation Efficiency/YieldImpact on Antibody Tm (Melting Temperature)
Maleimide High (>90%)Can lead to a decrease in thermal stability (lower Tm).[10]
Haloacetyl High (>90%)Data not readily available for direct comparison.
Pyridyl Disulfide HighData not readily available for direct comparison.
Next-Gen Maleimide HighData not readily available for direct comparison.

Experimental Protocols

I. General Protocol for Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5)

  • Reducing agent stock solution (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing 1-5 mM EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • To the antibody solution, add the reducing agent to a final concentration that provides a molar excess over the antibody (e.g., 10-100 fold molar excess of TCEP).

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • If DTT was used as the reducing agent, remove the excess DTT by passing the solution through a desalting column equilibrated with degassed conjugation buffer. TCEP does not need to be removed before conjugation with maleimides.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using methods like Ellman's assay.

II. General Protocol for Thiol-Reactive Conjugation

This protocol outlines the conjugation of a thiol-reactive linker-payload to the reduced antibody.

Materials:

  • Reduced antibody solution

  • Thiol-reactive linker-payload stock solution (e.g., 10 mM in DMSO or DMF)

  • Degassed conjugation buffer

Procedure:

  • Dilute the reduced antibody to the desired concentration (e.g., 1-5 mg/mL) in degassed conjugation buffer.

  • Add the thiol-reactive linker-payload stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of linker-payload over antibody).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine (for maleimide and haloacetyl reactions).

  • Purify the antibody conjugate from excess linker-payload and other reaction components using size-exclusion chromatography (SEC) or dialysis.

III. Characterization of Antibody Conjugates

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of a typically hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can be used to separate antibody species with different numbers of conjugated payloads.

Typical HIC Method:

  • Column: A HIC column (e.g., Butyl-NPR, Phenyl-5PW).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.95, with 25% isopropanol).

  • Gradient: A linear gradient from high salt to low salt to elute the antibody species.

  • Detection: UV absorbance at 280 nm.

  • The different peaks in the chromatogram correspond to antibody species with different DARs (DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the peak areas.

B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is used to assess the presence of high molecular weight species (aggregates) in the antibody conjugate preparation.

Typical SEC Method:

  • Column: An SEC column (e.g., TSKgel G3000SWXL).

  • Mobile Phase: A physiological buffer (e.g., PBS, pH 6.7).

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Detection: UV absorbance at 280 nm.

  • The chromatogram will show a main peak for the monomeric antibody conjugate and potentially smaller peaks at earlier retention times corresponding to aggregates.

C. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It can be used to determine the melting temperature (Tm) of the different domains of an antibody, providing insights into its thermal stability. A decrease in Tm upon conjugation indicates a destabilization of the antibody structure.[10]

Mandatory Visualization

Experimental_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Ab Antibody Solution Reduction Reduction of Disulfides (DTT or TCEP) Ab->Reduction Purification1 Removal of Reducing Agent (if necessary) Reduction->Purification1 Reaction Conjugation Reaction Purification1->Reaction Linker Thiol-Reactive Linker-Payload Linker->Reaction Purification2 Purification of Conjugate (SEC or Dialysis) Reaction->Purification2 HIC HIC (DAR) Purification2->HIC SEC SEC (Aggregation) Purification2->SEC MS Mass Spectrometry (Identity) Purification2->MS DSC DSC (Stability) Purification2->DSC

Caption: Experimental workflow for antibody conjugation and characterization.

Thiol_Reactive_Linker_Mechanisms cluster_maleimide Maleimide Reaction cluster_haloacetyl Haloacetyl Reaction cluster_pyridyl Pyridyl Disulfide Reaction M_start Antibody-SH + Maleimide-Payload M_intermediate Thiosuccinimide Adduct M_start->M_intermediate M_retro < Retro-Michael Reaction > M_intermediate->M_retro M_hydrolysis < Hydrolysis > M_intermediate->M_hydrolysis M_stable Ring-Opened Stable Adduct M_hydrolysis->M_stable H_start Antibody-SH + Haloacetyl-Payload H_product Stable Thioether Bond H_start->H_product P_start Antibody-SH + Pyridyl-S-S-Payload P_product Antibody-S-S-Payload + Pyridine-2-thione P_start->P_product

Caption: Reaction mechanisms of common thiol-reactive linkers.

References

Navigating PROTAC Linker Stability: A Comparative Guide to m-PEG3-SH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the performance of m-PEG3-SH linkers against common alternatives, supported by experimental data and detailed protocols to inform the rational design of potent and stable protein degraders.

The linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether; it is a crucial element that dictates the molecule's overall efficacy. The linker's length, rigidity, and chemical composition influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Instability of the linker can lead to premature cleavage of the PROTAC, resulting in loss of activity and the generation of off-target effects.

This guide focuses on the validation of PROTAC linker integrity, with a particular emphasis on the widely used this compound linker, and provides a comparative analysis with other common linker types, including alkyl chains and more rigid structures like piperazine and triazole rings.

Comparative Analysis of PROTAC Linker Stability

The choice of linker can significantly impact the metabolic stability of a PROTAC. Polyethylene glycol (PEG) linkers, such as this compound, are often employed to improve solubility and provide synthetic tractability. However, they can be susceptible to oxidative metabolism.[1] In contrast, alkyl linkers offer chemical stability but can increase hydrophobicity, potentially reducing solubility.[2] Rigid linkers, incorporating cyclic structures, are designed to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[3]

The following tables summarize quantitative data from a comprehensive study that evaluated the metabolic stability of various PROTACs in human hepatocytes. While a direct head-to-head comparison of a single PROTAC scaffold with different linkers is not available, these data illustrate general trends in linker stability.

Table 1: Metabolic Stability of PROTACs with PEG-based Linkers in Human Hepatocytes

PROTAC IDTarget LigandE3 Ligase LigandLinker DescriptionHalf-life (t½) in minReference
27 AR antagonistPomalidomidePEG-like13.9[4]
31 AR antagonistPomalidomidePEG-like14.5[4]

Table 2: Metabolic Stability of PROTACs with Alkyl Linkers in Human Hepatocytes

PROTAC IDTarget LigandE3 Ligase LigandLinker DescriptionHalf-life (t½) in minReference
26 AR antagonistPomalidomideAliphatic8.4[4]
30 AR antagonistPomalidomideAliphatic18.0[4]

Table 3: Metabolic Stability of PROTACs with Rigid Linkers in Human Hepatocytes

PROTAC IDTarget LigandE3 Ligase LigandLinker DescriptionHalf-life (t½) in minReference
20 CK2 inhibitorVHL ligandPiperazine-containing218[4]
24 PARP inhibitorVHL ligandTriazole-containing>240[4]
25 PARP inhibitorCRBN ligandTriazole-containing>240[4]

Note: The data presented is a compilation from a single study to illustrate general trends and may not be directly comparable across different PROTAC scaffolds.

Experimental Protocols for Linker Integrity Validation

Validating the integrity of the PROTAC linker is paramount. The following are detailed methodologies for key experiments to assess the stability of PROTACs, with a focus on those containing an this compound linker.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the in vitro intrinsic clearance of a PROTAC by measuring its rate of metabolism by liver enzymes.

Materials:

  • Test PROTAC (with this compound linker)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add the phosphate buffer.

  • Add HLM to the buffer and pre-incubate at 37°C for 5 minutes.

  • Add the test PROTAC to the HLM solution to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN with IS.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent PROTAC at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Plasma Stability Assay

This assay assesses the stability of a PROTAC in plasma to evaluate its susceptibility to degradation by plasma enzymes.

Materials:

  • Test PROTAC (with this compound linker)

  • Human plasma (or other species of interest)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add the plasma.

  • Add the test PROTAC to the plasma to a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding cold ACN with IS.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent PROTAC at each time point.

  • Calculate the half-life (t½) in plasma.

Caco-2 Permeability Assay

This assay evaluates the ability of a PROTAC to cross the intestinal barrier, providing an indication of its potential for oral absorption.[5][6][7][8][9]

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test PROTAC (with this compound linker)

  • Lucifer yellow (as a monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Add the test PROTAC solution (typically 10 µM in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

  • Add fresh HBSS to the receiver compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • At the end of the experiment, measure the concentration of Lucifer yellow in the receiver compartment to assess monolayer integrity.

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the PROTAC is a substrate for efflux transporters.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the processes involved in PROTAC action and linker stability assessment, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC mechanism of action.

Linker_Stability_Workflow cluster_in_vitro In Vitro Stability Assessment cluster_analysis Analysis cluster_outcome Outcome Metabolic_Stability Metabolic Stability (Human Liver Microsomes) LC_MSMS LC-MS/MS Analysis Metabolic_Stability->LC_MSMS Plasma_Stability Plasma Stability Plasma_Stability->LC_MSMS Permeability Permeability (Caco-2 Assay) Permeability->LC_MSMS Half_Life Half-life (t½) Calculation LC_MSMS->Half_Life Permeability_Coeff Permeability Coefficient (Papp) Calculation LC_MSMS->Permeability_Coeff Metabolite_ID Metabolite Identification LC_MSMS->Metabolite_ID Stable_PROTAC Stable & Permeable PROTAC Half_Life->Stable_PROTAC Unstable_PROTAC Unstable or Impermeable PROTAC Half_Life->Unstable_PROTAC Permeability_Coeff->Stable_PROTAC Permeability_Coeff->Unstable_PROTAC Metabolite_ID->Unstable_PROTAC

Caption: Experimental workflow for linker stability.

Linker_Comparison_Logic Linker_Choice Linker Choice This compound Alkyl Chain Rigid Linker Properties Key Properties Solubility Permeability Metabolic Stability Ternary Complex Formation Linker_Choice->Properties influences Assays Validation Assays Metabolic Stability Assay Plasma Stability Assay Caco-2 Permeability Assay Biophysical Assays (e.g., SPR, ITC) Properties->Assays evaluated by Outcome {Desired Outcome|{High Stability|Good Permeability|Potent Degradation}} Assays->Outcome determines

Caption: Logic for comparing PROTAC linkers.

Conclusion

The integrity of the linker is a cornerstone of successful PROTAC design. While this compound linkers offer advantages in terms of solubility and synthetic accessibility, their potential metabolic liabilities necessitate thorough experimental validation. This guide provides a framework for comparing the stability of this compound linkers with common alternatives and offers detailed protocols for key validation assays. By systematically evaluating linker stability, researchers can optimize their PROTAC candidates for enhanced performance and therapeutic potential.

References

Assessing the Impact of m-PEG3-SH on Protein Activity Post-Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of therapeutic proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive assessment of the impact of m-PEG3-SH, a short-chain thiol-reactive PEG reagent, on protein activity post-conjugation. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document serves as a valuable resource for researchers in the field of bioconjugation and drug development.

Introduction to this compound and Protein PEGylation

PEGylation can significantly improve the therapeutic value of proteins by increasing their serum half-life, enhancing stability, and reducing immunogenicity.[][2] The size and structure of the PEG polymer, as well as the site of attachment on the protein, are critical factors that can influence the biological activity of the conjugated protein.[3][4]

This compound is a monodisperse PEG linker with three ethylene glycol units and a terminal thiol group. This reagent is particularly useful for site-specific conjugation to cysteine residues on a protein's surface or to other available thiol groups. The impact of such short-chain PEGylation on protein activity is a key consideration in the design of novel bioconjugates. While extensive data exists for large PEG molecules, the effects of shorter linkers like this compound are less documented but equally important for applications where minimal alteration of protein size and function is desired.

Impact of Short-Chain PEGylation on Protein Activity and Stability

While direct quantitative data for this compound's impact on a wide range of proteins is limited in publicly available literature, studies on analogous short-chain PEG linkers provide valuable insights.

Key Findings:

  • Conformational Stability: Conjugation of a short PEG linker, even one with just four ethylene oxide units, has been shown to increase the conformational stability of a protein.[5] This enhanced stability can contribute to a longer shelf-life and increased resistance to proteolysis.[5]

  • Retention of Biological Activity: Studies have demonstrated that even a small 5kDa PEG molecule can improve a protein's stability against aggregation while allowing it to retain a greater degree of its biological activity compared to larger PEGs.[6] This suggests that shorter PEG linkers like this compound are less likely to cause significant steric hindrance at the protein's active or binding sites.[2]

  • Minimal Impact of Linker Length for Small Proteins: For smaller proteins, the length of the linker used for conjugation may not have a substantial effect on the extension of its serum half-life.[7] This implies that for certain applications, a short linker like this compound could provide the desired modification without the need for a long PEG chain.

The following table summarizes the expected impact of this compound on protein properties based on data from short-chain PEGylation studies.

PropertyExpected Impact of this compound ConjugationRationale
Biological Activity High retention of activityShort PEG chain minimizes steric hindrance at active/binding sites.[2]
Conformational Stability IncreasedShort PEG linkers have been shown to enhance conformational stability.[5]
Protection from Proteolysis Moderate IncreaseThe small size offers some shielding from proteases without encapsulating the protein.[5]
Immunogenicity ReducedPEGylation, in general, can mask epitopes on the protein surface.[]
Solubility IncreasedThe hydrophilic nature of the PEG chain enhances the solubility of the conjugate.[]
Serum Half-Life Minor to Moderate IncreaseThe small size will have a less dramatic effect on renal clearance compared to large PEGs.[7]

Comparison with Other Thiol-Reactive PEGylation Reagents

The choice of a PEGylation reagent depends on the specific goals of the modification. Here, we compare this compound with other commonly used thiol-reactive PEG reagents.

ReagentStructureKey Features & Considerations
This compound CH₃O-(CH₂CH₂O)₃-CH₂CH₂-SHShort, monodisperse linker: Ideal for applications requiring minimal increase in hydrodynamic radius and preservation of biological activity. The terminal thiol allows for specific conjugation strategies.
m-PEG-Maleimide (e.g., 5kDa) CH₃O-(CH₂CH₂O)ₙ-MaleimideLonger, polydisperse chain: Primarily used to significantly extend serum half-life. The maleimide group offers high reactivity towards thiols, but the resulting thioether bond can sometimes be reversible.
Branched PEG-Maleimide (e.g., 20kDa) Branched PEG with a terminal MaleimideBulky structure: Provides a larger hydrodynamic shield, which can be more effective at reducing immunogenicity and proteolysis. However, it has a higher potential for reducing protein activity due to steric hindrance.[8]

Experimental Protocols

To assess the impact of this compound conjugation on protein activity, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.

Protocol 1: Thiol-Reactive PEGylation of a Model Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin with an engineered free cysteine)

  • This compound

  • Thiol-reactive crosslinker (e.g., a maleimide-containing linker if the protein is to be activated first)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, treat the protein with a reducing agent to expose free thiol groups.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the thiol-reactive PEG reagent (e.g., a maleimide crosslinker to react with the protein's cysteine, followed by reaction with this compound, or a direct conjugation strategy if applicable) to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method to remove excess PEG reagent and unconjugated protein.

  • Characterization: Characterize the conjugate using SDS-PAGE to confirm an increase in molecular weight and Mass Spectrometry to determine the degree of PEGylation.

Protocol 2: Enzyme Activity Assay

This protocol describes a general method for assessing the enzymatic activity of a PEGylated enzyme using a chromogenic substrate.

Materials:

  • Unconjugated Enzyme (Control)

  • PEGylated Enzyme

  • Assay Buffer (specific to the enzyme)

  • Chromogenic Substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of both the unconjugated and PEGylated enzyme in the assay buffer. Prepare a working solution of the chromogenic substrate.

  • Assay Setup: Add a fixed volume of the enzyme solutions to the wells of the microplate. Include a blank control with only the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each enzyme concentration. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters of the PEGylated enzyme to the unconjugated control.

Protocol 3: Cell-Based Proliferation Assay

This protocol is suitable for assessing the activity of PEGylated growth factors or cytokines.

Materials:

  • Unconjugated Protein (Control)

  • PEGylated Protein

  • Target Cell Line

  • Cell Culture Medium

  • Cell Proliferation Reagent (e.g., MTT, WST-1)

  • 96-well cell culture plate

  • CO₂ Incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unconjugated and PEGylated protein in cell culture medium and add them to the cells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the protein concentration and determine the EC₅₀ (half-maximal effective concentration) for both the unconjugated and PEGylated proteins.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_analysis Activity Assessment Protein Protein Solution Conjugation Conjugation Reaction (Thiol-Reactive Chemistry) Protein->Conjugation mPEG3SH This compound Reagent mPEG3SH->Conjugation Purification Purification (e.g., SEC/IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization ActivityAssay Activity Assays (Enzymatic, Cell-Based) Purification->ActivityAssay DataAnalysis Data Analysis (Kinetics, EC50) ActivityAssay->DataAnalysis

Caption: Experimental workflow for assessing the impact of this compound on protein activity.

Signaling_Pathway_Impact cluster_ligand Unconjugated Unconjugated Protein Receptor Cell Surface Receptor Unconjugated->Receptor High Affinity Binding PEG_Conjugated This compound Conjugated Protein PEG_Conjugated->Receptor Potentially Slightly Reduced Affinity Signaling Intracellular Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: Potential impact of this compound conjugation on a signaling pathway.

Conclusion

The use of this compound for protein conjugation offers a promising strategy for researchers aiming to modify proteins with minimal structural and functional perturbation. Based on evidence from studies with short-chain PEGs, it is anticipated that this compound will generally lead to a high retention of biological activity while providing modest improvements in stability and solubility. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound conjugates, enabling an informed selection of this reagent for specific therapeutic and research applications. As with any bioconjugation strategy, empirical validation of the impact on the activity of the specific protein of interest is crucial.

References

Safety Operating Guide

Proper Disposal of m-PEG3-SH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of m-PEG3-SH (2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol), a thiol-terminated polyethylene glycol derivative commonly used in bioconjugation, drug delivery, and proteomics research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). While specific hazards may vary slightly between suppliers, general precautions for similar PEG and thiol compounds should be observed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted systematically to ensure safety and compliance with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables, including pipette tips, weighing boats, and wipes.

    • Contaminated Personal Protective Equipment (PPE) such as gloves.

  • Liquid Waste:

    • Solutions containing this compound, including stock solutions, reaction mixtures, and rinsing solutions from contaminated glassware.

2. Waste Collection and Containment:

  • Use Designated, Compatible Containers: Collect all this compound waste in containers that are chemically resistant and have secure, leak-proof lids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "2-(2-(2-methoxyethoxy)ethoxy)ethanethiol," and the date of accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secured waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

4. Professional Disposal:

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a certified hazardous waste management company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

  • Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) and a complete inventory of the waste.

  • Manifest Tracking: Ensure a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.[1]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal start This compound Use in Laboratory solid_waste Solid Waste (Contaminated PPE, Labware) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by Licensed Disposal Company storage->disposal end Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound during experimental procedures directly impacts waste generation. For protocols involving this reagent, such as bioconjugation or surface modification, it is advisable to:

  • Prepare solutions in quantities that are appropriate for the immediate experimental need to minimize excess.

  • Decontaminate glassware and equipment that have come into contact with this compound by rinsing with a suitable solvent, and collect the rinsate as hazardous liquid waste.

By adhering to these disposal procedures, researchers and laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Logistical Information for Handling m-PEG3-SH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like m-PEG3-SH (2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol) is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and minimize exposure risks. While a specific Safety Data Sheet (SDS) for this compound is not universally available, this guidance is synthesized from information on structurally similar thiol and PEG-containing compounds, representing best practices for this chemical class.

Chemical Profile and Hazards: this compound is a polyethylene glycol (PEG)-based PROTAC linker. Like other thiol compounds, it may present hazards such as skin and eye irritation, and potential respiratory irritation. Thiols are also known for their strong, often unpleasant odors.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the potential hazards associated with this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1]To protect eyes from splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat is required. For larger quantities or splash potential, impervious clothing or an apron is recommended.[1]To prevent skin contact.
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]To prevent inhalation of vapors or aerosols.
Hand Protection Chemical-resistant gloves are essential. It is crucial to check compatibility and replace gloves frequently as no single glove material is impervious to all chemicals.To prevent direct hand contact with the chemical.

Operational and Handling Plan

Strict adherence to the following operational protocol is essential for minimizing risks.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher are known.

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to control vapor exposure.[1]

Handling Procedures:

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Controlled Dispensing: Use the smallest quantity necessary for the experiment. When transferring, do so carefully to minimize the generation of aerosols or vapors.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent the release of vapors.[1]

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration at -20°C.

Disposal Plan

Proper disposal is critical to ensure the safety of personnel and to maintain environmental compliance.

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound powder, contaminated gloves, wipes, and labware (e.g., pipette tips) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and initial rinses of glassware, in a separate, clearly labeled hazardous waste container.

  • Waste Container Management:

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol".

    • Keep the waste container securely sealed when not in use.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed waste disposal contractor.

    • Do not empty into drains or release into the environment.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation - Conduct Risk Assessment - Verify Fume Hood Operation - Locate Emergency Equipment ppe Don Appropriate PPE - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe handling Chemical Handling (in Fume Hood) - Weigh/Measure Smallest Amount - Perform Experimental Work ppe->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Follow Manufacturer Temp. handling->storage Unused Reagent decon Decontamination & Cleanup - Clean Work Area - Decontaminate Glassware handling->decon waste Waste Disposal - Segregate Solid & Liquid Waste - Label Hazardous Waste Container - Store in Designated Area decon->waste post Post-Handling - Remove PPE Correctly - Wash Hands Thoroughly decon->post

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.